molecular formula C12H13N3 B1366373 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine CAS No. 318237-73-9

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Cat. No.: B1366373
CAS No.: 318237-73-9
M. Wt: 199.25 g/mol
InChI Key: QUNIZYMESYDMBI-UHFFFAOYSA-N
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Description

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNIZYMESYDMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462980
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318237-73-9
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a scalable and efficient process for the synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, a key intermediate in the production of the dual vasopressin-receptor antagonist, conivaptan hydrochloride.[1][2][3][4] The synthesis is presented as a three-stage sequence, emphasizing strategic improvements over previous methods to enhance overall yield and operational efficiency. This document delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental choices and process optimization. Detailed, step-by-step protocols, quantitative data summaries, and visual representations of the synthetic workflow are provided to ensure replicability and a thorough understanding of the process.

Introduction: The Significance of the Imidazo[4,5-d]benzazepine Scaffold

The tetrahydro-1-benzazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] This heterocyclic system is particularly prominent in a class of potent, orally active non-peptide arginine-vasopressin (AVP) antagonists.[3] 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine serves as a critical building block in the convergent synthesis of conivaptan, a drug used to treat hyponatremia.

The development of a scalable, cost-effective, and environmentally conscious synthetic route is paramount for the large-scale production of such pharmaceutical intermediates. This guide focuses on a strategically improved process that enhances the overall yield from a mere 13% in original syntheses to a more robust 56%.[1] This advancement is achieved through a convergent approach that allows for the separate production of key intermediates, thereby streamlining the manufacturing process.[1]

Strategic Overview of the Convergent Synthesis

The presented synthesis is a three-stage process designed for scalability and efficiency. A key improvement lies in the convergent approach, where two primary intermediates are synthesized independently and then combined in the final stages. This methodology offers significant advantages in a manufacturing setting, including reduced production timelines and the ability to optimize individual reaction streams.[1]

The synthesis of the target molecule, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine monohydrate, begins with a known compound, 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, which provides the foundational benzazepine skeleton.[1] The subsequent stages involve the formation of the fused imidazole ring.

Synthesis_Overview A 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one B 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one A->B Bromination C Imidazole Ring Formation B->C Novel Imidazole Ring Formation Approach D 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine C->D Cyclization E Final Product: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate D->E Deprotection & Hydration Detailed_Workflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Imidazole Formation cluster_stage3 Stage 3: Deprotection start1 Dissolve Starting Material in Chloroform react1 Add Pyridinium Hydrobromide Perbromide start1->react1 stir1 Stir at 15-30°C for 1h react1->stir1 workup1 Aqueous Washes stir1->workup1 isolate1 Concentrate & Crystallize from Ethanol workup1->isolate1 product1 Isolate Product 12 isolate1->product1 start2 Bromination in Acetic Acid product1->start2 react2 Cyclization Reaction start2->react2 product2 Isolate Product 13b react2->product2 start3 Acidic Cleavage of Sulfonyl Group product2->start3 purify3 Crystallization start3->purify3 product3 Final Product 14 (Monohydrate) purify3->product3

References

An In-Depth Technical Guide to the Pharmacological Landscape of the Imidazo[4,5-d]benzazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the mechanism of action and pharmacological characterization of the imidazo[4,5-d]benzazepine scaffold. We will begin by contextualizing the specific molecule, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, and then expand to the broader therapeutic potential of this chemical family. The primary focus will be on providing a robust, scientifically-grounded framework for elucidating the mechanism of action for novel derivatives of this scaffold, reflecting the kind of in-depth analysis conducted in drug development.

Introduction: From Synthetic Intermediate to Pharmacological Scaffold

The compound 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is recognized not as a standalone therapeutic agent, but as a crucial chemical intermediate. Specifically, it is a well-documented precursor in the scalable synthesis of Conivaptan , a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1a and V2.[1][2] This relationship immediately directs our initial mechanistic inquiry towards the pharmacological profile of Conivaptan, as the structural features of the intermediate are integral to the final drug's architecture.

However, the broader imidazo[4,5-d]benzazepine framework and related benzazepine structures represent a "privileged scaffold" in medicinal chemistry. Derivatives have shown a wide array of biological activities, suggesting that this chemical motif can be tailored to interact with diverse biological targets. For instance, various benzazepine-containing molecules have been investigated as N-Methyl-D-aspartate (NMDA) receptor antagonists[3][4][5], while other fused imidazole derivatives have been developed as potent and selective inhibitors of protein kinases like PI3K and c-Met.[6][7] This versatility underscores the importance of a systematic approach to characterizing any new analogue.

This guide will therefore use the established pharmacology of Conivaptan as a starting point and then present a comprehensive, multi-step workflow for the de novo characterization of a novel compound based on this promising scaffold.

The Established Pharmacology of the Scaffold: Vasopressin Receptor Antagonism

The most well-defined mechanism of action associated with a drug derived from the specified intermediate is that of Conivaptan.

2.1. Molecular Target: Vasopressin V1a and V2 Receptors

Conivaptan functions by competitively inhibiting the binding of native arginine vasopressin to its receptors. It exhibits high affinity for both the V1a and V2 receptor subtypes, which belong to the G-protein coupled receptor (GPCR) superfamily.

  • V1a Receptors: Primarily located on vascular smooth muscle cells. Their activation by AVP leads to vasoconstriction via the Gq/11 signaling pathway.

  • V2 Receptors: Predominantly found on the basolateral membrane of collecting duct cells in the kidneys. AVP binding to V2 receptors initiates a Gs-mediated cascade, leading to water reabsorption.

2.2. Downstream Signaling Pathways

By blocking AVP binding, Conivaptan effectively decouples these receptors from their respective signaling cascades:

  • Inhibition of V1a Signaling: Prevents the Gq/11-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The physiological consequence is the inhibition of intracellular calcium release and a reduction in vasoconstriction.

  • Inhibition of V2 Signaling: Prevents the Gs-mediated activation of adenylyl cyclase, thereby blocking the synthesis of cyclic adenosine monophosphate (cAMP). This prevents the activation of Protein Kinase A (PKA) and the subsequent translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells. The result is a decrease in water reabsorption by the kidney (aquaretic effect).

G_Protein_Signaling_Pathways cluster_V1a V1a Receptor Pathway (Antagonized) cluster_V2 V2 Receptor Pathway (Antagonized) AVP_V1a AVP V1a V1a Receptor AVP_V1a->V1a Activates Gq11 Gq/11 V1a->Gq11 Conivaptan_V1a Conivaptan Conivaptan_V1a->V1a Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction AVP_V2 AVP V2 V2 Receptor AVP_V2->V2 Activates Gs Gs V2->Gs Conivaptan_V2 Conivaptan Conivaptan_V2->V2 Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2 AQP2 Translocation PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption

Caption: Antagonism of V1a and V2 receptor signaling pathways by Conivaptan.

A Framework for Elucidating the Mechanism of Action of a Novel Derivative

For a novel compound with the imidazo[4,5-d]benzazepine scaffold, a systematic, multi-tiered approach is essential to uncover its mechanism of action. The following workflow represents a robust and self-validating system for characterization.

Experimental_Workflow cluster_Phase1 Phase 1: Broad Target Screening cluster_Phase2 Phase 2: In Vitro Characterization cluster_Phase3 Phase 3: Cellular & Ex Vivo Validation Screening Compound of Interest (e.g., New Benzazepine Derivative) Broad_Panel Broad Target Panel Screening (GPCRs, Kinases, Ion Channels) Screening->Broad_Panel Hit_ID Initial Hit Identification (e.g., >50% inhibition @ 10µM) Broad_Panel->Hit_ID Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Hit_ID->Binding_Assay Functional_Assay Functional Assays (Determine Potency: EC50/IC50 & Modality) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (Test against related targets) Functional_Assay->Selectivity Cell_Assay Cell-Based Assays (Target engagement, downstream effects) Selectivity->Cell_Assay Ex_Vivo Ex Vivo Models (e.g., Tissue bath, slice electrophysiology) Cell_Assay->Ex_Vivo MoA Mechanism of Action (MoA) Established Ex_Vivo->MoA

Caption: A systematic workflow for Mechanism of Action (MoA) elucidation.

Phase 1: Initial Target Identification via Broad Screening

The first principle in characterizing a novel compound without a known target is to cast a wide net. The causality behind this choice is efficiency; it is more resource-effective to screen broadly at a single concentration than to run full dose-response curves on dozens of putative targets.

Experimental Protocol: Broad Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Screening Concentration: The compound is typically screened at a final concentration of 10 µM. This concentration is high enough to detect moderate-affinity interactions but not so high as to cause non-specific effects.

  • Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen44 or DiscoverX KINOMEscan) that offers binding or functional assays for a wide range of targets. Given the known activities of related scaffolds, the panel should, at a minimum, include:

    • GPCRs (especially aminergic, peptidergic)

    • Protein Kinases (tyrosine and serine/threonine)

    • Ion Channels (ligand-gated and voltage-gated)

    • Transporters

  • Data Analysis: Identify "hits" – typically defined as targets showing >50% inhibition or stimulation in the presence of the compound. These hits are then prioritized for further study.

Phase 2: In-Depth In Vitro Pharmacological Characterization

Once initial hits are identified, the next step is to quantify the interaction with precision and determine the compound's modality (e.g., agonist, antagonist, inverse agonist, inhibitor).

3.2.1. Quantifying Affinity: Radioligand Binding Assays

This is the gold standard for determining a compound's affinity (Ki) for a receptor. The experiment measures the displacement of a known high-affinity radioligand by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • Radioligand specific for the target (e.g., [3H]-Arginine Vasopressin for vasopressin receptors).

    • Test compound (serial dilutions).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Scintillation fluid and microplates.

  • Incubation: Combine membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in a buffer solution. Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filtermats in scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for a Novel Benzazepine Derivative

Target ReceptorRadioligandKi (nM)
Dopamine D2[3H]-Spiperone15.2
Serotonin 5-HT2A[3H]-Ketanserin45.8
Adrenergic α1A[3H]-Prazosin120.5
NMDA[3H]-MK-801> 10,000
Vasopressin V2[3H]-AVP> 10,000

3.2.2. Determining Function: Downstream Signaling Assays

Binding does not equate to function. A functional assay is required to determine if the compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the target.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Preparation: Plate cells in a multi-well plate. For antagonist mode, pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add a known agonist for the receptor (e.g., forskolin to directly activate adenylyl cyclase for a positive control, or a specific receptor agonist).

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels vs. log[test compound] to determine EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the response to a fixed concentration of agonist vs. log[test compound]. Fit the data to determine the IC50, which can be converted to a functional inhibition constant (Kb) using the Schild equation.

Table 2: Hypothetical Functional Data for a Novel Benzazepine Derivative at the D2 Receptor

Assay ModeAgonist (EC50)Emax (% of Dopamine)Antagonist (IC50)
cAMP Accumulation> 10,000 nM0%25.6 nM

This data would suggest the compound is a potent D2 receptor antagonist with no intrinsic agonist activity.

Conclusion

The 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine molecule, while chemically an intermediate, belongs to a pharmacologically rich class of compounds. Its closest therapeutic relative, Conivaptan, acts as a potent vasopressin receptor antagonist. However, the broader scaffold shows immense potential for targeting other critical proteins, including kinases and ion channels. The true mechanism of action of any new derivative can only be uncovered through a rigorous, hypothesis-driven experimental workflow. The protocols and logical framework presented here provide a blueprint for such an investigation, moving from broad, unbiased screening to precise in vitro characterization of affinity and function, ensuring a trustworthy and comprehensive elucidation of the compound's biological activity.

References

An In-depth Technical Guide to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine: From Synthesis to Hypothetical Pharmacological Activity

An In-depth Technical Guide to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine: From Synthesis to Hypothetical Pharmacological Activity

Introduction

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a heterocyclic compound featuring a fused imidazo-benzazepine ring system.[2] While not widely studied for its own pharmacological effects, it holds significant importance in medicinal chemistry as a key intermediate in the synthesis of Conivaptan.[1][3][4] Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, used in the treatment of hyponatremia.[5][6] This guide provides a comprehensive overview of the known chemical properties and synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine. Furthermore, drawing from the pharmacological profiles of structurally related benzazepine and imidazo-based compounds, this document explores a hypothetical pharmacological profile and suggests future research directions to elucidate its potential biological activities.

Chemical Properties and Synthesis

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a white or nearly white crystalline solid.[2] It is soluble in some organic solvents like alcohols and ketones but is insoluble in water.[2]

Property Value Source
CAS Number 318237-73-9[4][7][8]
Molecular Formula C12H13N3Inferred from structure
Melting Point 128−130 °C[1]
Appearance White or nearly white crystalline solid[2]

A scalable, three-stage synthesis process for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine monohydrate has been developed, which represents a significant improvement over earlier synthetic routes by increasing the overall yield and providing a more cost-effective and environmentally friendly approach.[3][5][6]

Synthetic Workflow

The synthesis involves a three-stage sequence culminating in the formation of the imidazole ring.[1][3] This process is a key part of a convergent synthesis strategy for Conivaptan, allowing for the separate production of two key intermediates.[1]

Synthesis_WorkflowStartStarting MaterialsStage1Stage 1: Benzazepine Ring FormationStart->Stage1Stage2Stage 2: Introduction of Amino GroupStage1->Stage2Stage3Stage 3: Imidazole Ring FormationStage2->Stage3Final_ProductThis compoundStage3->Final_Product

Caption: High-level overview of the synthetic workflow for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine.

Investigational & Hypothetical Pharmacological Profile

Disclaimer: The following section is speculative and based on the pharmacological activities of structurally related compounds. Direct pharmacological data for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is not currently available in the public domain.

The benzazepine and imidazo-benzodiazepine scaffolds are present in a variety of pharmacologically active molecules.[5][9] Analysis of these related compounds can provide insights into the potential, yet unproven, biological activities of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine.

Potential Molecular Targets
  • N-Methyl-D-Aspartate (NMDA) Receptors: Several tetrahydro-1H-3-benzazepine derivatives have been shown to act as antagonists of NMDA receptors, with some exhibiting high affinity for the phencyclidine binding site.[10][11] Specifically, some analogs are potent antagonists of GluN2B subunit-containing NMDA receptors.[12][13]

  • HIV-1 Reverse Transcriptase: Tetrahydro-imidazo[4,5,1-jk][1][6]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives are known to be potent and specific inhibitors of HIV-1 replication through interaction with the HIV-1 reverse transcriptase.[9]

  • Anticancer Activity: Certain 1,2-disubstituted benzimidazole compounds have demonstrated in vitro anticancer activity against various human cancer cell lines.[14] Additionally, derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][9]tetrazine have shown growth inhibition in human solid tumor and leukemia cell lines.[15]

  • Serotonin (5-HT) Receptors: Some complex carbamide derivatives containing a piperidinyl group have shown potent inverse agonist activity at 5-HT2A receptors, suggesting a potential for antipsychotic-like effects.[16]

  • Cannabinoid Receptors: A pyrrolo[1,2,3-de]1,4-benzoxazinyl derivative has been identified as a potent cannabinoid receptor agonist.[17]

Hypothesized Signaling Pathway Involvement

Based on the potential interaction with NMDA receptors, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine could hypothetically modulate glutamatergic neurotransmission.

NMDA_Pathwaycluster_synapseGlutamatergic SynapsePresynapticPresynaptic NeuronGlutamateGlutamatePresynaptic->GlutamateReleasePostsynapticPostsynaptic NeuronNMDARNMDA ReceptorGlutamate->NMDARBindsCa_ionCa²⁺NMDAR->Ca_ionInfluxDownstreamDownstream Signaling(e.g., CaMKII, CREB)Ca_ion->DownstreamActivatesCompound2-Methyl-1,4,5,6-tetrahydro-imidazo[4,5-d][1]benzazepine(Hypothetical Antagonist)Compound->NMDARBlocks

Caption: Hypothetical antagonistic action on the NMDA receptor signaling pathway.

Future Research Directions: A Proposed Workflow

To determine the actual pharmacological profile of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, a systematic experimental approach is necessary.

Research_WorkflowStartCompound Synthesis & PurificationScreeningHigh-Throughput Receptor Binding Screen(e.g., GPCRs, Ion Channels, Kinases)Start->ScreeningHit_ValidationHit Validation & Dose-Response AnalysisScreening->Hit_ValidationFunctional_AssaysIn Vitro Functional Assays(e.g., cAMP, Ca²⁺ flux, Electrophysiology)Hit_Validation->Functional_AssaysIn_Vivo_StudiesIn Vivo Animal Models(e.g., Behavioral, Disease Models)Functional_Assays->In_Vivo_StudiesTox_ProfilePreliminary Toxicity & ADME ProfilingFunctional_Assays->Tox_ProfileConclusionPharmacological Profile ElucidationIn_Vivo_Studies->ConclusionTox_Profile->Conclusion

Caption: Proposed experimental workflow for elucidating the pharmacological profile.

Step-by-Step Methodologies
  • High-Throughput Screening:

    • Objective: To identify initial binding affinities across a broad range of biological targets.

    • Protocol: Utilize commercially available radioligand binding assay panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound would be tested at a standard concentration (e.g., 10 µM) against hundreds of receptors, ion channels, and enzymes.

  • Dose-Response Affinity Determination:

    • Objective: To quantify the binding affinity (Ki) for any "hits" identified in the initial screen.

    • Protocol: For each validated hit, perform a competitive radioligand binding assay. Incubate varying concentrations of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine with a fixed concentration of a specific radioligand and the target receptor preparation. Measure the displacement of the radioligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

  • In Vitro Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

    • Protocol (Example for a GPCR): Use a cell line stably expressing the target receptor and a reporter system (e.g., CRE-Luciferase for Gs/Gi coupled receptors, or a calcium-sensitive dye for Gq coupled receptors). Stimulate the cells with a known agonist in the presence of varying concentrations of the test compound to determine its antagonistic potency (pA2). To test for agonism, apply the compound alone and measure the reporter response.

Conclusion

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a well-established and valuable intermediate in the synthesis of the vasopressin antagonist, Conivaptan. While its own pharmacological profile remains to be elucidated, the prevalence of its core chemical scaffolds in a range of bioactive molecules suggests that it could possess interesting biological activities. The hypothetical profile presented here, based on structurally related compounds, points towards potential interactions with NMDA receptors, among other targets. Systematic investigation through the proposed research workflow is essential to uncover the true pharmacological nature of this compound, potentially revealing novel therapeutic applications.

References

The Imidazo[4,5-d]benzazepine Scaffold: A Privileged Motif for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-d]benzazepine core represents a versatile and privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[4,5-d]benzazepine analogs and related fused heterocyclic systems. We will delve into the key biological targets, the intricate signaling pathways they modulate, and the synthetic strategies employed to generate these promising compounds. Furthermore, this guide offers detailed, field-proven protocols for the biological evaluation of these analogs, empowering researchers to accelerate their drug discovery efforts.

Introduction: The Therapeutic Promise of Fused Imidazobenzazepines

Fused heterocyclic systems are the cornerstone of many modern pharmaceuticals. Among these, the imidazo[4,5-d]benzazepine scaffold and its analogs have emerged as a focal point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By targeting specific kinases, it is possible to disrupt the aberrant signaling pathways that drive disease progression.

The imidazo[4,5-d]benzazepine core, with its rigid, tricyclic structure, provides an excellent framework for the design of molecules that can fit into the ATP-binding pocket of various kinases with high affinity and specificity. This guide will explore the SAR of these compounds against several key kinase targets, including Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR), all of which are critical nodes in cancer and inflammatory signaling cascades.

Key Biological Targets and Signaling Pathways

A thorough understanding of the biological context is paramount in targeted drug discovery. Imidazo[4,5-d]benzazepine analogs have shown inhibitory activity against several crucial kinases involved in cell proliferation, survival, and inflammation.

Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3] Inhibitors of BTK can effectively block these pathological processes.[4]

BTK_Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_flux->Downstream Proliferation B-cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Imidazo[4,5-d]benzazepine Analog (BTK Inhibitor) Inhibitor->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Aberrant activation of this pathway is one of the most common events in human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[7][8] Therefore, targeting PI3K is a promising strategy for cancer therapy.[9]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylation CellResponse Cell Growth, Proliferation, Survival, Metabolism Downstream->CellResponse Inhibitor Imidazo[4,5-d]benzazepine Analog (PI3K Inhibitor) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 2: The PI3K/Akt Signaling Pathway and Point of Inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[10] Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target.[11][12]

EGFR_Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ligand EGF/TGF-α Ligand->EGFR Binding RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation Inhibitor Imidazo[4,5-d]benzazepine Analog (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Figure 3: Overview of EGFR Signaling and Point of Inhibition.

Synthesis of Imidazo[4,5-d]benzazepine Analogs

The synthesis of the imidazo[4,5-d]benzazepine core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the central seven-membered diazepine ring onto a pre-formed imidazole precursor.

General Synthetic Scheme

A representative synthetic route to an imidazo[4,5-e][5][6]diazepine system is outlined below. This multi-step synthesis starts from commercially available 4,5-dicyanoimidazole.

Synthesis_Workflow Start 4,5-Dicyanoimidazole Step1 N-Protection (e.g., PMB-Cl, K₂CO₃) Start->Step1 Intermediate1 Protected 4,5-Dicyanoimidazole Step1->Intermediate1 Step2 Reductive Cyclization (e.g., H₂, Raney Ni) Intermediate1->Step2 Intermediate2 Diaminomethyl Intermediate Step2->Intermediate2 Step3 Diazepine Ring Formation (e.g., Alkyl dihalide) Intermediate2->Step3 FinalProduct Imidazo[4,5-e][1,3]diazepine Core Step3->FinalProduct

Figure 4: General Synthetic Workflow for an Imidazo[4,5-e][5][6]diazepine.

Detailed Synthetic Protocol: Example Synthesis of an Imidazo[1,5-a][5]benzodiazepine

The following protocol details a one-pot annulation process for the construction of an imidazo[1,5-a][5]benzodiazepine, a closely related and biologically active scaffold.

Step 1: Formation of the Iminophosphate Intermediate

  • To a solution of the starting amidobenzodiazepine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, add potassium t-butoxide (1.1 mmol).

  • Stir the resulting mixture at 0 °C for 20 minutes.

  • Cool the reaction mixture to -35 °C and slowly add diethylchlorophosphate (1.3 mmol).

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the iminophosphate intermediate is crucial as it activates the amide for subsequent nucleophilic attack.

Step 2: Annulation with Ethyl Isocyanoacetate

  • Cool the reaction flask containing the iminophosphate intermediate to -35 °C.

  • Add ethyl isocyanoacetate (1.1 mmol) to the mixture.

  • Follow with the addition of another portion of potassium t-butoxide (1.1 mmol). The isocyanoacetate acts as the carbon and nitrogen source for the imidazole ring, and the base facilitates the cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a][5]benzodiazepine.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[4,5-d]benzazepine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. While comprehensive quantitative SAR data for the exact imidazo[4,5-d]benzazepine scaffold is limited in the public domain, studies on closely related structures such as imidazo[1,5-a][5]benzodiazepines and diimidazo[4,5-d:4',5'-f][5][6]diazepines provide valuable insights.

SAR of Imidazo[1,5-a][5]benzodiazepine Esters at Benzodiazepine Receptors

A study on imidazo[1,5-a][5]benzodiazepine esters revealed key structural features influencing their affinity for diazepam-insensitive (DI) and diazepam-sensitive (DS) benzodiazepine receptors.[4]

Table 1: SAR of Imidazo[1,5-a][5]benzodiazepine Esters [4]

Compound8-Substituent3-Ester GroupKi (nM) at DI ReceptorsKi (nM) at DS ReceptorsDI/DS Selectivity Ratio
8 -Cl-COOC(CH₃)₃1.7--
18 -Br-COOC(CH₃)₃--0.17
23 -NO₂-COOC(CH₃)₃10.814~0.77
25 -NCS-COOC(CH₃)₃2.73.7~0.73
29 -N₃-COOC(CH₃)₃0.43-0.2
1 (Ro 15-4513) -N₃-COOC₂H₅---

Data extracted from Reference[4]. Note: Some Ki values for DS receptors were not explicitly provided in the abstract.

Key SAR Insights:

  • Steric Effects at Position 3: A profound steric effect of the ester side chain at position 3 was observed, with the bulky tert-butyl ester (compound 8 ) showing high affinity for DI receptors.[4]

  • Electronic Effects at Position 8: Halogen substitution at the 8-position, such as with bromine (compound 18 ), enhanced both affinity and selectivity for DI receptors. The 8-azido tert-butyl ester (compound 29 ) was identified as the highest affinity ligand for DI receptors reported in the study.[4]

SAR of Diimidazo[4,5-d:4',5'-f][5][6]diazepines as Anticancer Agents

A novel diimidazo[4,5-d:4',5'-f][5][6]diazepine derivative demonstrated broad-spectrum anticancer activity. The SAR study highlighted the importance of a long alkyl chain for biological activity.[5]

Table 2: Anticancer Activity of a Diimidazo[4,5-d:4',5'-f][5][6]diazepine Analog [5]

Cell LineCancer TypeIC₅₀ (µM)
PC-3Prostate< 10
A549Lung< 10
H460Lung< 10
MCF-7Breast< 10
OVCAR-3Ovarian< 10

Data extracted from Reference[5]. The study reported low micromolar IC₅₀ values against all tested cell lines.

Key SAR Insights:

  • Importance of the Alkyl Chain: The presence of a long alkyl chain at the 6-position of the heterocyclic ring was found to be crucial for the observed potent anticancer activity. An analog lacking this chain was significantly less active.[5]

Experimental Protocols for Biological Evaluation

The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. The following are detailed protocols for common assays used to assess the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (imidazo[4,5-d]benzazepine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a kinase reaction mixture containing the substrate and ATP in the kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (imidazo[4,5-d]benzazepine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10³ to 10⁵ cells per well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.[5]

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.[6]

    • Incubate the plate overnight at 37°C in a CO₂ incubator to ensure complete solubilization of the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.[6]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The imidazo[4,5-d]benzazepine scaffold and its related analogs represent a highly promising class of compounds for the development of targeted therapies. Their ability to potently and selectively inhibit key kinases involved in cancer and inflammation underscores their therapeutic potential. This guide has provided a comprehensive overview of the SAR, synthesis, and biological evaluation of these compounds.

Future research in this area should focus on:

  • Expanding the SAR: Systematic modification of the imidazo[4,5-d]benzazepine core to explore a wider range of substituents and their effects on kinase selectivity and potency.

  • Structure-Based Drug Design: Utilizing co-crystal structures of these inhibitors bound to their target kinases to guide the design of next-generation analogs with improved pharmacological properties.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most promising compounds into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights and protocols presented in this guide, researchers can continue to unlock the full therapeutic potential of the imidazo[4,5-d]benzazepine scaffold and contribute to the development of novel and effective medicines.

References

A Technical Guide to the Discovery and Development of Novel Benzazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring & Evolving Legacy of the Benzazepine Scaffold

The benzazepine core, a seven-membered diazepine ring fused to a benzene ring, represents a quintessential "privileged scaffold" in the landscape of medicinal chemistry. First immortalized by the advent of blockbuster drugs like Diazepam, this structural motif has demonstrated a remarkable capacity for molecular diversification, yielding compounds that modulate a wide array of biological targets far beyond their initial application as anxiolytics. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the core principles and advanced methodologies that propel the journey of a novel benzazepine from concept to potential clinical reality. We will eschew a superficial overview, instead focusing on the causality behind experimental choices, the validation of protocols, and the strategic integration of modern techniques that define contemporary benzazepine research.

Modern Synthetic Strategies for the Benzazepine Scaffold

The synthetic accessibility of the benzazepine core is a primary driver of its prevalence in drug discovery. While classical methods laid the groundwork, modern chemistry has introduced elegant and efficient strategies that offer superior control over diversity and stereochemistry.

Foundational Synthesis: Condensation Reactions

The most traditional and still widely utilized method for creating 1,5-benzodiazepines involves the acid-catalyzed condensation of an o-phenylenediamine (OPDA) with a ketone.[1] This approach is valued for its simplicity and the ready availability of starting materials. The choice of catalyst is critical; while various acids can be used, solid catalysts like H-MCM-22 have been shown to promote the reaction efficiently under ambient conditions with good to excellent yields.[1]

Advanced & Diversity-Oriented Synthesis

Modern drug discovery demands rapid access to diverse libraries of compounds. To this end, multi-component reactions (MCRs) and divergent synthesis strategies have become invaluable.

  • Multi-Component Reactions (MCRs): One-pot MCRs, such as the Ugi four-component reaction (Ugi-4CR), can rapidly generate complex benzazepine scaffolds in a single step from simple precursors.[2] This approach is highly efficient, allowing for the introduction of multiple points of diversity for extensive SAR exploration. The strategic use of bifunctional starting materials in an Ugi-deprotection-cyclization (UDC) strategy further streamlines the synthesis of novel benzazepine cores.[2]

  • Divergent Synthesis: Recent innovations have enabled catalyst-free, dearomative rearrangements of o-nitrophenyl alkynes to produce a divergent entry to either benzazepines or bridged polycycloalkanones.[3] This method is notable for its high atom economy and its ability to generate structurally complex and diverse polycyclic frameworks from a common intermediate.[3]

Workflow for Benzazepine Synthesis & Purification

Below is a generalized workflow representing the key stages in the synthesis and purification of a novel benzazepine analog.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Precursor Selection (e.g., o-phenylenediamine, ketone) B Reaction Setup (Solvent, Catalyst, Temp.) A->B C Condensation or Multi-Component Reaction B->C D Reaction Quenching C->D Crude Product E Extraction & Washing D->E F Drying & Solvent Evaporation E->F G Column Chromatography F->G Isolated Crude H Spectroscopic Analysis (NMR, MS, IR) G->H I Purity Assessment (HPLC) H->I J Biological Screening I->J >95% Pure Compound

Caption: A typical workflow from synthesis to a purified compound ready for biological evaluation.

Experimental Protocol: Synthesis of a 2,3-dihydro-1H-1,5-benzodiazepine

This protocol is a representative example based on the p-toluenesulfonic acid-catalyzed condensation of o-phenylenediamine with a ketone.[4]

Materials:

  • o-phenylenediamine

  • 2-Pentanone (or other suitable ketone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the selected ketone (1.2 mmol).

  • Add a catalytic amount of p-TsOH (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, often under 30 minutes.[4]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-benzodiazepine derivative.

Self-Validation: The identity and purity of the synthesized compound must be confirmed. This is achieved through:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should typically be >95% for biological testing.

Structure-Activity Relationships (SAR) and Lead Optimization

The biological activity of benzazepine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[2] A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

The benzazepine scaffold consists of two primary regions for modification: the fused benzene ring (Ring A) and the seven-membered diazepine ring (Ring B).

  • Ring A (Benzene Ring): Alterations on this ring are generally less tolerated.[5] However, the introduction of small, electron-withdrawing groups (e.g., halogens, nitro groups) at specific positions can influence lipophilicity and receptor interaction, which can be critical for modulating bioavailability and potency.[6]

  • Ring B (Diazepine Ring): This ring is far more flexible for structural modification.[5][7] Substituents at various positions can profoundly impact the compound's conformation and its ability to bind to target receptors. For classical benzodiazepines acting on the GABA-A receptor, a phenyl group at the C5 position is often important for activity.

SAR Data Summary for GABA-A Receptor Modulators

The following table summarizes key SAR findings for classical 1,4-benzodiazepines targeting the GABA-A receptor.

Position on ScaffoldSubstituent TypeEffect on ActivityRationale
Ring A (C7) Electron-withdrawing group (e.g., Cl, NO₂)Generally increases potencyEnhances binding affinity at the benzodiazepine site of the GABA-A receptor.
Ring B (N1) Small alkyl groups (e.g., -CH₃)Can increase potencyMay improve pharmacokinetic properties or fine-tune receptor interaction.
Ring B (C3) Hydroxyl group (-OH)Often leads to shorter duration of actionFacilitates metabolism and elimination.
Ring B (C5) Phenyl ringTypically required for high affinityActs as a key binding moiety, often with ortho-substituents being beneficial.
Computational Approaches in Lead Optimization

Modern lead optimization heavily relies on computational tools. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are used to predict the biological activity of novel designs before synthesis.[8] These methods correlate molecular descriptors (e.g., steric, electronic properties) with activity, providing a rational basis for prioritizing synthetic targets and minimizing unnecessary experiments.[8][9]

Pharmacological Targets and Mechanism of Action

While historically associated with the central nervous system, the benzazepine scaffold has proven to be a versatile key for a variety of biological locks.

The Classical Target: GABA-A Receptors

The most well-known mechanism of action for benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6][8] They bind to a specific site at the interface of the α and γ subunits, distinct from the GABA binding site itself.[8] This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and an overall inhibitory effect on the central nervous system.[5][7] This mechanism is responsible for their anxiolytic, sedative, and anticonvulsant properties.

G cluster_receptor GABA-A Receptor-Channel Complex receptor α γ α β β Cl_in Cl⁻ (intracellular) receptor->Cl_in Increased Cl⁻ Influx GABA GABA GABA->receptor BZD Benzodiazepine BZD->receptor:f1 Binds to α/γ interface Cl_out Cl⁻ (extracellular) Neuron Neuron Hyperpolarization (Inhibitory Effect) Cl_in->Neuron

Caption: Mechanism of Benzodiazepine action at the GABA-A receptor.

Emerging and Novel Targets

The structural diversity of benzazepines has led to the discovery of compounds with activity at numerous other targets, expanding their therapeutic potential.[10]

  • Anticancer Activity: Certain novel benzazepine derivatives, such as indolobenzazepines, have demonstrated significant antiproliferative effects.[11] Their copper(II) complexes, in particular, have been shown to induce cell death in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and endoplasmic reticulum stress.[11]

  • Orexin Receptors: Novel benzazepines have been developed as orexin receptor antagonists, which are useful in the treatment of sleep disorders.[12]

  • Other CNS Targets: Research is ongoing to develop benzazepine-based compounds with improved selectivity for specific GABA-A receptor subtypes (e.g., α2/α3) to achieve targeted anxiolytic effects without the sedative side effects associated with non-selective agents.[13]

Future Directions and Perspectives

The field of benzazepine research is vibrant and continues to evolve. The future lies in harnessing the scaffold's versatility to address unmet medical needs with greater precision. Key areas of focus include:

  • Subtype-Selective Modulators: Designing compounds that selectively target specific GABA-A receptor subtypes to dissociate desired therapeutic effects from unwanted side effects.[13]

  • Targeting Novel Pathways: Expanding the exploration of benzazepines for non-traditional targets in areas like oncology, inflammation, and metabolic diseases.[10][14]

  • Sustainable Chemistry: Implementing greener and more efficient synthetic routes, such as those derived from renewable resources, to reduce the environmental impact of drug manufacturing.[15]

The benzazepine scaffold, far from being a relic of a bygone era, remains a source of immense potential. Through the integration of modern synthetic chemistry, computational design, and a deeper understanding of pharmacology, the next generation of benzazepine-based therapeutics promises to deliver novel solutions to a wide range of human diseases.

References

An In-Depth Technical Guide to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as an Impurity of Conivaptan

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Modern Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The adage "the dose makes the poison" extends to the minute, often structurally similar, compounds that accompany the API—the impurities. Understanding the genesis, characterization, and control of these impurities is a critical mandate, governed by stringent regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1][2] This guide provides a deep dive into a specific process-related impurity of Conivaptan, a vasopressin receptor antagonist: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine . As a key intermediate in the synthesis of Conivaptan, its presence in the final drug substance offers a compelling case study in the challenges and methodologies of modern impurity profiling.

Conivaptan: A Profile of the Active Pharmaceutical Ingredient

Conivaptan, marketed under the brand name Vaprisol, is a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[3] Its primary clinical application is in the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[4] By blocking V2 receptors in the renal collecting ducts, Conivaptan promotes aquaresis—the excretion of free water—thereby increasing serum sodium concentrations.[5]

The molecular structure of Conivaptan is a complex assembly of a biphenyl carboxamide moiety linked to a benzazepine heterocyclic system. This intricate architecture, while bestowing its desired pharmacological activity, also presents a challenging synthetic pathway with the potential for the formation of various process-related impurities.

The Genesis of an Impurity: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

The presence of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in the final Conivaptan drug substance is a direct consequence of its role as a key synthetic intermediate.[1] Understanding its origin is fundamental to devising effective control strategies.

The Convergent Synthesis of Conivaptan

A scalable and efficient synthesis of Conivaptan employs a convergent approach, where two key fragments are synthesized separately and then coupled in the final stages.[1]

  • Fragment A: 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid

  • Fragment B: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

The final synthetic step involves the amide coupling of these two fragments.

The Carry-Over Mechanism

The primary mechanism for the presence of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as an impurity is incomplete reaction during the final amide coupling step. If the reaction does not proceed to completion, unreacted Fragment B will be carried through the work-up and final purification stages.

Several factors can contribute to an incomplete reaction:

  • Stoichiometry: Inaccurate stoichiometric ratios of the reactants and coupling agents.

  • Reaction Kinetics: Insufficient reaction time or suboptimal temperature, hindering the reaction from reaching completion.

  • Purity of Reactants: The presence of impurities in either Fragment A or B can interfere with the coupling reaction.

  • Mixing and Mass Transfer: In large-scale synthesis, inadequate mixing can lead to localized areas of non-stoichiometric ratios.

Inefficient downstream purification processes can also fail to adequately remove the unreacted intermediate from the final Conivaptan API.

cluster_synthesis Conivaptan Synthesis Fragment_A 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid Coupling Amide Coupling Fragment_A->Coupling Fragment_B 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (Intermediate) Fragment_B->Coupling Crude_Product Crude Conivaptan Coupling->Crude_Product Reaction Mixture Conivaptan_API Conivaptan (Final Product) Impurity Unreacted Fragment B (Impurity) Purification Purification Step Purification->Conivaptan_API Purification->Impurity Incomplete Removal Crude_Product->Purification

Caption: Synthetic pathway of Conivaptan highlighting the origin of the impurity.

Regulatory Framework and Impurity Thresholds

The control of impurities in drug substances is governed by the ICH Q3A(R2) guideline.[1][6] This guideline establishes three key thresholds for action:

ThresholdDefinitionTypical Limit (for a daily dose ≤ 2g)
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which the structure of an impurity must be confirmed.≥ 0.10%
Qualification The level above which an impurity's safety must be justified through toxicological or other data.≥ 0.15%

Given that 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is a known and identified impurity, its control strategy will be dictated by these thresholds. The specific limits for Conivaptan would be detailed in its drug master file (DMF) and marketing authorization applications.

Analytical Characterization and Control

A robust, validated analytical methodology is paramount for the detection, identification, and quantification of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in Conivaptan. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analytical control strategy.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and precisely measure the active ingredient and its impurities in the presence of its degradation products.[7][8] Forced degradation studies are essential in the development of such a method, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.02 M phosphate buffer, pH adjusted to 3.1 with orthophosphoric acid.

    • Organic Phase (B): Acetonitrile.

    • Elution Mode: Isocratic or gradient elution to achieve optimal separation of Conivaptan and its impurities. A typical starting point for an isocratic method could be a ratio of 35:65 (v/v) of A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides good sensitivity for both Conivaptan and the impurity, for instance, 248 nm.[8]

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducibility.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

cluster_workflow Analytical Workflow Sample Conivaptan Drug Substance Preparation Sample Preparation (Dissolution in a suitable diluent) Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of Impurity Data->Quantification Reporting Reporting & Specification Check Quantification->Reporting

Caption: A typical analytical workflow for impurity quantification by HPLC.

Spectroscopic and Spectrometric Characterization

Unequivocal identification of the impurity requires a combination of spectroscopic and spectrometric techniques.

4.2.1. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[9] Electrospray ionization (ESI) in positive ion mode is typically employed for molecules like Conivaptan and its impurities.

  • Expected Molecular Ions:

    • Conivaptan: [M+H]⁺ at m/z 499.2

    • 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine: [M+H]⁺ at m/z 199.1

Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns, which serve as a fingerprint for structural elucidation.[10][11] The fragmentation of the benzazepine and imidazole rings will produce characteristic product ions.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the impurity, especially after isolation.[12][13]

Hypothetical ¹H NMR Data for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5m4HAromatic protons
~4.0-4.5m2H-CH₂-N-
~2.8-3.2m2H-CH₂-CH₂-
~2.4s3H-CH₃
~1.5-2.0br s1H-NH-

Note: This is a hypothetical representation based on the chemical structure. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Quantitative Data Summary

AnalyteMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
ConivaptanC₃₂H₂₆N₄O₂498.58499.2
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepineC₁₂H₁₃N₃199.25200.1

Toxicology and Safety Qualification

The safety of any impurity present above the qualification threshold must be established.[3] For a known intermediate like 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, the qualification can be approached in several ways:

  • Leveraging Preclinical Data: If the impurity was present in the batches of Conivaptan used in preclinical toxicology studies, it is considered qualified up to the level present in those batches.

  • Literature Review: A thorough search of toxicological databases and scientific literature for data on the impurity or structurally similar compounds.

  • In Silico Assessment: Computational toxicology tools can be used to predict the potential for mutagenicity and other toxicities based on the chemical structure.[14][15] Benzodiazepine and related structures are a subject of such analyses.[14]

  • Dedicated Toxicology Studies: If sufficient data is not available, dedicated toxicology studies on the isolated impurity may be required. This is typically a last resort due to the time and cost involved.

Given the structural alerts within the benzazepine and imidazole moieties, a careful assessment for potential mutagenicity is warranted.

Conclusion: A Holistic Approach to Impurity Control

The case of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as an impurity in Conivaptan underscores the multifaceted nature of impurity control in pharmaceutical manufacturing. A successful strategy is not solely reliant on a robust analytical method but requires a holistic understanding of the synthetic process, a firm grasp of the regulatory landscape, and a proactive approach to safety assessment. For researchers and drug development professionals, the meticulous study of such impurities is not just a regulatory hurdle but a scientific imperative that ensures the delivery of safe and effective medicines to patients.

References

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is a novel synthetic compound with a chemical structure suggesting potential interaction with G-protein coupled receptors (GPCRs), particularly those within the adrenergic receptor family. The imidazoline and benzazepine moieties are characteristic of ligands that target α-adrenergic receptors. This document provides a comprehensive guide for the in vitro characterization of this compound, proceeding under the hypothesis that it acts as an agonist for the α2-adrenergic receptor, a Gi-coupled receptor.[1][2] The α2-adrenergic receptors are critical regulators of neurotransmitter release and are involved in a multitude of physiological processes, making them significant therapeutic targets.[3]

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein describe a systematic approach to delineate the pharmacological profile of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, from initial receptor binding affinity to downstream functional consequences of receptor activation. The described assays are fundamental in preclinical drug discovery and will enable a thorough understanding of the compound's mechanism of action.

I. Receptor Binding Assays: Determining Affinity for the α2-Adrenergic Receptor

The initial step in characterizing a novel compound is to determine its affinity for the putative target receptor. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4][5][6] These assays are robust, sensitive, and allow for the determination of key parameters such as the dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a test compound.[5][6]

A. Scientific Rationale

Competition binding assays are employed to determine the affinity of the unlabeled test compound (2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine) by measuring its ability to displace a radiolabeled ligand with known affinity for the α2-adrenergic receptor.[5] The data generated allows for the calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

B. Experimental Workflow: Radioligand Competition Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Culture cells expressing α2-adrenergic receptor prep2 Homogenize cells and isolate membranes via ultracentrifugation prep1->prep2 prep3 Determine protein concentration (e.g., BCA assay) prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Rauwolscine) and varying concentrations of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine prep3->assay1 assay2 Incubate at room temperature to reach equilibrium assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay3->analysis1 analysis2 Plot percent inhibition vs. log concentration of test compound analysis1->analysis2 analysis3 Determine IC50 from the non-linear regression curve analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for the radioligand competition binding assay.

C. Detailed Protocol: [³H]Rauwolscine Competition Binding Assay

This protocol is designed for a 96-well plate format.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.
  • [³H]Rauwolscine (a well-characterized α2-adrenergic antagonist radioligand).
  • 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Unlabeled phentolamine (for determining non-specific binding).
  • 96-well filter plates (e.g., GF/C).
  • Scintillation cocktail.
  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in binding buffer.
  • In a 96-well plate, add in the following order:
  • 50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or the test compound dilution.
  • 50 µL of [³H]Rauwolscine at a final concentration approximately equal to its Kd.
  • 100 µL of the membrane preparation (5-20 µg of protein per well).
  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]
  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
  • Wash the filters three times with 200 µL of ice-cold wash buffer.[7]
  • Dry the filter plate at 50°C for 30 minutes.[7]
  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.
  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that displaces 50% of the specific radioligand binding.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.
Kd The dissociation constant of the radioligand for the receptor.
Bmax The maximum number of binding sites, determined from saturation binding experiments.[6]

II. Functional Assays: Assessing Agonist Activity at the α2-Adrenergic Receptor

Following the determination of binding affinity, it is crucial to assess the functional activity of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. As an α2-adrenergic receptor agonist, the compound is expected to activate the Gi signaling pathway.[1] This can be measured through several downstream assays.

A. [³⁵S]GTPγS Binding Assay: Measuring G-protein Activation

This assay directly measures the activation of G-proteins upon agonist binding to the receptor.[8][9] In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[9][10]

The [³⁵S]GTPγS binding assay is a functional assay that provides a readout proximal to receptor activation, making it less susceptible to signal amplification that can occur in downstream assays.[8][9] It is particularly useful for differentiating between full and partial agonists.[8]

1. Materials:

  • Cell membranes expressing the α2A-adrenergic receptor.
  • [³⁵S]GTPγS.
  • GDP.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
  • 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.
  • Unlabeled GTPγS (for non-specific binding).

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • In a 96-well plate, add:
  • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
  • 50 µL of the test compound dilutions.
  • 50 µL of membrane suspension (5-20 µg protein).
  • 50 µL of a mixture of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
  • Incubate for 60 minutes at 30°C with gentle shaking.
  • Terminate the reaction by rapid filtration through a 96-well filter plate.
  • Wash the filters with ice-cold wash buffer.
  • Dry the filter plate and add scintillation cocktail.
  • Quantify radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding.
  • Plot the stimulated binding against the log concentration of the test compound.
  • Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.

ParameterDescription
EC50 The concentration of the agonist that produces 50% of the maximal response.
Emax The maximum response produced by the agonist.
B. cAMP Accumulation Assay: Measuring Downstream Second Messenger Modulation

Activation of Gi-coupled receptors, such as the α2-adrenergic receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

To measure the inhibitory effect on cAMP production, the cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[11][13] The ability of the α2-adrenergic agonist to reduce this forskolin-stimulated cAMP level is then quantified.[12]

G cluster_0 Cell Treatment cluster_1 cAMP Detection cluster_2 Data Analysis treat1 Seed cells expressing α2-adrenergic receptor in a 96-well plate treat2 Pre-incubate with varying concentrations of the test compound treat1->treat2 treat3 Stimulate with forskolin to induce cAMP production treat2->treat3 detect1 Lyse the cells treat3->detect1 detect2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) detect1->detect2 analysis1 Plot the percentage inhibition of forskolin-stimulated cAMP levels vs. log concentration of the test compound detect2->analysis1 analysis2 Determine the IC50 value analysis1->analysis2

Caption: Workflow for the cAMP accumulation assay.

1. Materials:

  • Cells stably expressing the human α2A-adrenergic receptor.
  • Forskolin.
  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate).
  • HTRF-compatible plate reader.

2. Procedure:

  • Seed cells in a 96-well plate and grow to confluence.
  • Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.
  • Add serial dilutions of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.
  • Incubate for 15-30 minutes at room temperature.
  • Add forskolin to all wells (except the basal control) at a concentration that gives a submaximal stimulation of cAMP (e.g., EC80).
  • Incubate for 30 minutes at room temperature.
  • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
  • Incubate for 60 minutes at room temperature.
  • Read the plate on an HTRF-compatible reader.

4. Data Analysis:

  • Calculate the ratio of the two emission wavelengths and convert it to cAMP concentration using a standard curve.
  • Plot the percent inhibition of the forskolin response against the log concentration of the test compound.
  • Determine the IC50 value from the dose-response curve.

C. ERK1/2 Phosphorylation Assay: Assessing a Key Downstream Signaling Pathway

GPCR activation, including that of Gi-coupled receptors, can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[14][15][16] Measuring ERK1/2 phosphorylation provides a valuable readout of receptor activation that integrates multiple signaling inputs.[15][17]

The ERK phosphorylation cascade is a common downstream pathway for many GPCRs, including Gs, Gi, and Gq coupled receptors.[14] This makes it a versatile assay for assessing the functional consequences of receptor activation.[16][18]

1. Materials:

  • Cells expressing the α2A-adrenergic receptor.
  • Serum-free medium.
  • AlphaScreen SureFire p-ERK1/2 assay kit.
  • AlphaLISA-compatible plate reader.

2. Procedure:

  • Seed cells in a 96-well plate and grow to confluence.
  • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[15]
  • Add serial dilutions of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.
  • Incubate for 5-10 minutes at 37°C (the peak of ERK phosphorylation is often transient).[14]
  • Lyse the cells according to the kit manufacturer's instructions.
  • Transfer the lysate to a 384-well assay plate.
  • Add the AlphaScreen acceptor beads and incubate.
  • Add the donor beads and incubate in the dark.
  • Read the plate on an AlphaLISA-compatible reader.

3. Data Analysis:

  • Plot the AlphaScreen signal against the log concentration of the test compound.
  • Determine the EC50 and Emax from the dose-response curve.

III. Signaling Pathway Overview

The following diagram illustrates the signaling cascade initiated by the activation of the α2-adrenergic receptor by an agonist like 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

G Agonist 2-Methyl-1,4,5,6- tetrahydroimidazo [4,5-d]benzazepine Receptor α2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates pERK p-ERK1/2 ERK_pathway->pERK Phosphorylates

Caption: Signaling pathway of an α2-adrenergic receptor agonist.

IV. Summary of In Vitro Assays

AssayParameter(s) MeasuredPurpose
Radioligand Binding KiDetermines the binding affinity of the compound to the receptor.[5]
[³⁵S]GTPγS Binding EC50, EmaxMeasures the potency and efficacy of the compound in activating G-proteins.[8][9]
cAMP Accumulation IC50Quantifies the compound's ability to inhibit adenylyl cyclase and reduce second messenger levels.[11][12]
ERK1/2 Phosphorylation EC50, EmaxAssesses the compound's ability to activate a key downstream signaling pathway.[14][15]

V. Conclusion

The suite of in vitro assays detailed in these application notes provides a robust framework for the comprehensive pharmacological characterization of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as a putative α2-adrenergic receptor agonist. By systematically determining its binding affinity, G-protein activation potential, and its impact on downstream signaling pathways, researchers can build a detailed profile of this novel compound. These foundational studies are essential for guiding further preclinical development and understanding its therapeutic potential.

References

Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. While direct in vivo data for this specific molecule is nascent, this document synthesizes information from structurally related benzazepine and imidazo-fused heterocyclic compounds to propose a strategic approach to its preclinical evaluation. The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic, safety, and potential efficacy profiles.

Introduction and Scientific Rationale

The 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine scaffold represents a promising area for therapeutic innovation. The benzazepine core is a well-established pharmacophore present in a variety of centrally acting agents, while the fused imidazo moiety can significantly modulate receptor affinity, selectivity, and pharmacokinetic properties. Structurally related compounds have demonstrated a range of biological activities, including antagonism of N-methyl-D-aspartate (NMDA) receptors and potential applications in neurodegenerative diseases.[1][2] Furthermore, derivatives of imidazo[4,5-d]azepine have been investigated for their cytotoxic effects against various cancer cell lines.[3]

Given this background, the initial in vivo assessment of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine should be approached with a focus on characterizing its fundamental pharmacological properties. The subsequent sections of this guide will detail protocols for preliminary pharmacokinetic and tolerability studies, followed by a proposed efficacy model based on the neuroprotective potential observed in related benzazepine derivatives.[1]

Potential Mechanism of Action: A Hypothesis

Based on the literature for analogous structures, a plausible mechanism of action for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine could involve the modulation of glutamatergic neurotransmission.[1] Overactivation of NMDA receptors is a key event in excitotoxicity, which contributes to neuronal damage in conditions like Alzheimer's disease.[1] The diagram below illustrates a hypothetical signaling pathway where the compound may exert a neuroprotective effect by antagonizing the NMDA receptor.

Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Test_Compound 2-Methyl-1,4,5,6- tetrahydroimidazo [4,5-d]benzazepine Test_Compound->NMDAR Antagonizes

Caption: Hypothetical neuroprotective mechanism of action.

Pre-formulation and Vehicle Selection

Prior to initiating in vivo studies, it is critical to establish a suitable formulation for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

Solubility Assessment

A preliminary solubility screen should be conducted in a panel of pharmaceutically acceptable vehicles.

VehicleExpected Solubility Range (mg/mL)Notes
Saline (0.9% NaCl)LowBaseline aqueous solubility.
5% DMSO / 95% SalineLow to ModerateCommon co-solvent system.
10% Solutol® HS 15 / 90% WaterModerate to HighNon-ionic solubilizer.
20% Hydroxypropyl-β-cyclodextrin (HPBCD) in WaterModerate to HighEncapsulating agent to improve solubility.
Protocol: Vehicle Selection
  • Prepare saturated solutions of the test compound in each vehicle.

  • Equilibrate for 24 hours at room temperature with gentle agitation.

  • Centrifuge to pellet undissolved compound.

  • Quantify the concentration in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Select the vehicle that provides the desired concentration in a clear solution with no precipitation.

Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Design: Single-Dose PK in Rodents
ParameterRecommendation
Animal ModelMale Sprague-Dawley rats (n=3 per route)
Body Weight250-300 g
Administration RoutesIntravenous (IV) via tail vein; Oral (PO) via gavage
Dose LevelsIV: 1 mg/kg; PO: 10 mg/kg (adjust based on solubility and tolerability)
Blood SamplingSerial sampling from the saphenous vein at specified time points.
Time Points (IV)0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Time Points (PO)0.25, 0.5, 1, 2, 4, 8, 24 hours
Analytical MethodLC-MS/MS for quantification of the compound in plasma.
Protocol: In Vivo Dosing and Sampling
  • Acclimate animals for at least 72 hours prior to the study.

  • Fast animals overnight (with access to water) before oral dosing.

  • Administer the compound at the specified dose and route.

  • Collect approximately 100 µL of blood into K2EDTA-coated tubes at each time point.

  • Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations using a validated LC-MS/MS method.

  • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Pharmacokinetic Study Workflow Acclimation Animal Acclimation Dosing Dosing (IV & PO) Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Caption: Workflow for a typical rodent pharmacokinetic study.

Preliminary Tolerability Assessment

A dose-range finding study will help identify the maximum tolerated dose (MTD) and inform dose selection for subsequent efficacy studies.

Protocol: Acute Tolerability in Mice
  • Use male C57BL/6 mice (n=3-5 per dose group), 8-10 weeks of age.

  • Administer single doses of the compound via the intended therapeutic route (e.g., intraperitoneal or oral).

  • Select a range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitor animals closely for clinical signs of toxicity at regular intervals for the first 4 hours, and then daily for 7-14 days.

  • Record observations including changes in posture, activity, breathing, and any signs of neurological or autonomic dysfunction.

  • Record body weights daily.

  • At the end of the observation period, perform a gross necropsy to look for any visible abnormalities in major organs.

Efficacy Evaluation in a Neuroprotection Model

Based on the potential NMDA receptor antagonist activity of related benzazepines, an excitotoxicity model can be employed to assess the neuroprotective effects of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.[1]

Experimental Design: Kainic Acid-Induced Excitotoxicity in Mice
ParameterRecommendation
Animal ModelMale C57BL/6 mice (n=8-10 per group)
Body Weight20-25 g
Induction AgentKainic Acid (KA) administered intraperitoneally (e.g., 20-30 mg/kg)
Treatment Groups1. Vehicle + Saline2. Vehicle + KA3. Test Compound (Low Dose) + KA4. Test Compound (High Dose) + KA
Dosing RegimenAdminister the test compound or vehicle 30-60 minutes prior to KA injection.
EndpointsSeizure scoring, behavioral assessments (e.g., Y-maze), and histopathological analysis of neuronal damage in the hippocampus.
Protocol: Efficacy Study
  • Acclimate mice and handle them for several days before the experiment.

  • On the day of the study, administer the test compound or vehicle.

  • After the pre-treatment period, administer kainic acid or saline.

  • Observe and score seizure activity for 2-4 hours post-KA injection using a standardized scale (e.g., Racine scale).

  • Perform behavioral testing (e.g., Y-maze for spatial memory) 3-7 days after KA injection to assess cognitive deficits.

  • At the end of the study, perfuse the animals and collect brain tissue for histopathological analysis (e.g., Nissl or Fluoro-Jade B staining) to quantify neuronal death in the hippocampus.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For example, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.[4] P-values less than 0.05 are typically considered statistically significant.

Conclusion

This document provides a foundational framework for the initial in vivo characterization of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. By systematically evaluating its pharmacokinetics, tolerability, and efficacy in a relevant disease model, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent.

References

Protocol for dissolving 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Dissolving 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine for Cell Culture

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine for in vitro cell-based assays. As a member of the heterocyclic imidazo-benzazepine class of compounds, it exhibits poor aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions.[1][2] This protocol details a reliable method using Dimethyl Sulfoxide (DMSO) as the primary solvent, focusing on the critical steps required to maintain compound stability, ensure experimental reproducibility, and mitigate solvent-induced cytotoxicity. We will delve into the causality behind each step, providing a framework for creating concentrated stock solutions, preparing working dilutions, and implementing essential quality control measures, such as the use of a vehicle control.

Compound Characteristics & Core Principles

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is a white or nearly white crystalline solid.[1] Like many heterocyclic compounds used in drug discovery, it is practically insoluble in water but can be dissolved in organic solvents.[1][3] The successful use of this and similar compounds in cell culture hinges on a strategy that maximizes solubility in a concentrated stock while minimizing the final solvent concentration in the aqueous culture medium to avoid artifacts and cell death.

Table 1: Physicochemical Properties of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Property Value Source(s)
CAS Number 318237-73-9 [4][5]
Molecular Formula C₁₂H₁₃N₃ Calculated
Molecular Weight 199.25 g/mol Calculated
Appearance White or nearly white crystalline solid [1]
Aqueous Solubility Insoluble [1]
Organic Solubility Soluble in some organic solvents (e.g., alcohols, ketones) [1]

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |[6][7][8] |

The Rationale for DMSO-Based Stock Solutions

The central challenge is to introduce a hydrophobic compound into an aqueous physiological environment (cell culture medium) without it precipitating. The standard and most effective method is to first dissolve the compound at a high concentration in a water-miscible organic solvent, with DMSO being the industry standard.[6][9]

  • Causality: By creating a highly concentrated stock (e.g., 10-100 mM), the volume of solvent required to achieve the desired final assay concentration is extremely small (typically 1:1000 or greater dilution). This keeps the final solvent concentration below cytotoxic levels.[10][11] For example, adding 1 µL of a 10 mM stock solution to 1 mL of medium to achieve a 10 µM final concentration results in a final DMSO concentration of only 0.1%.

Understanding and Mitigating DMSO Cytotoxicity

While an excellent solvent, DMSO is not biologically inert and can inhibit cell proliferation or induce toxicity at higher concentrations.[12] The sensitivity to DMSO varies significantly between cell lines, with primary cells often being more sensitive than immortalized cancer cell lines.[6][13]

  • Trustworthiness through Control: To ensure that the observed biological effects are due to the compound and not the solvent, a vehicle control is mandatory. This control consists of treating cells with the exact same final concentration of DMSO used in the experimental conditions, but without the dissolved compound.[13]

Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc. Expected Effect Recommendations & Considerations Source(s)
≤ 0.1% Generally Safe: Considered non-toxic for the vast majority of cell lines, including sensitive and primary cells. The ideal target for most experiments to eliminate solvent effects. [6][13]
0.1% - 0.5% Low to Moderate Risk: Tolerated by many robust cell lines without significant cytotoxicity. A widely used range, but validation with a vehicle control is critical.[6][12] [6][12]
0.5% - 1.0% Moderate to High Risk: May inhibit proliferation or induce stress in some cell lines. Use only if required for compound solubility and after performing a dose-response curve for DMSO alone on your specific cell line. [13][14]

| > 1.0% | High Risk / Cytotoxic: Significant cytotoxicity is expected for most cell lines, especially with longer exposure times. | Avoid for most applications. Concentrations of 5% are highly toxic and can dissolve cell membranes. |[6][12][14] |

Experimental Workflow & Protocol

The following diagram illustrates the overall workflow from receiving the powdered compound to its final application in a cell culture plate.

G cluster_prep Part A: Stock Solution Preparation cluster_storage Part B: Aliquoting & Storage cluster_use Part C: Working Solution Preparation powder 1. Weigh Compound (e.g., 1.99 mg) dmso 2. Add 100% DMSO (e.g., 1 mL) powder->dmso vortex 3. Dissolve Completely (Vortex/Sonicate) dmso->vortex stock 4. Primary Stock (10 mM in 100% DMSO) vortex->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot storage 6. Store at -20°C or -80°C (Protect from light) aliquot->storage thaw 7. Thaw One Aliquot storage->thaw dilute 8. Dilute into Culture Medium (e.g., 1 µL stock into 1 mL medium) thaw->dilute plate 9. Final Working Concentration (e.g., 10 µM in ≤0.1% DMSO) dilute->plate

Caption: Workflow for preparing 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine solutions.

Materials & Equipment
  • 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Optional: Bath sonicator

  • Optional: 0.2 µm syringe filter (PTFE/Teflon for DMSO compatibility)

Protocol 1: Preparation of 10 mM Primary Stock Solution

This protocol creates a 10 mM stock solution, a convenient concentration for subsequent dilutions.

  • Pre-Handling: Gently tap the vial containing the compound powder to ensure all material is at the bottom.

  • Calculation: Calculate the mass of compound needed. To make 1 mL of a 10 mM solution (MW = 199.25 g/mol ):

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 199.25 g/mol = 0.0019925 g

    • Mass (mg) = 1.99 mg

  • Weighing: Accurately weigh ~1.99 mg of the compound and place it into a sterile microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass weighed, calculate the precise volume of DMSO to add.

    • Volume (mL) = [Mass (mg) / 199.25 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed 2.10 mg, you would add: (2.10 / 199.25) / 10 = 1.054 mL of DMSO.

  • Dissolution: Add the calculated volume of 100% DMSO to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Expert Tip: If dissolution is slow, brief sonication in a room temperature water bath for 5-10 minutes can be effective.[6] Avoid excessive heating.

  • Sterilization (Optional): If preparing for long-term storage and use in highly sensitive sterile cultures, the stock solution can be passed through a 0.2 µm DMSO-compatible syringe filter.[9]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9] Label clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date.[15] Store promptly at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Dilution: To minimize precipitation, add the DMSO stock directly to your pre-warmed culture medium while gently agitating or vortexing the medium.[9] Never add medium directly to the concentrated DMSO stock.

    • Example Dilution (for a 10 µM final concentration):

      • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

      • Add 1 µL of the 10 mM stock solution to the medium.

      • Mix immediately by gentle vortexing or pipetting up and down.

      • This yields a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Application: Immediately add the final working solution to your cell culture plates.

  • Vehicle Control: Prepare a parallel control by adding the same volume of 100% DMSO to the same volume of medium (e.g., 1 µL of DMSO into 999 µL of medium) and treat a set of control wells.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitate forms in medium Compound has low solubility in aqueous solution; concentration is too high.Add the DMSO stock to the medium while vortexing to ensure rapid dispersion.[9] Consider making an intermediate dilution first. If precipitation persists, the final desired concentration may exceed the compound's solubility limit in the medium.
Inconsistent experimental results Degradation of stock solution due to multiple freeze-thaw cycles.Always aliquot stock solutions into single-use volumes.[9] Prepare fresh working solutions for each experiment.
Toxicity observed in vehicle control wells Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration by making a more concentrated primary stock (e.g., 50-100 mM) or by lowering the final compound concentration. Perform a DMSO toxicity curve to determine the no-effect concentration for your cells.[13][14]

Safety & Handling

  • Always handle 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in accordance with standard laboratory safety procedures. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

  • DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.[9]

References

Application Note: Quantitative Analysis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the precise quantification of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. Primarily intended for researchers, analytical scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the scientific rationale behind key experimental choices. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely accessible method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity applications, particularly in complex biological matrices. The protocols include sample preparation, instrument configuration, and a thorough discussion of method validation parameters as mandated by regulatory bodies like the ICH to ensure data integrity, accuracy, and reproducibility.[1][2][3]

Introduction and Scientific Background

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is a heterocyclic compound of interest, notably serving as a key intermediate in the synthesis of pharmaceutical agents such as the vasopressin antagonist Conivaptan.[4] Accurate quantification of this intermediate is critical for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs), as well as for conducting pharmacokinetic and toxicological studies.

The structural backbone, featuring a basic imidazo group, dictates the analytical strategy. The presence of aromatic and imidazole rings provides a chromophore suitable for UV detection, while the basic nitrogens are ideal for protonation, enabling highly sensitive analysis by positive-mode electrospray ionization mass spectrometry. This guide provides the foundational methods to develop and validate a quantitative assay suitable for its intended purpose, from process chemistry monitoring to bioanalysis.[5]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the target analyte from matrix components that can interfere with analysis, such as proteins, salts, and lipids, thereby improving analytical column longevity and reducing ion suppression in mass spectrometry.[6][7] The choice of technique depends on the matrix complexity, required sensitivity, and available resources.

Protein Precipitation (PPT)
  • Principle: A rapid and straightforward technique for removing proteins from biological samples (e.g., plasma, serum) by adding a water-miscible organic solvent like acetonitrile or methanol.

  • Causality: This method is effective for high-concentration samples where high-throughput is prioritized over ultimate cleanliness. However, it does not remove other endogenous components, which can lead to significant matrix effects in LC-MS/MS analysis.

  • Protocol:

    • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

Liquid-Liquid Extraction (LLE)
  • Principle: This technique separates the analyte from the aqueous sample matrix into an immiscible organic solvent based on its differential solubility.[7]

  • Causality: Given the basic nature of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (pKa estimated > 8.0), adjusting the sample pH to a basic condition (e.g., pH 9-10) deprotonates the molecule, increasing its affinity for a non-polar organic solvent. This provides a cleaner extract than PPT.

  • Protocol:

    • To 500 µL of sample (e.g., urine, plasma), add 50 µL of 1M NaOH to adjust the pH.

    • Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol).

    • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for injection.

Solid-Phase Extraction (SPE)
  • Principle: The gold standard for sample cleanup, SPE utilizes a solid sorbent to retain the analyte while matrix interferences are washed away.[8]

  • Causality: A mixed-mode cation exchange (MCX) sorbent is ideal.[9] At a low pH, the basic analyte is protonated and retained by the strong cation exchange functional group. The non-polar benzazepine structure also allows for retention by reversed-phase mechanisms. This dual retention provides superior cleanup.

  • Protocol:

    • Condition: Pass 1 mL of methanol through the MCX SPE cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Load: Pre-treat the sample (e.g., 500 µL plasma) by diluting it 1:1 with 2% formic acid, then load it onto the cartridge.

    • Wash 1: Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove non-polar, neutral interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ionic interaction and releasing it from the sorbent.

    • Dry & Reconstitute: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation (Acetonitrile) Sample->PPT Select Method LLE Liquid-Liquid Extraction (pH adjust, Organic Solvent) Sample->LLE Select Method SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Select Method HPLC HPLC-UV Analysis PPT->HPLC LLE->HPLC LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant Report Final Report Quant->Report

Caption: General analytical workflow from sample receipt to final report.

Method 1: HPLC with UV Detection

This method is suitable for routine analysis, process monitoring, and quantification in less complex matrices where high sensitivity is not required.

Chromatographic Conditions
  • Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent retention for the moderately non-polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating the analyte's basic nitrogens, which prevents peak tailing by minimizing interactions with residual silanols on the silica support.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm. The fused ring system is expected to have a strong absorbance in this region.[4]

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is the definitive choice for bioanalysis (e.g., pharmacokinetic studies) in complex matrices like plasma or urine, offering unparalleled sensitivity and selectivity.[8][10]

LC-MS/MS System and Conditions
  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to HPLC, but adaptable for UHPLC columns (e.g., 2.1 x 50 mm, <2 µm particle size) with a faster flow rate (e.g., 0.5 mL/min) and a shorter gradient for higher throughput.

  • Ionization Source: ESI, Positive Mode.

  • Rationale: The multiple basic nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, making positive mode ESI highly efficient.

  • MS Parameters (Hypothetical - requires empirical optimization):

    • Analyte: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (Formula: C₁₂H₁₃N₃, Mol. Wt.: 199.25)

    • Precursor Ion (Q1): m/z 200.3 [M+H]⁺

    • Collision Energy: ~20-30 eV (to be optimized)

    • Product Ions (Q3):

      • Quantifier: m/z 172.2 (Hypothesized loss of ethylene imine, -C₂H₄N)

      • Qualifier: m/z 118.1 (Hypothesized fragmentation of the benzazepine ring)

  • Internal Standard: A stable isotope-labeled version (e.g., D3-methyl) is ideal. If unavailable, a structurally similar compound with different mass can be used.

LC-MS/MS Data Acquisition Logic

G LC UHPLC Column (Separation) ESI ESI Source (Ionization) [M] -> [M+H]+ LC->ESI Q1 Quadrupole 1 (Q1) Mass Filter Selects m/z 200.3 ESI->Q1 Q2 Collision Cell (Q2) Fragmentation (CID with N2/Ar) Q1->Q2 Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ions Q2->Q3 Det Detector (Signal) Q3->Det

Caption: Ion path in a triple quadrupole MS for MRM analysis.

Method Validation: Ensuring Trustworthy Results

Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2][5] The following parameters must be assessed according to ICH guidelines.[1][11]

ParameterDefinitionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations.Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 1-1000 ng/mL).
Accuracy The closeness of test results to the true value. Assessed by analyzing quality control (QC) samples at multiple concentrations.Mean recovery of 85-115% (90-110% is often targeted).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as %RSD for intra-day and inter-day analyses.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ratio of 10:1, with accuracy and precision within specified limits (e.g., 80-120% accuracy, ≤20% RSD).
Summary of Expected Method Performance
MethodParameterExpected Performance
HPLC-UV LOQ ~50-100 ng/mL
Linear Range 100 - 10,000 ng/mL
Precision (%RSD) < 10%
LC-MS/MS LOQ ~0.1-1 ng/mL
Linear Range 1 - 1,000 ng/mL
Precision (%RSD) < 15%

Conclusion

This application note outlines two robust and reliable methods for the quantification of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. The HPLC-UV method offers a cost-effective and accessible solution for routine analysis of bulk materials or formulated products. For applications requiring high sensitivity and selectivity, such as bioanalysis in preclinical or clinical research, the LC-MS/MS method combined with solid-phase extraction is unequivocally the superior approach.[8] Both methods, when properly validated according to the principles described herein, will yield accurate, precise, and trustworthy data essential for drug development and quality control.[1][3]

References

Application Notes and Protocols for Imidazo[4,5-d]benzazepines in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neuropotential

The imidazo[4,5-d]benzazepine core represents a compelling, yet underexplored, scaffold for neuroscience research and drug development. This heterocyclic system is a structural amalgamation of two pharmacologically significant moieties: the benzazepine nucleus, renowned for its interaction with monoamine receptors, and the imidazole ring, a key component of benzodiazepine-like modulators of the GABA-A receptor. While direct neuropharmacological data on imidazo[4,5-d]benzazepines is nascent, the extensive history of its constituent substructures provides a strong rationale for its investigation as a source of novel CNS-active agents.

Benzazepine derivatives have yielded classical dopamine D1/D5 receptor antagonists (e.g., SCH 23390) and ligands for various serotonin subtypes, establishing their role in modulating mood, cognition, and motor control.[1][2] Concurrently, the fusion of an imidazole ring to a diazepine system, as seen in imidazobenzodiazepines like midazolam, is the basis for widely used anxiolytics, sedatives, and anticonvulsants that act as positive allosteric modulators of the GABA-A receptor.[3][4][5]

This guide provides a predictive framework for researchers, outlining potential neuroscience applications for the imidazo[4,5-d]benzazepine scaffold. By leveraging structure-activity relationships from analogous compounds, we present detailed protocols for screening and characterizing these novel molecules against high-value CNS targets. The central hypothesis is that the imidazo[4,5-d]benzazepine core can be rationally derivatized to selectively target either GABAergic or monoaminergic systems, offering a versatile platform for addressing a range of neurological and psychiatric disorders.

Part 1: Postulated Mechanisms and Therapeutic Targets

Based on structural analogy, we propose two primary axes of investigation for the imidazo[4,5-d]benzazepine scaffold: modulation of GABA-A receptors and antagonism of dopamine/serotonin receptors.

GABA-A Receptor Positive Allosteric Modulation

The structural similarity to imidazobenzodiazepines suggests that derivatives of imidazo[4,5-d]benzazepine could bind to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.[6][7] The therapeutic potential spans anxiety, epilepsy, and sleep disorders. Selectivity for different α-subunits of the GABA-A receptor could yield tailored therapeutic profiles:

  • α2/α3-selectivity: Potential for anxiolytic effects without the sedation associated with α1 activity.[7]

  • α5-selectivity: Potential for cognitive enhancement and treatment of cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[8][9]

GABA_A_Signaling cluster_0 Postsynaptic Neuron cluster_1 Pharmacological Modulation cluster_2 Cellular Effect GABA_R GABA-A Receptor (α, β, γ subunits) Cl_Channel Chloride Channel (Closed) GABA_R->Cl_Channel GABA binding opens channel Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Enhanced Opening ImidazoBenzazepine Imidazo[4,5-d]benzazepine (Hypothesized PAM) ImidazoBenzazepine->GABA_R Binds to Benzodiazepine Site ImidazoBenzazepine->Cl_Channel Potentiates GABA effect GABA GABA GABA->GABA_R Binds to Orthosteric Site Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized GABA-A receptor modulation workflow.
Dopamine and Serotonin Receptor Antagonism

The benzazepine core is a privileged scaffold for dopamine receptor ligands.[10] The atypical antipsychotic clozapine's high affinity for the dopamine D4 receptor has spurred the development of selective D4 antagonists as potential treatments for schizophrenia, addiction, and Parkinson's disease.[11][12] The imidazo[4,5-d]benzazepine scaffold could be explored for:

  • Dopamine D4 Receptor Antagonism: For potential antipsychotic effects with a reduced risk of extrapyramidal side effects.[13][14]

  • Dopamine D1/D5 Receptor Antagonism: For applications in addiction and cognitive disorders.[1]

  • Serotonin 5-HT2A Receptor Antagonism: A common feature of atypical antipsychotics, contributing to efficacy against negative symptoms of schizophrenia.[15]

  • Serotonin 5-HT4 Receptor Modulation: This receptor is a target for cognitive enhancement and potential antidepressant effects.[16]

Dopamine_Signaling cluster_0 Postsynaptic Neuron cluster_1 Pharmacological Modulation cluster_2 Signaling Output D4_Receptor Dopamine D4 Receptor (D2-like Family) G_Protein Gi/o Protein D4_Receptor->G_Protein activates AC Adenylyl Cyclase (Inhibited) G_Protein->AC inhibits cAMP Reduced cAMP AC->cAMP Downstream Modulation of Downstream Signaling (e.g., Ion Channels, Gene Expression) cAMP->Downstream ImidazoBenzazepine Imidazo[4,5-d]benzazepine (Hypothesized Antagonist) ImidazoBenzazepine->D4_Receptor Blocks Binding Dopamine Dopamine Dopamine->D4_Receptor Binds

Caption: Hypothesized dopamine D4 receptor antagonism workflow.

Part 2: Experimental Protocols

The following protocols provide a tiered approach to characterizing the neuropharmacological profile of novel imidazo[4,5-d]benzazepine derivatives.

Protocol 2.1: Primary In Vitro Screening - Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for key CNS receptors. This initial screen will guide further functional and in vivo studies.

Methodology: Radioligand binding assays using cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest.

Step-by-Step Protocol:

  • Membrane Preparation: Culture cells expressing the target receptor (e.g., GABA-A αxβ3γ2, Dopamine D1-D5, Serotonin 5-HT2A) to confluence. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend and store at -80°C.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-50 µg protein/well).

    • Radioligand at a concentration near its Kd (see Table 1).

    • Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • Assay buffer to final volume (e.g., 250 µL).

  • Nonspecific Binding: For each assay, include wells with an excess of a known, non-labeled competitor (e.g., 10 µM Diazepam for GABA-A, 10 µM Haloperidol for D2) to determine nonspecific binding.

  • Incubation: Incubate plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through GF/B or GF/C filter plates using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Dry the filter plates, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Recommended Primary Binding Assay Panel

Target FamilySpecific ReceptorRadioligandNon-Specific CompetitorRationale
GABAergic GABA-A (BZD site)[³H]FlumazenilDiazepam (10 µM)Primary screen for benzodiazepine-like activity.[8][9]
Dopaminergic Dopamine D1[³H]SCH 23390SCH 23390 (1 µM)Screens for affinity to the D1-like family.[2]
Dopamine D2[³H]SpiperoneHaloperidol (10 µM)Screens for affinity to the D2-like family.[17]
Dopamine D4[³H]NemonaprideL-745,870 (1 µM)Key target for atypical antipsychotic activity.[11][14]
Serotonergic Serotonin 5-HT2A[³H]KetanserinMianserin (10 µM)Implicated in antipsychotic efficacy and mood.[15]
Protocol 2.2: Secondary In Vitro Screening - Functional Assays

Objective: To determine the functional activity (agonist, antagonist, modulator) of compounds that show significant affinity in binding assays.

Methodology:

  • For GABA-A Receptors: Two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

  • For GPCRs (Dopamine/Serotonin): cAMP assays or Ca²⁺ flux assays in recombinant cell lines.

Step-by-Step Protocol (TEVC for GABA-A):

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). Incubate for 2-5 days.

  • Electrophysiology: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.

  • GABA Application: Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline current response (IGABA).

  • Compound Application: Co-apply the test compound with the same EC₅-EC₁₀ concentration of GABA.

  • Data Analysis: Measure the peak current in the presence of the test compound. A potentiation of the GABA-induced current indicates positive allosteric modulation (PAM). An inhibition indicates negative allosteric modulation (NAM). Quantify the effect as a percentage of the baseline GABA response.

Protocol 2.3: Preliminary In Vivo Assessment - Rodent Behavioral Models

Objective: To evaluate the in vivo CNS effects of lead compounds, guided by their in vitro profiles.

Methodology: Standard rodent behavioral assays to assess anxiolytic, sedative, antipsychotic, and pro-cognitive effects.

Step-by-Step Protocol (Elevated Plus Maze - Anxiolytic Activity):

  • Animals: Use adult male mice or rats. Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30-60 minutes. Include a positive control group (e.g., Diazepam, 1-2 mg/kg, i.p.).

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes. Record the session with a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Confounding Variable Check: Monitor total distance traveled or total arm entries as a measure of locomotor activity. A significant decrease may indicate sedation, which can confound the interpretation of anxiolytic effects.

Table 2: Recommended In Vivo Models Based on In Vitro Profile

In Vitro ProfilePotential Therapeutic EffectRecommended In Vivo ModelKey Measured Endpoint(s)
GABA-A PAM AnxiolyticElevated Plus Maze, Light-Dark BoxTime in open arms/light compartment.[18]
AnticonvulsantPentylenetetrazol (PTZ) Seizure ModelLatency to seizure, seizure severity score.
Sedative/HypnoticLoss of Righting Reflex, Locomotor ActivityDuration of immobility, distance traveled.
Dopamine D4 Antagonist Antipsychotic-likeAmphetamine-Induced HyperlocomotionReversal of amphetamine-induced increase in activity.[17]
Pro-cognitiveNovel Object Recognition (NOR)Discrimination index between novel and familiar object.
5-HT2A Antagonist Antipsychotic-likePrepulse Inhibition (PPI) of StartleReversal of apomorphine- or DOI-induced PPI deficit.

Part 3: Physicochemical Properties and Data Interpretation

Table 3: Hypothetical Profile of a Promising Imidazo[4,5-d]benzazepine Candidate

This table illustrates the type of data that would be generated following the protocols above for a hypothetical lead compound, "IMB-A".

ParameterAssayResultInterpretation
Binding Affinity [³H]Flumazenil Binding (α5β3γ2)Ki = 5.2 nMHigh affinity for the benzodiazepine site on α5-containing GABA-A receptors.
[³H]Flumazenil Binding (α1β3γ2)Ki = 150 nM~30-fold selectivity for α5 over α1, suggesting a low sedative potential.
[³H]Spiperone Binding (D2)Ki > 10,000 nMNegligible affinity for D2 receptors, indicating low risk of extrapyramidal side effects.
Functional Activity TEVC on α5β3γ2 oocytes250% potentiation @ 100 nMPotent positive allosteric modulator at α5-containing GABA-A receptors.
In Vivo Efficacy Novel Object Recognition (Mouse)Reverses scopolamine-induced deficit @ 1 mg/kgDemonstrates pro-cognitive effects in a relevant animal model.
Physicochemical cLogP2.8Good lipophilicity for BBB penetration.[19]
Polar Surface Area (PSA)65 ŲWithin the optimal range for CNS drugs (<90 Ų).[19]
Molecular Weight (MW)385 g/mol Within the optimal range for CNS drugs (<450).[19]

Conclusion and Future Directions

The imidazo[4,5-d]benzazepine scaffold stands at the intersection of well-validated neuropharmacological motifs. The application notes and protocols outlined here provide a robust, hypothesis-driven framework for elucidating the CNS potential of this novel chemical class. By systematically evaluating derivatives against GABAergic and monoaminergic targets, researchers can efficiently identify lead compounds for a variety of neuroscience applications. The true potential of this scaffold will be unlocked through iterative cycles of synthesis, in vitro screening, and in vivo validation, potentially yielding next-generation therapeutics for complex neurological and psychiatric disorders.

References

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine.

Introduction: A Versatile Chemical Intermediate

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a heterocyclic compound featuring a fused imidazo-benzazepine core structure. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its primary significance in the research and development landscape is as a crucial, high-value intermediate in the synthesis of pharmacologically active molecules.[1][2] Most notably, it serves as a key building block for the synthesis of Conivaptan, a potent dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2]

The tetrahydro-1-benzazepine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of compounds targeting the central nervous system and other biological systems.[2] Derivatives of the broader imidazo[4,5-d]azepine and benzazepine families have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, as well as antagonism of NMDA and AMPA receptors.[3][4][5][6][7][8]

This guide provides an overview of the known applications of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, with a focus on its role in synthesis, and proposes detailed protocols for its potential use as a scaffold in the development of novel therapeutics.

Application Note 1: Key Intermediate in the Synthesis of Conivaptan

The most well-defined application of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is its role as a precursor in the scalable synthesis of Conivaptan Hydrochloride, an AVP receptor antagonist.[1][2] Conivaptan is used to treat euvolemic hyponatremia in hospitalized patients. The synthesis strategy leverages a convergent approach where the benzazepine core (as the title compound) is prepared separately and then coupled with the "side chain" precursor, 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid.[1] This method significantly enhances the overall yield and is suitable for large-scale production.[1]

Synthetic Workflow Overview

The synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine involves a multi-step process that can be summarized as follows. This workflow is an essential part of the overall synthesis of Conivaptan.

G cluster_synthesis Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine cluster_conivaptan Synthesis of Conivaptan A Starting Benzazepine Derivative B Bromination A->B Br2, HBr, Acetic Acid C Intermediate (e.g., 7,8-dibromo derivative) B->C D Imidazole Ring Formation (with Ethanimidamide) C->D K2CO3, Toluene/Water E This compound (Target Intermediate) D->E G Coupling Reaction E->G F 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid (Side Chain) F->G H Conivaptan G->H Amide Bond Formation

Fig 1: Synthetic workflow for Conivaptan production.

Application Note 2: Scaffold for Novel Vasopressin Receptor Ligands

Given its role as a core component of Conivaptan, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is an excellent starting scaffold for medicinal chemistry campaigns aimed at discovering novel vasopressin receptor antagonists or modulators. The V2 receptor, in particular, is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, couples to Gs proteins, activates adenylyl cyclase, and increases intracellular cyclic AMP (cAMP). Antagonists of this receptor have therapeutic potential as aquaretics.

Signaling Pathway of the V2 Receptor

Understanding the downstream signaling of the V2 receptor is critical for designing functional assays to screen for new antagonists.

V2_Signaling AVP Arginine Vasopressin (AVP) V2R V2 Receptor (V2R) AVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Promotes Translocation Water Water Reabsorption Membrane->Water Antagonist Novel Antagonist (e.g., Conivaptan) Antagonist->V2R Blocks G A Seed and Culture hV2R-HEK293 cells B Pre-incubate with Test Compound (Antagonist) A->B C Stimulate with AVP (Agonist) at EC80 concentration B->C D Incubate to allow cAMP production C->D E Lyse cells and add detection reagents D->E F Measure Signal (e.g., HTRF, Fluorescence) E->F G Data Analysis: Calculate IC50 F->G

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-d]benzazepine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-d]benzazepine scaffold represents a promising heterocyclic system with significant potential in drug discovery. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. While this specific scaffold is emerging, related fused imidazole heterocycles, such as imidazo[4,5-b]pyridines, have been successfully developed as potent inhibitors of critical therapeutic targets, most notably protein kinases.[1][2] For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and established targets in oncology.[2] Given this precedent, libraries of novel imidazo[4,5-d]benzazepine derivatives present a compelling starting point for identifying next-generation kinase inhibitors.

This guide provides a comprehensive, field-proven framework for a high-throughput screening (HTS) campaign designed to identify and validate imidazo[4,5-d]benzazepine derivatives as inhibitors of a representative oncogenic target, Aurora Kinase A (Aurora-A). The protocols herein are designed as a self-validating cascade, progressing from a robust primary biochemical screen to increasingly complex and physiologically relevant cell-based assays to confirm on-target activity and cellular efficacy.[3]

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is a multi-step process designed to efficiently sift through large compound libraries to find promising "hits".[4][5] Our strategy employs a funneling approach, starting with a broad primary screen to identify all potential inhibitors, followed by a series of rigorous secondary and confirmatory assays to eliminate false positives and characterize true hits. This tiered approach ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Lead Generation Primary_Assay Primary HTS: Biochemical Aurora-A ADP-Glo™ Assay (10 µM Single Concentration) Hit_Selection Data Analysis & Hit Selection (Z' > 0.5, Inhibition > 50%) Primary_Assay->Hit_Selection ~100,000 Compounds Dose_Response Dose-Response (IC50) Biochemical Assay Hit_Selection->Dose_Response ~500-1000 Hits Orthogonal_Assay Orthogonal Assay (e.g., HTRF® Kinase Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Target_Engagement Cellular Target Engagement NanoBRET™ Assay Orthogonal_Assay->Target_Engagement Validated Hits Functional_Assay Cellular Functional Assay Phospho-Substrate ELISA Target_Engagement->Functional_Assay Proliferation_Assay Phenotypic Assay Cell Proliferation (e.g., CellTiter-Glo®) Functional_Assay->Proliferation_Assay SAR Structure-Activity Relationship (SAR) Studies Proliferation_Assay->SAR Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_auroraA Aurora-A Activity cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora-A Kinase PLK1 PLK1 AuroraA->PLK1 phosphorylates TACC3 TACC3 AuroraA->TACC3 phosphorylates HistoneH3 Histone H3 AuroraA->HistoneH3 phosphorylates (Ser10) Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly TACC3->Spindle Arrest Mitotic Arrest Centrosome->Arrest Spindle->Arrest Inhibitor Imidazo[4,5-d]benzazepine Inhibitor Inhibitor->AuroraA Apoptosis Apoptosis Arrest->Apoptosis

References

Synthesis of tricyclic benzodiazepines using N-nitrosoamidines as intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-548

Topic: Synthesis of Tricyclic Benzodiazepines using N-Nitrosoamidines as Intermediates

Introduction: Strategic Importance of Tricyclic Benzodiazepines and the N-Nitrosoamidine Route

Tricyclic benzodiazepines represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their rigid, three-dimensional architecture allows for precise interaction with a variety of biological targets, leading to applications in oncology, central nervous system (CNS) disorders, and anti-infective research.[2][3] Notably, pyrrolo[2,1-c][4][5]benzodiazepines (PBDs), a subset of this class, are potent antitumor antibiotics.[1][3]

Traditional synthetic routes to these complex scaffolds can be lengthy and lack modularity. The use of 1,4-benzodiazepine N-nitrosoamidines as key intermediates offers a strategic and efficient alternative.[4][6] This approach activates the C2 position of the benzodiazepine core, transforming it into a reactive moiety that can be readily displaced by nucleophiles to build the third ring.[4][7] This method provides a convergent and flexible pathway to diverse tricyclic systems like triazolo- and imidazo[1,2-a][4][5]benzodiazepines.[4][8] For instance, this strategy provides an effective alternative route to established drugs such as alprazolam and triazolam.[4][6]

This document provides a detailed guide for researchers, outlining the mechanistic principles, step-by-step protocols, and critical safety considerations for the synthesis of tricyclic benzodiazepines via N-nitrosoamidine intermediates.

Mechanistic Insight: The Chemistry Behind the Transformation

The overall synthetic strategy involves two key transformations:

  • Nitrosation of the Amidine: Formation of the reactive N-nitrosoamidine intermediate.

  • Nucleophilic Displacement and Cyclization: Reaction with a dinucleophile followed by an acid-catalyzed intramolecular cyclization to form the final tricyclic product.

Formation of the N-Nitrosoamidine Intermediate

The process begins with a 1,4-benzodiazepine containing a secondary amide, which is first converted to an amidine. The subsequent nitrosation of the amidine is the crucial activation step. This transformation is typically achieved by treating the corresponding benzodiazepine with a nitrosating agent. The N-nitroso group is a potent electron-withdrawing group, which activates the amidine carbon for nucleophilic attack.

Intramolecular Cyclization Cascade

Once formed, the N-nitrosoamidine is a versatile intermediate.[4] The N-nitrosoamidine moiety can be replaced by treating it with various nitrogen nucleophiles, such as acetylhydrazine or aminoacetaldehyde dimethylacetal.[4][6][8] This displacement reaction forms a new, more complex amidine. The final tricyclic structure is then forged through an acid-catalyzed intramolecular cyclization, typically using an acid like p-toluenesulfonic acid (TsOH), which promotes the condensation and ring closure.[4][7]

The reaction pathway is visualized in the diagram below:

Tricyclic Benzodiazepine Synthesis Mechanism cluster_0 Step 1: N-Nitrosoamidine Formation cluster_1 Step 2: Displacement & Cyclization A 1,4-Benzodiazepine Precursor B N-Nitrosoamidine Intermediate A->B  Nitrosating Agent A->B C Amidine Adduct B->C  Nitrogen Nucleophile (e.g., Acetylhydrazine) B->C D Tricyclic Benzodiazepine C->D  Acid Catalyst (e.g., TsOH), Heat C->D

Caption: Reaction mechanism for tricyclic benzodiazepine synthesis.

Experimental Protocols

Safety First: N-nitroso compounds are reasonably anticipated to be human carcinogens.[9][10] All manipulations involving N-nitrosoamidines or their precursors must be performed in a certified chemical fume hood.[9][11] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, is mandatory.[9] Consult safety data sheets (SDS) for all reagents before use.[5]

Protocol 1: General Procedure for the Synthesis of Imidazobenzodiazepines

This protocol details the synthesis of imidazo[1,2-a][4][5]benzodiazepines from a 1,4-benzodiazepine N-nitrosoamidine intermediate.

Materials:

  • N-nitrosoamidine precursor (e.g., compound 4 in referenced literature)[4]

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • p-Toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Nucleophilic Displacement: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-nitrosoamidine precursor (2 mmol) in aminoacetaldehyde dimethyl acetal (5 mL).[7]

  • Stir the solution at room temperature for 24 hours.[7]

  • Work-up 1: Quench the reaction by adding a saturated sodium bicarbonate solution (30 mL).[4]

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Cyclization: Redissolve the crude residue in toluene (10 mL).[7]

  • Add TsOH (0.76 g, 4 mmol) to the solution.[7]

  • Heat the resulting mixture to 80°C for 14 hours.[7]

  • Work-up 2: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution (30 mL).[4]

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to afford the desired tricyclic imidazobenzodiazepine.[7]

Protocol 2: Synthesis of Triazole-Fused 1,4-Benzodiazepines (Alprazolam/Triazolam Analogs)

This protocol outlines the synthesis of triazolo[1,2-a][4][5]benzodiazepines.

Materials:

  • N-nitrosoamidine precursor (e.g., compound 4 in referenced literature)[4]

  • Acetylhydrazine

  • Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • Amidine Formation: In a suitable reaction vessel, treat the N-nitrosoamidine (1 equivalent) with acetylhydrazine.[4]

  • Cyclization: After the initial reaction is complete (monitor by TLC), add dimethylformamide (DMF) as the solvent and a catalytic amount of TsOH.[4]

  • Heat the reaction mixture. The exact temperature and time will depend on the specific substrate but can be optimized by monitoring the reaction progress.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated sodium bicarbonate solution and extract the product with CH2Cl2.[4]

  • Wash the combined organic layers with water, dry over an anhydrous drying agent, and concentrate under reduced pressure.[4]

  • Purification: Purify the resulting crude material via column chromatography to yield the pure triazole-fused 1,4-benzodiazepine.[4]

Data and Characterization

The successful synthesis of the intermediates and final products should be confirmed by standard analytical techniques.

Compound Type1H NMR13C NMRMass Spectrometry
N-Nitrosoamidine Characteristic shifts for aromatic and benzodiazepine core protons.Signals corresponding to the benzodiazepine scaffold and the amidine carbon.Molecular ion peak [M+H]+ corresponding to the expected mass.
Tricyclic Benzodiazepine Appearance of new signals for the third heterocyclic ring and disappearance of intermediate signals.New signals for the fused ring carbons.Molecular ion peak [M+H]+ confirming the mass of the final product.

Yields for these reactions are generally reported as moderate to good, depending on the specific substrates and reaction conditions employed.[4]

Workflow and Logic

The entire process, from starting material to the final purified product, follows a logical sequence of synthesis, work-up, and purification.

Experimental Workflow start Start: N-Nitrosoamidine Precursor step1 Nucleophilic Displacement Reaction (24h, Room Temp) start->step1 step2 Aqueous Work-up 1 (NaHCO3 Quench, Extraction) step1->step2 step3 Concentration in vacuo step2->step3 step4 Acid-Catalyzed Cyclization (TsOH, Toluene, 80°C, 14h) step3->step4 step5 Aqueous Work-up 2 (NaHCO3 Quench, Extraction) step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Final Product: Tricyclic Benzodiazepine step6->end

Caption: General laboratory workflow for the synthesis.

Troubleshooting and Field Insights

  • Low Yields in Cyclization: Incomplete conversion during the nucleophilic displacement can be a cause. Ensure the reaction runs for the full recommended time. For the cyclization step, ensure the TsOH is fresh and the solvent is anhydrous, as water can interfere with the acid catalyst.

  • Side Product Formation: The N-nitrosoamidine intermediate can be sensitive. It is often best to use it directly in the next step without prolonged storage. If side products are observed, optimizing the reaction temperature for the cyclization may be necessary.

  • Purification Challenges: The polarity of the final tricyclic products can vary significantly. A gradient elution during column chromatography may be required for effective separation from starting materials and byproducts.

Safety and Handling of N-Nitroso Compounds

N-nitroso compounds are a class of potent carcinogens, and exposure should be minimized.[10][12]

  • Engineering Controls: Always handle N-nitroso compounds and their volatile precursors in a certified chemical fume hood to prevent inhalation.[9][11]

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, a chemically resistant lab coat, and CSA-approved safety glasses.[9] Ensure no skin is exposed between the glove and the sleeve.[9]

  • Waste Disposal: All contaminated waste (gloves, pipette tips, glassware) must be disposed of as hazardous chemical waste according to your institution's specific guidelines.

  • Exposure Response: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[11] If inhaled, move to fresh air immediately.[11][12] In all cases of exposure, seek prompt medical attention.[12]

References

Application Notes and Protocols: Imidazobenzodiazepines as GABAA α5 Inverse Agonists in Cognitive Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the GABAA α5 Receptor for Cognitive Enhancement

The γ-aminobutyric acid type A (GABAA) receptor system, the primary mediator of inhibitory neurotransmission in the central nervous system, plays a pivotal role in regulating neuronal excitability.[1][2] Among the various subtypes of GABAA receptors, those containing the α5 subunit (α5-GABAARs) have emerged as a compelling target for cognitive enhancement.[3][4] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[3][5][6]

Inverse agonists are compounds that bind to the same receptor site as an agonist but elicit an opposite pharmacological response.[1][2] Imidazobenzodiazepines, a class of molecules that interact with the benzodiazepine binding site on GABAA receptors, have been developed as selective inverse agonists for the α5 subunit.[7][8] By selectively reducing the inhibitory tone mediated by α5-GABAARs, these compounds can enhance neuronal excitability in the hippocampus, a mechanism believed to underlie their pro-cognitive effects.[9][10] Genetic and pharmacological studies in rodents have demonstrated that reducing the function of α5-GABAARs can improve performance in various memory tasks.[3][11] This has led to the investigation of α5-GABAAR inverse agonists as potential therapeutics for cognitive deficits associated with various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and Down syndrome.[12][13][14][15]

Mechanism of Action: Fine-Tuning Hippocampal Excitability

Imidazobenzodiazepine-based α5 inverse agonists bind to the benzodiazepine site on α5-containing GABAA receptors. Unlike classical benzodiazepines which enhance the effect of GABA (positive allosteric modulation), inverse agonists reduce the constitutive activity of the receptor, thereby decreasing the influx of chloride ions and leading to a state of disinhibition.[1][2][16] This selective reduction in tonic inhibition in hippocampal neurons is thought to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][10][11]

GABAA_alpha5_Inverse_Agonist_Pathway cluster_1 Postsynaptic Neuron (Hippocampal Dendrite) GABA GABA GABAA_R GABAA α5 Receptor GABA->GABAA_R Binds Cl_Channel Cl- Channel (Open) GABAA_R->Cl_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Leads to LTP_Blocked LTP Induction Blocked Hyperpolarization->LTP_Blocked Results in Inverse_Agonist Imidazobenzodiazepine (α5 Inverse Agonist) Inverse_Agonist->GABAA_R Binds & Reduces Activity

Caption: GABAA α5 Inverse Agonist Signaling Pathway.

Preclinical Evaluation: From Bench to Behavior

A rigorous preclinical evaluation is essential to characterize the efficacy and safety profile of novel imidazobenzodiazepine-based GABAA α5 inverse agonists. This involves a combination of in vitro and in vivo assays.

In Vitro Assays: Target Engagement and Functional Activity

1. Radioligand Binding Assays:

These assays are crucial for determining the binding affinity and selectivity of a compound for the target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).

  • Radioligand: Use a high-affinity radioligand for the benzodiazepine binding site, such as [³H]flumazenil.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (imidazobenzodiazepine).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) values to determine the affinity of the test compound for each receptor subtype.

2. Electrophysiological Recordings:

Whole-cell patch-clamp electrophysiology on Xenopus oocytes or mammalian cell lines expressing specific GABAA receptor subtypes allows for the functional characterization of the compound's effect on receptor activity.

Protocol:

  • Cell Culture: Culture Xenopus oocytes or HEK293 cells expressing the desired GABAA receptor subtypes.

  • Recording: Perform whole-cell voltage-clamp recordings.

  • GABA Application: Apply a submaximal concentration of GABA (EC₂₀) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in current.

  • Data Analysis: Determine the efficacy of the compound by calculating the percentage inhibition of the GABA-evoked current. Inverse agonists will produce a negative modulation (reduction) of the GABA current.

Table 1: Representative In Vitro Data for a Novel GABAA α5 Inverse Agonist

GABAA Receptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% Inhibition of GABA current)
α1β3γ2150-5%
α2β3γ2120-8%
α3β3γ2180-10%
α5β3γ2 1.5 -40%
In Vivo Models: Assessing Pro-Cognitive Effects

Animal models are indispensable for evaluating the cognitive-enhancing properties of imidazobenzodiazepine α5 inverse agonists in a complex biological system.

InVivo_Workflow Start Compound Administration (e.g., oral gavage, i.p.) PK Pharmacokinetic Analysis (Blood & Brain Samples) Start->PK Behavior Behavioral Assays (Cognitive Tasks) Start->Behavior End Data Analysis & Interpretation PK->End PD Pharmacodynamic/Biomarker Analysis (e.g., EEG, c-Fos) Behavior->PD Tox Safety & Tolerability (e.g., rotarod, seizure threshold) Behavior->Tox PD->End Tox->End

Caption: In Vivo Experimental Workflow.

1. Morris Water Maze (Spatial Learning and Memory):

This is a classic test for assessing hippocampus-dependent spatial learning and memory in rodents.[5][6]

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Acquisition Phase:

    • Treat animals with the test compound or vehicle.

    • Place the animal in the pool from different starting positions and allow it to find the hidden platform.

    • Record the escape latency (time to find the platform) and path length over several days of training.

  • Probe Trial:

    • Remove the platform and allow the animal to swim freely for a set duration.

    • Measure the time spent in the target quadrant (where the platform was located) as an index of memory retention.

2. Novel Object Recognition (Recognition Memory):

This task assesses the ability of an animal to recognize a previously encountered object.[9]

Protocol:

  • Habituation: Allow the animal to explore an empty arena.

  • Familiarization Phase:

    • Treat the animal with the test compound or vehicle.

    • Place the animal in the arena with two identical objects.

  • Test Phase:

    • Replace one of the familiar objects with a novel object.

    • Measure the time the animal spends exploring the novel object versus the familiar object. A preference for the novel object indicates successful recognition memory.

Clinical Development: Translating Preclinical Findings to Humans

The transition from preclinical to clinical development requires careful consideration of several factors to ensure patient safety and maximize the chances of demonstrating efficacy.

Key Considerations for Human Trials:
  • Patient Population: Select patient populations with well-defined cognitive deficits, such as individuals with mild cognitive impairment, early-stage Alzheimer's disease, or cognitive impairment associated with schizophrenia.[12][13][15]

  • Biomarker Strategies: Utilize biomarkers to demonstrate target engagement and measure downstream effects on brain activity. Electroencephalography (EEG) can be a valuable tool, as modulation of GABAA receptors can produce distinct changes in brain oscillatory activity.[17][18][19][20][21] Studies have shown that GABAA α5 modulators can specifically alter theta power in rodent EEG, providing a potential translatable biomarker.[17][18][19][20][21]

  • Safety and Tolerability: While α5-selective inverse agonists are designed to avoid the sedative and anxiogenic effects of non-selective compounds, careful monitoring for adverse events is crucial.[10][22] Early clinical trials should include thorough safety assessments.[12][13][22]

Table 2: Representative Clinical Trial Design for a GABAA α5 Inverse Agonist

PhaseStudy DesignPrimary EndpointsSecondary Endpoints
Phase I Single and multiple ascending dose, double-blind, placebo-controlled in healthy volunteers.Safety and tolerability, pharmacokinetics.EEG biomarkers, cognitive performance on standardized tests.
Phase IIa Randomized, double-blind, placebo-controlled proof-of-concept study in a target patient population (e.g., Mild Cognitive Impairment).Change from baseline in a composite cognitive score (e.g., ADAS-Cog).Changes in specific cognitive domains (e.g., episodic memory), functional outcomes, biomarker changes.
Phase IIb/III Larger, longer-term, randomized, double-blind, placebo-controlled trials to confirm efficacy and further evaluate safety.Clinically meaningful improvement in cognitive and functional endpoints.Long-term safety, quality of life measures.

Conclusion

Imidazobenzodiazepines acting as GABAA α5 inverse agonists represent a promising therapeutic strategy for the treatment of cognitive disorders. Their selective mechanism of action offers the potential for pro-cognitive effects without the side effects associated with non-selective GABAA receptor modulators. A comprehensive preclinical and clinical development program, incorporating robust in vitro and in vivo models, as well as validated biomarkers, is essential for successfully translating this promising approach from the laboratory to the clinic.

References

Development of Imidazobenzoxazepine Compounds as PI3K Inhibitors for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent oncogenic event across a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[7] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8] Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110δ, and p110γ.[7]

Activation of PI3K, often triggered by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2][8] Activated Akt, in turn, phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[1][2] The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.[1][2]

Somatic mutations in PIK3CA, the gene encoding the p110α catalytic subunit, are among the most common genetic alterations in human cancers, particularly in breast, colorectal, and endometrial cancers.[4][5] Additionally, loss-of-function mutations in PTEN are frequently observed.[2][5] These genetic alterations lead to constitutive activation of the PI3K pathway, driving tumorigenesis and conferring resistance to other cancer therapies.[1][4]

Imidazobenzoxazepine compounds have emerged as a promising class of PI3K inhibitors. Their unique scaffold allows for the development of potent and selective inhibitors against various PI3K isoforms. This application note provides a comprehensive guide for researchers on the development and evaluation of imidazobenzoxazepine-based PI3K inhibitors for cancer research, detailing protocols for their synthesis, biochemical and cellular characterization, and in vivo efficacy assessment.

Visualizing the PI3K Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Imidazobenzoxazepine Imidazobenzoxazepine Inhibitor Imidazobenzoxazepine->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazobenzoxazepine compounds.

Part 1: Synthesis of Imidazobenzoxazepine Compounds

The synthesis of imidazobenzoxazepine derivatives typically involves a multi-step process. While specific synthetic routes will vary depending on the desired substitutions, a general strategy often involves the construction of the core tricyclic ring system followed by diversification.[11][12]

Protocol 1: General Synthesis of the Imidazobenzoxazepine Core

This protocol outlines a representative synthesis. Researchers should adapt this based on the specific target molecule.

Materials:

  • Substituted 2-aminophenol

  • Substituted 2-halobenzoic acid

  • Coupling agents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, K2CO3)

  • Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., Xantphos) for cyclization

  • Appropriate solvents (e.g., DMF, DMSO, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve the substituted 2-aminophenol and 2-halobenzoic acid in a suitable solvent like DMF.

    • Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the resulting amide by flash chromatography.

  • Intramolecular Buchwald-Hartwig Amination:

    • To a solution of the purified amide in a solvent such as dioxane, add a palladium catalyst, a suitable ligand, and a base (e.g., K2CO3).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by flash chromatography to yield the imidazobenzoxazepine core structure.

  • Further Functionalization:

    • The core structure can be further modified at various positions using standard organic chemistry transformations such as Suzuki or Sonogashira cross-coupling reactions, nucleophilic aromatic substitutions, or functional group interconversions to generate a library of diverse compounds.[11][12]

Causality Behind Experimental Choices:

  • The choice of coupling agent and base in the amidation step is crucial for efficient amide bond formation while minimizing side reactions.

  • The selection of the palladium catalyst and ligand for the intramolecular cyclization is critical for achieving high yields of the desired tricyclic product.

Part 2: In Vitro Characterization

Once a library of imidazobenzoxazepine compounds is synthesized, a series of in vitro assays are necessary to determine their potency, selectivity, and cellular activity.[13][14]

Protocol 2: Biochemical Kinase Assay for PI3K Isoform Selectivity

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of the compounds against different PI3K isoforms.[15]

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 substrate

  • ATP

  • HTRF detection reagents

  • Assay buffer

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the imidazobenzoxazepine compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the PI3K enzyme and PIP2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.

Data Presentation:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound X5501020
Compound Y15025300200
Pan-PI3K Inhibitor1012815
Isoform-Selective Inhibitor2250300400
Protocol 3: Cellular Proliferation Assay

This assay measures the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines with known PI3K pathway status (e.g., PIK3CA mutant, PTEN null)

  • Complete cell culture medium

  • MTS or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the imidazobenzoxazepine compounds for 72 hours.

  • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.[16][17]

Protocol 4: Western Blot Analysis of PI3K Pathway Inhibition

This protocol assesses the ability of the compounds to inhibit the phosphorylation of key downstream targets of the PI3K pathway, such as Akt.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Growth factors (e.g., IGF-1, EGF)

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the imidazobenzoxazepine compound for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of Akt phosphorylation inhibition.[10]

Visualizing the Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Imidazobenzoxazepine Library Biochemical Biochemical Assays (PI3K Isoform IC50) Synthesis->Biochemical Cellular_Prolif Cellular Proliferation Assays (GI50) Biochemical->Cellular_Prolif Western_Blot Western Blot (p-Akt Inhibition) Cellular_Prolif->Western_Blot In_Vivo In Vivo Xenograft Studies Western_Blot->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical workflow for the development and evaluation of imidazobenzoxazepine PI3K inhibitors.

Part 3: In Vivo Efficacy Studies

Promising compounds from in vitro studies should be evaluated in preclinical in vivo models to assess their anti-tumor efficacy and tolerability.[9][18][19]

Protocol 5: Xenograft Mouse Model of Cancer

This protocol describes a general procedure for evaluating the anti-tumor activity of an imidazobenzoxazepine compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to be sensitive to PI3K inhibition

  • Matrigel (optional)

  • Dosing vehicle

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of media and Matrigel (if used).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the imidazobenzoxazepine compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the statistical significance of the results.

Causality Behind Experimental Choices:

  • The choice of the cancer cell line is critical and should ideally be one that is dependent on the PI3K pathway for its growth and survival.

  • The dosing regimen (dose and schedule) should be determined from prior pharmacokinetic and tolerability studies.

Conclusion and Future Directions

The development of imidazobenzoxazepine compounds as PI3K inhibitors represents a promising strategy for the treatment of various cancers. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these novel therapeutic agents. Future research should focus on optimizing the isoform selectivity of these compounds to enhance their therapeutic index and minimize off-target toxicities.[3][20] Combination therapies with other targeted agents or chemotherapies also warrant investigation to overcome potential resistance mechanisms.[21][22] The continued development of potent and selective imidazobenzoxazepine-based PI3K inhibitors holds significant promise for advancing cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. This molecule is a critical intermediate in the development of pharmaceutical agents, notably as a precursor to the AVP antagonist Conivaptan.[1][2][3][4] Achieving a high yield of this complex heterocyclic structure is paramount for scalable and cost-effective production.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.

Section 1: Overview of the Core Synthetic Pathway

The most scalable and well-documented synthesis involves the formation of the imidazole ring from a benzazepine skeleton. The key transformation is the reaction of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one with ethanimidamide.[1] This step is often the most challenging and yield-defining stage of the entire process.

Reaction_Scheme cluster_reagents Reagents & Conditions BromoKetone 4-Bromo-1-tosyl-1,2,3,4-tetrahydro- 5H-1-benzazepin-5-one Product 2-Methyl-6-tosyl-1,4,5,6-tetrahydro- imidazo[4,5-d][1]benzazepine BromoKetone->Product Imidazole Ring Formation Ethanimidamide Ethanimidamide FinalProduct 2-Methyl-1,4,5,6-tetrahydro- imidazo[4,5-d]benzazepine Product->FinalProduct Detosylation Reagent Moist K2CO3 Ethanol

Caption: Core synthetic transformation for the imidazole ring formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the common culprits?

Low yields in complex heterocyclic syntheses can stem from multiple factors.[5] A systematic approach to troubleshooting is the most effective strategy.[5] Before focusing on the specific chemistry, it is crucial to rule out common procedural errors.[6]

Common Causes & Immediate Actions:

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents (when dry conditions are needed) can introduce side reactions or inhibit the primary reaction.[5][6] Always verify the purity of your starting bromo-ketone and ensure solvents are of the appropriate grade.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[5] While this specific reaction uses moist potassium carbonate, the initial setup should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unforeseen side reactions.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.[5][7] Ensure your heating apparatus is calibrated and provides consistent, even heating. Monitor the reaction progress diligently using TLC or HPLC.[1]

  • Inefficient Mixing: In heterogeneous reactions involving a solid base like potassium carbonate, inefficient stirring can lead to localized pH differences and poor reaction rates, ultimately lowering the yield.[5]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.[6] Ensure phase separation is clean and rinse all glassware thoroughly to recover all material.[6]

Troubleshooting_Workflow Start Low Yield Observed Purity Assess Reagent & Solvent Purity Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Mixing) Purity->Conditions Purity OK Purify Purify Reagents/ Use Dry Solvents Purity->Purify Impure Atmosphere Ensure Inert Atmosphere (if applicable) Conditions->Atmosphere Conditions OK Adjust Adjust Temp/Time/ Improve Mixing Conditions->Adjust Incorrect Workup Review Workup & Purification Procedure Atmosphere->Workup Atmosphere OK Improve Improve Inert Atmosphere Technique Atmosphere->Improve Inadequate Optimize Systematically Optimize Reaction Parameters Workup->Optimize Workup OK Modify Modify Extraction/ Purification Method Workup->Modify Losses Detected Purify->Purity Adjust->Conditions Improve->Atmosphere Modify->Workup

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing a significant oxazole byproduct. How can I minimize its formation?

This is the most critical, chemistry-specific issue in this synthesis. The formation of an oxazole byproduct arises from a competing reaction pathway.[1] Controlling this side reaction is the key to achieving high yields.

Causality & The Solution:

The bromo-ketone intermediate can undergo reaction with ethanimidamide to form the desired imidazole ring. However, under strongly basic and anhydrous conditions, a side reaction can occur, leading to the formation of an oxazole ring system.[1]

The authoritative solution, developed through process optimization, is the use of moist potassium carbonate .[1] Fresh, anhydrous potassium carbonate leads to considerable formation of the oxazole byproduct. The presence of a controlled amount of water (5-15%) in the potassium carbonate is crucial. It is hypothesized that the water modulates the reactivity of the base and the availability of the reacting species, steering the reaction equilibrium towards the desired imidazo[4,5-d]benzazepine product.

Data-Driven Optimization of Base Condition:

Base ConditionYield of Desired Product (13)Yield of Oxazole Byproduct (16)Reference
Anhydrous K₂CO₃LowHigh[1]
K₂CO₃ with 5-15% WaterHigh Low [1]
Other Bases (e.g., Na₂CO₃)SuboptimalVariable[1]

Actionable Protocol: To implement this, you can either use a commercially available potassium carbonate with a specified water content or prepare it by adding a calculated amount of water to anhydrous potassium carbonate and mixing thoroughly.

Q3: The imidazole ring-formation reaction is stalling and fails to go to completion. What factors should I investigate?

A stalled reaction, where starting material persists even after extended reaction times, points to issues with reaction kinetics or equilibrium.

Troubleshooting Steps:

  • Temperature & Solvent: Condensation reactions often require sufficient thermal energy to overcome the activation barrier and drive off byproducts like water.[8] The reported scalable process uses ethanol at reflux.[1] Ensure your reaction is maintaining a vigorous reflux. If the reaction is still slow, a switch to a higher-boiling solvent could be considered, although this would be a deviation from the optimized protocol and would require re-optimization.[8][9]

  • Base Stoichiometry and Quality: Verify that the correct molar equivalent of moist potassium carbonate is being used. Since it is a heterogeneous reaction, the surface area and quality of the base can matter. Ensure it is a fine powder and that stirring is vigorous enough to maintain a well-mixed suspension.

  • Ethanimidamide Source and Stability: The quality of the ethanimidamide reagent is critical. It is often used as a salt (e.g., hydrochloride) from which the free base is generated in situ. Ensure the reagent has been stored correctly and has not degraded.

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction using an appropriate analytical method like HPLC or TLC.[1] This will give you a true picture of whether the reaction is progressing, stalled, or if the product is decomposing over time.[5]

Q4: What are the best practices for the purification and isolation of the tosyl-protected intermediate?

Even with a high-yielding reaction, significant product can be lost during the workup and purification stages.[6] The goal is to efficiently isolate the product with high purity.

Recommended Procedure:

The reported scalable process utilizes a crystallization-based purification which is highly effective for achieving high purity on a large scale.[1]

  • Initial Workup: After the reaction is complete, the mixture is typically filtered to remove the solid potassium carbonate. The filtrate is then concentrated.

  • Crystallization: The crude residue is dissolved in a suitable solvent, such as ethanol, at reflux.[1] The solution is then cooled slowly to allow for the formation of well-defined crystals. The reported protocol involves cooling to 0 °C and stirring for an extended period (16 hours) to maximize the recovery of the crystalline product.[1]

  • Isolation: The crystals are isolated by filtration, washed with cold solvent to remove soluble impurities, and then dried.[6] It is crucial to rinse the drying agent and filtration apparatus thoroughly to recover all product.[6]

Section 3: Optimized Experimental Protocol

This protocol is adapted from the validated, scalable process reported in Organic Process Research & Development.[1]

Synthesis of 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

  • Reagent Preparation:

    • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (1.0 eq).

    • Add ethanimidamide hydrochloride (approx. 1.5 eq).

    • Add potassium carbonate containing 5-15% water (approx. 3.0 eq).

    • Add ethanol as the solvent.

  • Reaction Execution:

    • Ensure the mixture is stirring vigorously to maintain a good suspension.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature.

    • Monitor the reaction progress by HPLC until the consumption of the starting bromo-ketone is complete (typically several hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization:

    • Dissolve the crude residue in ethanol at reflux.

    • Slowly cool the solution to 0 °C.

    • Stir the resulting slurry at 0 °C for at least 16 hours to maximize crystal formation.

    • Isolate the crystals by filtration.

    • Wash the collected crystals with a small amount of cold ethanol.

    • Dry the product under vacuum at 25-40 °C to a constant weight.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a polycyclic aromatic molecule, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is practically insoluble in aqueous solutions, a common challenge that can hinder biological screening and formulation development.[1] This guide provides a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions to help you systematically overcome these solubility hurdles. Our approach is grounded in established physicochemical principles to ensure you can not only solve the immediate problem but also understand the underlying science to adapt these methods to your specific experimental needs.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about the compound and the nature of its solubility challenges.

Q1: What is 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, and why is its solubility a primary concern?

A1: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (CAS 318237-73-9) is a heterocyclic compound with a complex, rigid structure.[2] While it is soluble in some organic solvents like alcohols and ketones, it is poorly soluble in water.[1] For a compound to be useful in biological assays or as a therapeutic agent, it typically must be dissolved in an aqueous medium to ensure uniform concentration, absorption, and interaction with biological targets.[] Poor aqueous solubility can lead to inaccurate experimental results, precipitation in stock solutions, and low bioavailability in preclinical studies.[4]

Q2: What physicochemical properties of this molecule contribute to its poor water solubility?

A2: While specific experimental data for this molecule is not widely published, we can infer its properties from its structure. The molecule possesses a large, non-polar benzazepine core, which is hydrophobic. The presence of nitrogen atoms in the imidazo and azepine rings suggests it is likely a weak base. This means its charge, and therefore its solubility, will be highly dependent on the pH of the solution. At physiological pH (~7.4), the molecule is likely to be predominantly in its neutral, un-ionized form, which minimizes its interaction with polar water molecules and leads to low solubility.

Q3: What are the main strategies I can use to improve the solubility of this compound?

A3: There are several established techniques for enhancing the solubility of poorly soluble drugs.[5] These can be broadly categorized into physical and chemical modifications.[6] For a research setting, the most direct and effective methods include:

  • pH Adjustment: Leveraging the compound's weakly basic nature to increase the proportion of the more soluble, ionized form.[]

  • Use of Co-solvents: Blending the aqueous solvent with a miscible organic solvent to reduce the overall polarity of the medium.[7][8]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin, which has a hydrophilic exterior.[9]

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier to improve wettability and dissolution rate.[10][11]

This guide will focus on providing practical protocols for the first three methods, which are most common in a laboratory setting.

Section 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step guidance on implementing solubility enhancement techniques.

pH-Dependent Solubility Adjustment

The Principle: As a weak base, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine can accept a proton (become protonated) in an acidic environment. This protonated, or ionized, form is significantly more water-soluble than the neutral form.[12] By lowering the pH, you shift the equilibrium towards the more soluble species.[13][14]

Q: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS at pH 7.4). How can pH adjustment help?

A: This is a classic sign of a pH-sensitive, poorly soluble compound. The neutral buffer cannot maintain the solubility of the compound once the organic DMSO is diluted. Using a more acidic buffer can solve this.

cluster_0 pH Adjustment Workflow A Prepare acidic buffers (e.g., pH 2, 4, 5, 6) C Dilute stock solution into each acidic buffer to target concentration A->C B Prepare a high-concentration stock in DMSO (e.g., 10 mM) B->C D Observe for precipitation immediately and after 1-2 hours C->D E Identify the lowest pH that maintains solubility D->E F Confirm experimental endpoint is not affected by the selected pH E->F

Caption: Workflow for determining the optimal pH for solubilization.

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers with varying pH values (e.g., 0.1 M citrate buffers at pH 3.0, 4.0, 5.0 and 0.1 M phosphate buffer at pH 6.0).

  • Prepare a Concentrated Stock: Dissolve 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Dilutions: In separate microcentrifuge tubes or a 96-well plate, add the required volume of your stock solution to each buffer to achieve your final desired concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤1%).

  • Visual Inspection: Vortex each sample gently. Visually inspect for any cloudiness or precipitate immediately and after incubating at room temperature for 1-2 hours.

  • Identify Optimal pH: The optimal pH is the highest pH value that results in a clear, precipitate-free solution.

  • Validation (Crucial): Before proceeding with an experiment, run a control to ensure that the chosen acidic pH does not adversely affect your cells, proteins, or assay system.

Co-solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[7][15]

Q: pH adjustment is not an option for my cell-based assay. What concentration of co-solvent should I use?

A: The goal is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can be toxic to cells or interfere with assays. A systematic screening is the best approach.

Co-SolventPropertiesTypical Starting ConcentrationMax Concentration (Cell-based assays)
DMSO Strong solubilizing power0.1% - 0.5% v/vGenerally < 1% v/v
Ethanol Good for moderately hydrophobic compounds1% - 5% v/vOften tolerated up to 5% v/v
Polyethylene Glycol 400 (PEG 400) Low toxicity, good for parenteral formulations5% - 10% v/vVariable, requires specific cell line testing
Propylene Glycol Common in pharmaceutical formulations1% - 10% v/vVariable, requires specific cell line testing
  • Prepare Drug Stock: Prepare a concentrated stock of the compound in 100% of the co-solvent you wish to test (e.g., 10 mM in DMSO, 10 mM in Ethanol).

  • Prepare Co-solvent/Buffer Blends: In separate tubes, prepare your final aqueous buffer (e.g., PBS pH 7.4) containing a range of co-solvent concentrations. For example, for ethanol, prepare solutions of 1%, 2%, 5%, and 10% ethanol in PBS.

  • Spike in the Drug: Add a small volume of the drug stock from Step 1 into the co-solvent/buffer blends from Step 2 to reach your target concentration. For example, add 1 µL of a 10 mM stock into 999 µL of each blend to get 10 µM.

  • Equilibrate and Observe: Vortex gently and allow the solutions to equilibrate for 30 minutes. Observe for precipitation.

  • Determine Minimum Required Concentration: Identify the lowest co-solvent concentration that keeps the compound fully dissolved.

  • Toxicity Control: Always run a vehicle control (buffer with the determined co-solvent concentration but without the drug) in your assay to ensure the solvent itself is not causing an effect.

node_action node_action node_result Consider Cyclodextrins or Solid Dispersions Start Need to solubilize compound in neutral buffer Select_Solvent Select biocompatible co-solvents (DMSO, EtOH, PEG 400) Start->Select_Solvent Check_Assay Is the assay sensitive to organic solvents? Check_Assay->node_result Yes, very sensitive Screen_Conc Screen a range of concentrations (e.g., 0.1% - 10%) Select_Solvent->Screen_Conc Is_Soluble Is compound soluble at an acceptable concentration? Screen_Conc->Is_Soluble Is_Soluble->Check_Assay No Run_Tox Run vehicle toxicity control in the assay Is_Soluble->Run_Tox Yes Proceed Proceed with Experiment Run_Tox->Proceed

Caption: Decision diagram for selecting and validating a co-solvent system.

Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][16] The poorly soluble drug molecule can become encapsulated within this hydrophobic core, forming an "inclusion complex." This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin, effectively shuttling the drug into solution.[17][18]

Q: My compound is extremely hydrophobic, and even high concentrations of co-solvents are ineffective or too toxic. Are cyclodextrins a viable alternative?

A: Absolutely. Cyclodextrins are an excellent choice when co-solvents fail or when an organic-free formulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[17]

Caption: A hydrophobic drug molecule encapsulated within the lipophilic core of a cyclodextrin.

This method is effective for lab-scale preparations.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting point.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 or 1:2 ratio is a common starting point. Weigh out the appropriate amounts of each component.

  • Form a Paste: Place the HP-β-CD powder in a glass mortar. Add a small amount of water or a water/alcohol mixture (e.g., 50% ethanol) dropwise while triturating with the pestle to form a consistent, thick paste.

  • Incorporate the Drug: Add the powdered drug to the paste.

  • Knead Thoroughly: Knead the mixture vigorously for 30-60 minutes. This energetic mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry the Product: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Create a Powder: The dried complex should be ground into a fine powder.

  • Test Solubility: Attempt to dissolve the resulting powder in your aqueous buffer. The solubility should be significantly enhanced compared to the free drug.

Section 3: Summary and Recommendations

Choosing the right solubilization method depends on your specific experimental constraints.

MethodProsConsBest For...
pH Adjustment Simple, inexpensive, highly effective for ionizable compounds.[]Limited to a pH range that the assay can tolerate; may alter compound activity.In vitro biochemical assays, HPLC analysis where pH can be controlled.
Co-solvents Easy to prepare and screen; effective for a wide range of compounds.[6]Potential for solvent toxicity or interference with the assay; may not work for highly insoluble compounds.[7]Cell-based assays (at low concentrations), initial screening studies.
Cyclodextrins Low toxicity, high solubilizing capacity for very hydrophobic drugs, can create organic-free solutions.[17][18]More complex preparation; potential for the cyclodextrin itself to have biological effects.In vivo formulations, sensitive cell-based assays where organic solvents are problematic.

References

Troubleshooting unexpected results in experiments with imidazo[4,5-d]benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with the imidazo[4,5-d]benzazepine scaffold. This guide is designed to provide in-depth troubleshooting for unexpected experimental results, drawing from established principles in synthetic chemistry, analytical characterization, and biological evaluation. Our goal is to explain the causality behind common issues and offer logical, field-proven solutions.

Part 1: Synthetic Chemistry & Purification

Challenges in the synthesis of complex heterocyclic systems like imidazo[4,5-d]benzazepines are common. Below are frequently encountered issues and systematic approaches to resolve them.

FAQ 1: My final cyclization step to form the imidazo[4,5-d]benzazepine core is resulting in very low yields. What's going wrong?

Low yields in intramolecular cyclizations are often due to a combination of factors including incomplete reactions, suboptimal reaction conditions, and the formation of stable, unreactive intermediates.

Causality & Troubleshooting:

  • Incomplete Reaction: The condensation reaction that forms the imidazole ring is an equilibrium process involving the elimination of a water molecule.[1] If water is not effectively removed, the equilibrium can shift back towards the starting materials.

    • Solution: If your reaction is run at high temperatures, consider using a Dean-Stark trap to azeotropically remove water. For lower temperature reactions, the addition of a compatible drying agent to the reaction mixture can be effective.[1]

  • Sub-optimal pH: The nucleophilicity of the reacting amine and the electrophilicity of the carbonyl group are highly pH-dependent.

    • Solution: For condensations involving carboxylic acids, acidic conditions are typically required to activate the carbonyl group. A catalytic amount of a strong acid like p-toluenesulfonic acid can be beneficial. Conversely, if starting from an amide, basic conditions might be necessary.[2]

  • Thermal Energy: Many cyclization reactions require a significant activation energy.

    • Solution: Gradually increase the reaction temperature or switch to a higher-boiling point solvent. Microwave-assisted synthesis can also be an effective strategy to drive the reaction to completion in a shorter time frame.[3]

  • Purification Losses: The product may be lost during workup and purification.

    • Solution: Optimize your extraction and chromatography conditions. Ensure the pH of the aqueous layer during extraction is adjusted to minimize the solubility of your compound. Screen different solvent systems for column chromatography to achieve better separation from byproducts.

FAQ 2: I'm observing the formation of multiple products upon N-alkylation of my imidazo[4,5-d]benzazepine core. How can I control the regioselectivity?

The imidazo[4,5-d]benzazepine scaffold possesses multiple nitrogen atoms with lone pairs of electrons, making them all potential sites for alkylation. The imidazole ring, in particular, has two nucleophilic nitrogens, which can lead to a mixture of regioisomers.[1][4]

Causality & Troubleshooting:

  • Understanding the Sites: The primary sites of alkylation are the nitrogen atoms of the imidazole ring. The specific site of alkylation is influenced by steric hindrance and the electronic environment, which can be modulated by the reaction conditions.[4][5]

  • Controlling Regioselectivity:

    • Choice of Base: A strong, sterically hindered base may preferentially deprotonate the less sterically hindered nitrogen, directing the alkylating agent to that position.

    • Protecting Groups: Consider a synthetic route that involves the use of protecting groups to block one of the nitrogen atoms, forcing alkylation to occur at the desired site. The protecting group can then be removed in a subsequent step.

    • Reaction Conditions: Factors such as solvent polarity and temperature can influence the ratio of regioisomers. Systematically varying these parameters can help to optimize for the desired product.

Part 2: Physicochemical & Analytical Challenges

The physical properties of your compound are critical for its handling, analysis, and biological activity.

FAQ 3: My imidazo[4,5-d]benzazepine derivative shows poor solubility in aqueous buffers for my biological assays. How can I improve this?

Poor aqueous solubility is a common challenge for many heterocyclic compounds, which are often lipophilic.[6][7] This can lead to artificially low readings in biological assays and poor bioavailability in vivo.

Causality & Troubleshooting:

  • pH-Dependent Solubility: Imidazo[4,5-d]benzazepines often contain both basic imidazole nitrogens and potentially acidic functional groups. This can result in a zwitterionic molecule with its lowest solubility at its isoelectric point.[8] For example, the compound MIDD0301, which has a similar benzodiazepine core, exhibits high solubility at neutral pH but is poorly soluble at acidic pH.[8]

    • Solution: Systematically measure the solubility of your compound across a range of pH values to determine the optimal pH for your experiments.[8]

  • Co-solvents: The use of a water-miscible organic solvent can help to dissolve hydrophobic compounds.

    • Solution: A common strategy is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[7] Be mindful of the final concentration of the co-solvent, as it can affect the biological system being studied.

Co-solventTypical Stock ConcentrationMax. Assay ConcentrationNotes
DMSO10-50 mM< 0.5% (v/v)Can affect cell viability at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Generally well-tolerated by cells.
Methanol10-50 mM< 0.5% (v/v)Can be more toxic to cells than ethanol.
  • Salt Formation: If your compound has a basic nitrogen, it can be converted to a more soluble salt form by reacting it with an acid.[6]

    • Solution: Prepare hydrochloride or mesylate salts, which are often more water-soluble than the free base.

FAQ 4: My NMR spectrum looks complex, with more peaks than expected. Could there be multiple conformers?

Yes, complex NMR spectra can be indicative of the presence of multiple stable conformers in solution at room temperature.[8]

Causality & Troubleshooting:

  • Rotational Isomers (Rotamers): Restricted rotation around single bonds, particularly amide bonds or bonds connecting aromatic rings, can lead to the existence of stable rotational isomers that interconvert slowly on the NMR timescale.[8]

  • pH-Dependent Structural Changes: Some benzodiazepine derivatives can undergo a pH-dependent equilibrium between a closed-ring and an open-ring structure.[8] This would result in two distinct sets of NMR signals.

    • Solution:

      • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve this issue. If the extra peaks are due to rotamers, they may coalesce into a single set of averaged peaks at higher temperatures.

      • 2D NMR: Techniques like NOESY or ROESY can help to identify which protons are spatially close to each other, aiding in the assignment of peaks to specific conformers.[9]

      • pH Titration in NMR: Running NMR experiments in deuterated buffers at different pH values can reveal if the spectral complexity is due to a pH-dependent structural equilibrium.[8]

Part 3: Biological Assay Interpretation

Connecting the chemical and physical properties of your compound to its biological activity is key to interpreting your results correctly.

FAQ 5: I'm seeing low or inconsistent activity in my cell-based assays. What could be the cause?

Inconsistent biological data is often rooted in the physicochemical properties of the compound under investigation.

Causality & Troubleshooting:

  • Precipitation in Assay Media: Even if a compound is initially dissolved with a co-solvent, it may precipitate out of the aqueous assay medium over time, especially at higher concentrations. This reduces the effective concentration of the compound and leads to inaccurate results.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the maximum soluble concentration of your compound in the final assay medium before running dose-response experiments.

  • Compound Stability: The compound may be unstable in the assay conditions (e.g., sensitive to light, temperature, or pH), leading to degradation over the course of the experiment.

    • Solution: Assess the stability of your compound under the specific assay conditions using techniques like HPLC to monitor its concentration over time.

  • Off-Target Effects: The observed activity may not be due to the intended mechanism of action.

    • Solution: If possible, include a structurally related but inactive control compound in your experiments to rule out non-specific effects. Perform target engagement assays to confirm that your compound is interacting with its intended biological target.

Workflow & Signaling Pathway Diagrams

To aid in troubleshooting, the following diagrams outline a general workflow for addressing unexpected results and a representative signaling pathway that may be modulated by imidazo[4,5-d]benzazepines, such as the PI3K pathway.[10]

G cluster_0 Troubleshooting Workflow Start Start Unexpected_Result Unexpected Result (e.g., low yield, poor solubility, no activity) Start->Unexpected_Result Check_Purity Verify Compound Purity & Identity (NMR, LC-MS, HRMS) Unexpected_Result->Check_Purity Problem_Area Identify Problem Area Check_Purity->Problem_Area Synthesis Synthetic Issue Problem_Area->Synthesis Impure or incorrect structure Solubility Physicochemical Issue Problem_Area->Solubility Pure, but insoluble Biology Biological Assay Issue Problem_Area->Biology Pure & soluble, but inactive Optimize_Reaction Optimize Reaction Conditions (Temp, Solvent, Catalyst) Synthesis->Optimize_Reaction Modify_Solubilization Modify Solubilization Method (pH, Co-solvents, Formulation) Solubility->Modify_Solubilization Validate_Assay Validate Assay Parameters (Controls, Compound Stability) Biology->Validate_Assay Re-evaluate Re-evaluate Experiment Optimize_Reaction->Re-evaluate Modify_Solubilization->Re-evaluate Validate_Assay->Re-evaluate End End Re-evaluate->End

Caption: A general workflow for troubleshooting unexpected experimental results.

G cluster_1 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Benzazepine Imidazo[4,5-d]benzazepine Derivative Imidazo_Benzazepine->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by an imidazo[4,5-d]benzazepine derivative.

References

Technical Support Center: Optimizing In Vivo Dosage of Novel Imidazo[4,5-d]benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: The compound "2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine" is not found in publicly available scientific literature. This guide will, therefore, address the principles of in vivo dosage optimization for a general, novel small molecule inhibitor from the broader "imidazo[4,5-d]benzazepine" class, hereafter referred to as "Compound X," which is assumed to be an anti-cancer agent based on related structures.[1][2] The methodologies provided are based on established preclinical drug development practices.

Introduction: Bridging In Vitro Potency to In Vivo Efficacy

The journey from a promising in vitro IC50 to a successful in vivo study is fraught with challenges, primarily centered on determining a safe and effective dose. A well-designed dosing strategy is the cornerstone of generating reproducible and translatable data. This guide provides a structured, question-and-answer-based approach to navigate the common hurdles encountered when optimizing the in vivo dosage of novel imidazo[4,5-d]benzazepine derivatives.

Phase 1: Foundational Steps & Initial Dose Selection

Q1: Where do I begin with determining the in vivo dose for Compound X?

The critical first step is to conduct a Dose Range Finding (DRF) study .[3][4] The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[3][4] The MTD is the highest dose that can be administered without causing unacceptable toxicity, while the MED is the lowest dose that produces the desired biological effect.[5] This initial study establishes the therapeutic window for your compound.

Q2: How do I select the starting dose for my DRF study?

Extrapolating from in vitro data is a common starting point. A general rule of thumb is to select a starting dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[6] However, this is a rough estimate. A more systematic approach involves:

  • Literature Review: Investigate published in vivo studies on compounds with similar structures or mechanisms of action.[7][8]

  • Preliminary Toxicology: If available, data from a No Observed Adverse Effect Level (NOAEL) assessment can provide a conservative starting point.[5]

  • Dose Escalation: A well-designed DRF study will include multiple dose levels, often escalated by a factor of 2x or 3x, to comprehensively map the dose-response relationship.[3][9]

Phase 2: Study Design & Execution

Q3: What are the key parameters to consider when designing the main efficacy study?

A robust in vivo study design requires careful consideration of several factors:[6]

  • Animal Model Selection: The choice of animal model is critical and depends on the research question. For oncology studies, common models include syngeneic, cell-derived xenograft (CDX), and patient-derived xenograft (PDX) models.[10][11][12]

  • Route of Administration: The route should be relevant to the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).[4][6]

  • Dosing Frequency & Duration: These parameters are heavily influenced by the compound's pharmacokinetic (PK) profile.[6][13] A pilot PK study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[9][14]

  • Controls: Always include a vehicle-only control group to ensure that the formulation itself is not causing any observed effects.[6][15]

Key Study Design Parameter Considerations Example
Animal Model Tumor type, immune system status (immunocompetent vs. immunodeficient)Nude mice for human cancer cell line xenografts.[16]
Route of Administration Compound solubility, desired exposure profile, clinical relevanceOral gavage for a compound intended as an oral therapeutic.
Dosing Schedule Compound half-life (t1/2), target engagement requirementsDaily dosing for a compound with a short half-life.
Endpoints Efficacy, toxicity, pharmacodynamicsTumor volume, body weight, survival, biomarker analysis.[11]
Q4: How can I improve the formulation of Compound X if it has poor solubility?

Poor aqueous solubility is a common hurdle for small molecule inhibitors.[17][18] Addressing this is crucial for accurate dosing and achieving adequate bioavailability.[19][20]

  • Co-solvents: Systems using DMSO, polyethylene glycol (PEG), or ethanol can improve solubility. However, it's critical to keep the final concentration of organic solvents low (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[21][22]

  • Surfactants: Agents like Tween 80 or Solutol HS-15 can enhance solubility by forming micelles.[17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[20][23]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area for dissolution.[18][24]

Troubleshooting Formulation Issues

Caption: Workflow for troubleshooting formulation issues.

Phase 3: Troubleshooting & Data Interpretation

Q5: My compound isn't showing the expected efficacy in vivo. What should I investigate?

A discrepancy between in vitro and in vivo results is a frequent challenge.[9]

  • Insufficient Target Engagement: The administered dose may not be achieving a high enough concentration at the tumor site for a sufficient duration. A pharmacodynamic (PD) study is essential to confirm target modulation in vivo.[13][25] This can involve analyzing biomarkers in tumor tissue or surrogate tissues.[13]

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared, resulting in low bioavailability.[18][26] A PK study will reveal the exposure profile (Cmax, AUC, t1/2) and help optimize the dosing regimen.[9][27]

  • Instability: The compound could be unstable in the formulation or in the physiological environment.[18]

Experimental Workflow for Efficacy Troubleshooting

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Q6: I'm observing toxicity (e.g., weight loss, lethargy) in my treatment groups. What are the next steps?

Toxicity can be compound-related or vehicle-related.

  • Dose De-escalation: If toxicity is observed at the MTD, subsequent efficacy studies should use lower, non-toxic doses. The goal is to find a balance between efficacy and tolerability.[28]

  • Refine Dosing Schedule: Consider less frequent administration (e.g., every other day) to mitigate toxicity while maintaining therapeutic exposure.[6]

  • Vehicle Toxicity: Always run a parallel vehicle control group. If toxicity is observed in this group, the formulation must be optimized.[21][22] The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or other significant clinical signs of toxicity.[5][15]

Frequently Asked Questions (FAQs)

  • How many animals should I use per group? While the exact number can vary, a common starting point for dose-range finding is a smaller cohort (e.g., 3-5 animals per group). For efficacy studies, a larger group size (e.g., 8-10 animals) is often required for statistical power.[5][6]

  • How do I monitor for toxicity? Closely monitor animals daily for clinical signs such as changes in body weight, behavior, posture, and fur texture.[5] A body weight loss of over 20% is often a humane endpoint.[15]

  • Can I extrapolate a dose from one animal species to another? Yes, a method called allometric scaling, which uses body surface area conversion factors, is a widely accepted practice for estimating equivalent doses between species, including for calculating a Human Equivalent Dose (HED).[5]

References

Technical Support Center: Purification of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. This compound is a critical intermediate, notably in the scalable synthesis of the AVP antagonist Conivaptan.[1][2] Achieving high purity is paramount for subsequent synthetic steps and ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. This document provides practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying principles of each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine?

The two most effective and widely employed techniques for this compound and its analogs are crystallization and silica gel column chromatography.[1][3][4] Crystallization, particularly from ethanol, is highly effective for removing bulk impurities and is well-suited for large-scale operations.[1] Flash column chromatography is invaluable for removing closely related impurities that may co-crystallize with the product.[3][5]

Q2: How can I assess the purity of my final product?

Purity should be quantitatively assessed using High-Performance Liquid Chromatography (HPLC), which can provide area percentage purity.[1] Structural confirmation and the absence of proton-bearing impurities should be verified using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] Mass Spectrometry (MS) is also used to confirm the molecular weight of the target compound.[1]

Q3: What are the likely impurities I might encounter?

Impurities can stem from several sources:

  • Unreacted Starting Materials: Precursors from the synthetic route, such as 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one or ethanimidamide, may persist if the reaction does not go to completion.[1]

  • Side-Reaction Products: The formation of isomers or related benzazepine structures can occur.

  • Solvent-Derived Impurities: In some syntheses of related compounds, solvents like Dimethylformamide (DMF) can degrade at high temperatures, leading to byproducts that may react with starting materials.[6]

  • Degradation Products: The tetrahydroimidazo[4,5-d]benzazepine core may be susceptible to oxidation or hydrolysis under harsh conditions.

Q4: My compound appears as a yellowish-white powder. Is this color indicative of impurity?

A yellowish-white appearance has been reported for this compound after purification, suggesting that a slight off-white color is not necessarily indicative of significant impurity.[1] However, any intense coloration (e.g., dark brown or black) points to the presence of chromophoric impurities that should be removed, likely via treatment with activated carbon during recrystallization or by chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and a clear course of action.

Issue 1: Recrystallization Failure - Product "Oils Out"

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how do I fix it?

Expert Analysis: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is often caused by the presence of impurities that depress the melting point of the mixture or by a very high concentration of the solute.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% of the original volume) of the same hot solvent to lower the saturation point. Allow it to cool very slowly.

  • Induce Crystallization Above the "Oiling Out" Temperature: While the solution is still hot and clear, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a nucleation site.

  • Use a Solvent System: If a single solvent fails, a two-solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until persistent turbidity is observed. Re-heat to clarify and then cool slowly.[7]

Diagram: Troubleshooting "Oiling Out"

G start Crude Product Oils Out During Cooling reheat Re-heat Solution to Redissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent Choose Strategy scratch Induce Crystallization (Scratch Flask) reheat->scratch Choose Strategy slow_cool Cool Slowly add_solvent->slow_cool scratch->slow_cool success Crystals Form slow_cool->success G cluster_0 Purification Path cluster_1 Methods cluster_2 Quality Control crude Crude Product (Post-Synthesis) decision Purity Requirement? crude->decision rextal Recrystallization (Bulk Purification) decision->rextal Moderate chrom Column Chromatography (High-Purity Separation) decision->chrom High analysis Purity Analysis (HPLC, NMR) rextal->analysis chrom->analysis pure_product Pure Product analysis->pure_product

References

Technical Support Center: Stability and Storage of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. Its purpose is to provide a comprehensive technical resource for ensuring the stability and integrity of this compound during storage and experimentation.

Introduction

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is a complex heterocyclic molecule with potential applications in pharmaceutical research. The inherent reactivity of its fused imidazole and benzazepine ring systems necessitates careful handling and storage to prevent degradation, which could compromise experimental results and lead to the formation of unknown impurities. This guide outlines the potential degradation pathways, recommended storage conditions, and troubleshooting strategies to maintain the compound's purity and potency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine?

A1: Based on the chemical structure, which includes a fused imidazole and a tetrahydrobenzazepine moiety, the primary factors of concern are hydrolysis, oxidation, and photolysis. The imidazole ring can be susceptible to acid- or base-catalyzed hydrolysis, while the tetrahydrobenzazepine portion, particularly the saturated amine, is prone to oxidation. Like many complex organic molecules, exposure to high-energy light (UV radiation) can also induce photolytic cleavage or rearrangement.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). The recommended storage temperature is -20°C. This combination of conditions minimizes exposure to moisture, oxygen, and light, thereby mitigating the primary degradation pathways.

Q3: How can I detect degradation in my sample?

A3: The most reliable method for detecting degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] When analyzing a sample, the appearance of new peaks in the chromatogram, a decrease in the main peak area, or changes in the mass spectrum are indicative of degradation. It is advisable to establish a baseline chromatogram with a fresh, pure sample for future comparisons.

Q4: Can I store the compound in solution?

A4: Storing 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine in solution is generally not recommended for long-term storage due to increased molecular mobility and solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent, store at -80°C, and use promptly. It is crucial to validate the stability of the compound in the chosen solvent system.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of the compound. 1. Confirm the identity of the new peaks using mass spectrometry if possible. 2. Review storage conditions: check for exposure to light, air, or moisture. 3. Perform a forced degradation study to identify potential degradation products and pathways.[5]
Change in physical appearance (e.g., color change, clumping). Possible degradation or moisture absorption. 1. Do not use the sample for experiments. 2. Analyze a small portion via HPLC/LC-MS to assess purity. 3. If degradation is confirmed, procure a fresh batch of the compound.
Inconsistent experimental results. Compound degradation leading to lower effective concentration. 1. Verify the purity of the current stock using an appropriate analytical method. 2. Prepare fresh solutions from a new, unopened vial for each experiment. 3. Re-evaluate the stability of the compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Obtain a high-purity solid sample of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the compound into smaller, single-use amber glass vials.

  • Inerting: Purge each vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.

  • Sealing: Immediately and tightly seal the vials with high-quality, airtight caps.

  • Labeling: Clearly label each vial with the compound name, date, and concentration (if applicable).

  • Storage: Place the sealed vials in a freezer at -20°C for long-term storage.

Protocol 2: Troubleshooting Workflow for Suspected Degradation

This workflow outlines the steps to take if you suspect your compound has degraded.

G A Suspected Degradation (e.g., inconsistent results, new HPLC peaks) B Analyze current stock by HPLC/LC-MS A->B C Compare chromatogram to a reference standard or initial batch B->C D Is purity acceptable? C->D E Continue with experiments. Implement stricter storage protocols. D->E Yes F Purity is compromised. D->F No G Quarantine the affected stock. F->G H Procure a fresh batch of the compound. G->H I Establish a new reference standard chromatogram. H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations that 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine may undergo is crucial for preventing them. The following diagram illustrates the most likely degradation pathways.

G cluster_0 Degradation Pathways A 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (Parent Compound) B Hydrolysis Product Cleavage of imidazole ring A->B H₂O / H⁺ or OH⁻ C Oxidation Product N-oxide or other oxidized species A->C O₂ / Peroxides D Photolytic Product Ring-opened or rearranged structures A->D UV Light (hν)

Caption: Potential degradation pathways for the parent compound.

References

Technical Support Center: Navigating the Off-Target Landscape of Imidazo[4,5-d]benzazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and addressing the off-target effects of imidazo[4,5-d]benzazepine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your research findings. Off-target interactions are a significant challenge in drug discovery, potentially leading to misinterpretation of experimental data and unforeseen toxicities.[1] This resource is designed to equip you with the knowledge and tools to proactively identify, validate, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for imidazo[4,5-d]benzazepine compounds?

A1: Off-target effects occur when a compound, in this case, an imidazo[4,5-d]benzazepine derivative, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a critical issue in drug development as it can lead to a variety of misleading outcomes, including unexpected phenotypes, cellular toxicity, and a lack of translation from preclinical to clinical settings.[1] The imidazo[4,5-d]benzazepine scaffold is often found in compounds designed to be kinase inhibitors. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, these inhibitors can frequently bind to multiple kinases, leading to a broad spectrum of off-target activities.[2][3]

Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target of my imidazo[4,5-d]benzazepine compound. What could be the cause?

A2: This is a classic indicator of a potential off-target effect. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins.[2] It is crucial to experimentally validate that the observed biological response is a direct result of on-target inhibition.

Q3: How can I begin to experimentally distinguish between on-target and off-target effects in my cellular assays?

A3: A multi-pronged approach is essential for dissecting on- and off-target effects. Here are some initial strategies:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[2]

  • Employ a Negative Control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target. If the phenotype is absent when using the negative control, it points towards an on-target effect.[1]

  • Dose-Response Analysis: Conduct a full dose-response experiment. On-target effects should typically occur at concentrations consistent with the compound's potency (e.g., IC50 or Ki) for the primary target. Effects observed only at significantly higher concentrations are more likely to be off-target.[4]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists even in the absence of the target protein, it is highly indicative of an off-target mechanism.[1][5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems that may arise from off-target effects of imidazo[4,5-d]benzazepine compounds.

Problem Potential Cause Troubleshooting Steps & Rationale
High cellular toxicity at concentrations required for on-target inhibition. The compound is inhibiting an off-target protein that is essential for cell survival.1. Perform a Broad Kinome Screen: This will identify other kinases that your compound inhibits.[2] This provides a direct map of the compound's selectivity. 2. Test Inhibitors with Different Chemical Scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may suggest an on-target liability.[1] 3. Check Compound Solubility: Ensure your compound is fully soluble in the cell culture media and always include a vehicle control to rule out solvent-induced toxicity.[1]
Observed phenotype does not match the known biological function of the intended target. The phenotype is being driven by the inhibition of one or more off-target proteins.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[2] If the phenotype is recapitulated, it strengthens the on-target hypothesis. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. If the phenotype is reversed, this provides strong evidence for an on-target mechanism.[2] 3. Phosphoproteomics: Utilize mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition within the cell and identify affected off-target pathways.[2]
Inconsistent or irreproducible results between experiments. Off-target effects may be sensitive to subtle variations in experimental conditions.1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[2] 2. Monitor ATP Concentrations (in biochemical assays): For ATP-competitive inhibitors, variations in ATP concentration can significantly impact IC50 values and the apparent off-target profile.[6]

Experimental Workflows and Protocols

To rigorously investigate off-target effects, a systematic experimental approach is necessary. The following diagram outlines a comprehensive workflow.

cluster_0 Initial Observation & Hypothesis cluster_1 Tier 1: Preliminary Validation cluster_2 Tier 2: Off-Target Identification cluster_3 Tier 3: Off-Target Validation A Unexpected Phenotype Observed B Hypothesis: Off-Target Effect A->B C Dose-Response Analysis B->C G Phenotype Consistent with Off-Target Effect? C->G D Use Structurally Dissimilar Inhibitor D->G E Negative Control Compound E->G F Genetic Knockdown (siRNA/CRISPR) F->G H Biochemical Screening (Kinome Profiling) G->H Yes Q On-Target Effect Likely G->Q No K Potential Off-Target(s) Identified? H->K I Cell-Based Target Engagement (CETSA) I->K J Unbiased Chemical Proteomics (Affinity Purification-MS) J->K L Direct Enzymatic Assay of Off-Target K->L Yes P Re-evaluate Experimental Conclusions K->P No O Off-Target Validated L->O M Cellular Validation of Off-Target Engagement M->O N Phenocopy with Selective Inhibitor or Genetic Knockdown of Off-Target N->O O->P

Caption: Experimental workflow for identifying and validating off-target effects.

Protocol 1: Kinome Profiling for Off-Target Identification

Kinome profiling is a high-throughput method to assess the selectivity of a kinase inhibitor by screening it against a large panel of purified kinases.[7][8] This provides a broad overview of the compound's potential off-targets within the kinome.

Principle: The activity of a large number of kinases is measured in the presence of the test compound. The degree of inhibition for each kinase is quantified to generate a selectivity profile. Common assay formats include radiometric assays (measuring incorporation of ³³P-ATP), and fluorescence/luminescence-based assays that detect ADP production (e.g., ADP-Glo™).[7][9]

Step-by-Step Methodology (using a generic luminescence-based assay):

  • Compound Preparation: Prepare a stock solution of the imidazo[4,5-d]benzazepine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Preparation: Dispense the kinase, substrate, and buffer into the wells of a microplate.

  • Compound Addition: Add the diluted compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[1]

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.[1]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]

Data Interpretation: The results are typically visualized as a "kinetree" or a table listing the percentage of inhibition at a given concentration for each kinase. Potent inhibition of kinases other than the intended target indicates off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its target in a cellular environment.[10][11][12] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]

Principle: Cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at elevated temperatures, while proteins stabilized by ligand binding will remain in the soluble fraction. The amount of soluble target protein is then quantified.[12][13]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the imidazo[4,5-d]benzazepine compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.[12]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.[12][13]

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification & Analysis A Treat cells with compound or vehicle control B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melt curve and determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

References

Technical Support Center: Accurate Antiviral Potency Determination for TIBO Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address a critical challenge in antiviral research: the overestimation of potency for TIBO derivatives and other hydrophobic Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Adherence to the principles and protocols outlined here will ensure the generation of reliable and reproducible data.

This guide provides troubleshooting advice and validated protocols to mitigate experimental artifacts that can lead to the overestimation of antiviral activity for TIBO (Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one) derivatives. The core focus is on establishing a robust dilution protocol that accounts for the physicochemical properties of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the antiviral activity of my TIBO derivative overestimated?

A1: Overestimation is frequently rooted in the poor aqueous solubility of TIBO derivatives. When a concentrated stock solution (typically in 100% DMSO) is diluted into aqueous cell culture medium, the compound can precipitate. This phenomenon, known as "solvent shock," leads to a significant discrepancy between the nominal and the actual concentration of the compound in solution.[3][4] Consequently, any observed antiviral effect is attributed to a much higher concentration than what is truly available to the cells, leading to an artificially potent EC₅₀ value. Another confounding factor can be the formation of colloidal aggregates, which non-specifically inhibit viral entry or replication, creating a false-positive signal.[5]

Q2: What are the visible signs of compound precipitation in my 96-well plate?

A2: Precipitation can manifest as a fine crystalline powder, general cloudiness or turbidity in the well, or a thin film on the surface of the medium.[6] When viewed under a microscope, you may see distinct particulate matter that is not cellular debris. This is often more pronounced at higher concentrations of your dilution series.[7]

Q3: How does the final DMSO concentration impact my assay?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) is critical. While an essential solvent for many hydrophobic compounds, DMSO can exhibit cytotoxicity at concentrations as low as 0.5% - 1.0% in some cell lines, especially with prolonged exposure (e.g., 48-72 hours).[8][9][10] This cytotoxicity can be mistaken for a specific antiviral effect, particularly in assays that measure cell viability or cytopathic effect (CPE).[2] It is imperative to maintain a consistent, low final DMSO concentration (ideally ≤0.5%) across all wells, including vehicle controls, to ensure that the observed effects are due to the compound itself and not the solvent.[10]

Q4: Can serum in the culture medium affect the results?

A4: Yes, significantly. Serum proteins, such as albumin, can bind to hydrophobic compounds like TIBO derivatives.[11] This binding reduces the concentration of the free, pharmacologically active compound available to interact with the virus or host cells.[12] While this effect can sometimes lead to an underestimation of potency, the presence of serum can also act as a solubilizing agent, preventing precipitation at higher concentrations.[1][3] Therefore, consistency in the serum source and concentration is vital for reproducible results.

Q5: What is colloidal aggregation and how does it cause false-positive results?

A5: Colloidal aggregation occurs when small molecules self-assemble into sub-micrometer particles in aqueous solutions. These aggregates can non-specifically adsorb proteins, including viral proteins like the spike protein of SARS-CoV-2, thereby preventing them from interacting with host cells.[5] This gives the appearance of a specific antiviral mechanism (e.g., an entry inhibitor) when it is merely a physical sequestration artifact. This phenomenon is a common source of false positives in high-throughput screening campaigns.[5]

Troubleshooting Guide: Inconsistent EC₅₀ Values and Compound Precipitation

Use this guide to diagnose and resolve common issues encountered during the evaluation of TIBO derivatives.

Issue Potential Cause Recommended Action & Solution
Immediate precipitation upon dilution in media Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous medium.[3]Solution: Implement a stepwise, intermediate dilution protocol. First, create an intermediate dilution of your compound in a smaller volume of pre-warmed medium with vigorous mixing before adding it to the final culture volume.[3]
Variable EC₅₀ values between experiments Inconsistent Dilution Technique: Manual pipetting errors, especially with small volumes, and inadequate mixing can introduce significant variability.[13]Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. For serial dilutions, change pipette tips between each concentration to avoid carryover. Consider using automated liquid handlers for high-throughput applications to improve precision.[13]
Apparent antiviral activity, but results are not reproducible Colloidal Aggregation: The compound may be forming aggregates at the tested concentrations.Solution: Perform a counter-screen by re-testing the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) or increased serum/BSA concentration. If the antiviral activity is significantly reduced or eliminated, it is likely an aggregation artifact.[5]
High background cytotoxicity in vehicle control wells Excessive DMSO Concentration: The final concentration of DMSO is toxic to the host cells.[10][14]Solution: Perform a DMSO tolerance curve for your specific cell line and assay duration. Determine the maximum non-toxic concentration (e.g., where viability is >90%) and ensure your final assay concentration does not exceed this limit (typically ≤0.5%).[10]
Delayed precipitation after incubation Compound Instability/Metabolism or Media pH Shift: The compound may be unstable in the culture medium over time, or cellular metabolism may alter the pH, affecting solubility.[6][15]Solution: Assess the compound's stability in the complete medium over the course of the experiment using methods like HPLC or LC-MS/MS.[15] Ensure the medium is adequately buffered to handle pH shifts.

Experimental Protocols

Protocol 1: Robust Serial Dilution Protocol to Minimize Precipitation

This protocol is designed to mitigate solvent shock and ensure the compound remains in solution.

Objective: To prepare a series of compound dilutions in cell culture medium while minimizing the risk of precipitation.

Methodology:

  • Prepare High-Concentration Stock: Dissolve the TIBO derivative in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10-20 mM). Ensure complete dissolution, using sonication if necessary. Store in small, tightly sealed aliquots to prevent water absorption.[10]

  • Prepare Intermediate Dilution Plate (in DMSO):

    • In a 96-well plate (the "DMSO Plate"), perform a serial dilution of your primary stock in 100% DMSO. For example, for a 2-fold dilution series, add 50 µL of DMSO to columns 2-12. Add 100 µL of your primary stock to column 1. Transfer 50 µL from column 1 to 2, mix thoroughly, then transfer 50 µL from column 2 to 3, and so on.[1]

  • Prepare Final Assay Plate (Stepwise Dilution):

    • Pre-warm your complete cell culture medium (containing serum) to 37°C.[3]

    • Add the appropriate volume of pre-warmed medium to the wells of your final cell culture plate (the "Assay Plate").

    • Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the "DMSO Plate" to the corresponding wells of the "Assay Plate". This creates the final dilution (e.g., a 1:100 or 1:50 dilution), ensuring the final DMSO concentration remains low (e.g., 1% or 2% initially, which is then further diluted by the addition of cells).

    • Crucially, mix the Assay Plate immediately and thoroughly using an orbital shaker or by gentle pipetting to rapidly disperse the compound.[1]

Protocol 2: Visual and Microscopic Solubility Assessment

Objective: To determine the maximum soluble concentration of the TIBO derivative under assay conditions.

Methodology:

  • Prepare a series of dilutions of the TIBO derivative in complete cell culture medium using the robust protocol described above, but in a cell-free 96-well plate.

  • Incubate the plate under the same conditions as your antiviral assay (e.g., 37°C, 5% CO₂ for 48 hours).

  • Visual Inspection: At regular intervals (e.g., 0, 2, 24, 48 hours), inspect the plate against a dark background for any signs of turbidity or visible precipitate.

  • Microscopic Examination: Examine each well under an inverted microscope at 10x or 20x magnification. Look for crystalline structures or amorphous aggregates.

  • Determine Solubility Limit: The highest concentration that remains clear and free of microscopic precipitates throughout the incubation period is considered the upper limit of solubility for your assay. Any EC₅₀ value derived from concentrations above this limit should be considered unreliable.

Visualizations

G cluster_0 Problematic Dilution ('Solvent Shock') cluster_1 Recommended Stepwise Dilution A High Conc. Stock (10mM in 100% DMSO) B Direct Dilution into Aqueous Medium (1:100) A->B Rapid Addition C Localized Supersaturation Exceeds Solubility Limit B->C D Compound Precipitation (Inaccurate EC₅₀) C->D E High Conc. Stock (10mM in 100% DMSO) F Intermediate Dilution in small volume of medium E->F Slow addition + vigorous mixing G Final Dilution into Bulk Culture Medium F->G H Compound Remains in Solution (Accurate EC₅₀) G->H

G cluster_0 Experimental Arm cluster_1 Control Arms Validation Self-Validating Assay System Antiviral Antiviral Assay (Cells + Virus + Compound) Determine EC₅₀ Validation->Antiviral Cytotoxicity Cytotoxicity Assay (Cells + Compound) Determine CC₅₀ Validation->Cytotoxicity Solubility Solubility Check (Medium + Compound) Determine Max Soluble Conc. Validation->Solubility Analysis Data Analysis Calculate Selectivity Index (SI = CC₅₀/EC₅₀) Verify EC₅₀ is below Max Soluble Conc. Antiviral->Analysis Cytotoxicity->Analysis Solubility->Analysis

References

Optimizing reaction conditions for the synthesis of benzotriazepine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of benzotriazepine derivatives. As a class of seven-membered heterocyclic compounds, benzotriazepines are privileged structures in medicinal chemistry, but their synthesis can present unique challenges.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these reactions. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust understanding for future synthetic design.

This resource is structured into two main sections: a Troubleshooting Guide to address specific problems encountered during your experiments and a Frequently Asked Questions (FAQs) section for broader inquiries on optimizing reaction conditions.

Troubleshooting Guide

This section addresses common setbacks in benzotriazepine synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not forming any of the desired benzotriazepine product at all. My starting materials appear to be consumed when I check via TLC/LC-MS. What's going wrong?

Answer: Low yields, especially with the consumption of starting materials, strongly suggest that the reaction is proceeding down an unintended pathway or that the desired product is unstable under the reaction conditions.[3][4] Let's break down the likely culprits.

Potential Causes & Solutions:

  • Competing Reaction Pathways: The precursors for benzotriazepine synthesis, particularly those involving o-phenylenediamine, are versatile and can lead to other heterocyclic systems under slightly different conditions.[5]

    • Formation of Benzimidazoles or Benzodiazepines: In reactions aiming for 1,3,5-benzotriazepines from o-phenylenediamine and aldehydes/ketones, the reaction can easily yield 1,5-benzodiazepines or benzimidazole derivatives instead.[5][6] The outcome is often dictated by the stoichiometry and the nature of the electrophile.

    • Causality: The formation of a five-membered benzimidazole ring or a different seven-membered benzodiazepine ring can be kinetically or thermodynamically favored over the desired triazepine cyclization depending on the catalyst, solvent, and temperature.

    • Solution:

      • Re-evaluate Stoichiometry: Ensure precise control over the molar ratios of your reactants.

      • Control pH/Catalyst: The choice of an acidic or basic catalyst can be critical. For instance, many benzodiazepine syntheses utilize catalysts like sulfamic acid, zeolites, or Lewis acids.[6][7][8] If you are forming these byproducts, consider if your conditions are inadvertently favoring these pathways. A shift to milder, non-acidic conditions may be necessary.

      • Use Pre-functionalized Substrates: To avoid ambiguity in cyclization, consider synthetic routes that use precursors where the core triazepine linkage is more definitively formed, such as the reaction of isatoic anhydrides with nitrile imines.[9]

  • Product Decomposition: The benzotriazepine core, while generally stable, can be susceptible to degradation under harsh workup or purification conditions (e.g., strong acid/base, high temperatures).[3]

    • Solution:

      • Monitor a small aliquot of the reaction mixture over time by TLC or LC-MS to check for the appearance and then disappearance of the product spot.

      • During workup, use milder conditions. Opt for a saturated sodium bicarbonate wash instead of a stronger base.

      • For purification, consider alternatives to silica gel chromatography if you suspect degradation. Options include neutral alumina, recrystallization, or preparative HPLC with a suitable mobile phase.

  • Purity of Reagents and Solvents: This is a fundamental but often overlooked cause of reaction failure.

    • Causality: Impurities in starting materials can act as catalysts for side reactions. Moisture in "anhydrous" solvents can hydrolyze sensitive intermediates or quench catalysts.[3]

    • Solution:

      • Verify the purity of starting materials by NMR or melting point.

      • Always use freshly distilled or commercially available dry solvents when the reaction is sensitive to moisture.

Issue 2: Formation of Multiple Products or Intractable Side Reactions

Question: My reaction is messy. I'm seeing multiple spots on my TLC plate that are difficult to separate, and in some cases, a dark, tar-like substance is forming.

Answer: The formation of multiple products points to a lack of selectivity in the reaction, while tarring suggests polymerization or extensive decomposition of starting materials or products.[4]

Potential Causes & Solutions:

  • Regioisomer Formation: When using unsymmetrically substituted precursors (e.g., a substituted o-phenylenediamine), cyclization can occur in different orientations, leading to a mixture of regioisomers.

    • Solution: This is an inherent challenge of molecular design. The most effective solution is to redesign the synthesis to use starting materials that block unwanted reactivity or direct the cyclization to the desired position through steric or electronic effects.

  • Oxidation/Decomposition of Starting Materials: Aromatic diamines and hydrazines can be sensitive to air oxidation, especially at elevated temperatures, which can lead to complex mixtures and tar formation.[4]

    • Solution:

      • Inert Atmosphere: Ensure the reaction is performed under a blanket of an inert gas like nitrogen or argon.[3]

      • Degas Solvents: Before use, degas the reaction solvent by bubbling nitrogen through it or by using a freeze-pump-thaw technique.

      • Lower Temperature: Run small-scale trials at lower temperatures to see if side reactions are minimized, even if it requires a longer reaction time.

  • Catalyst-Induced Side Reactions: While necessary, catalysts can also promote undesired pathways. Strong acids, for instance, can lead to charring in many organic reactions.[4]

    • Solution:

      • Screen Catalysts: Test a range of catalysts with varying strengths. For acid-catalyzed cyclizations, you might compare a strong proton acid like p-TsOH with a milder Lewis acid like Yb(OTf)₃ or even a heterogeneous catalyst.[6][10]

      • Optimize Catalyst Loading: Use the minimum effective amount of catalyst. A common starting point is 5-10 mol%, but this can often be reduced.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing common synthesis problems.

G start Problem Encountered low_yield Low / No Yield start->low_yield messy_rxn Messy Reaction / Multiple Products start->messy_rxn sm_consumed Starting Material Consumed? low_yield->sm_consumed separable Products Separable? messy_rxn->separable side_rxn Cause: Side Reaction / Product Degradation Solution: Modify conditions (T, cat.), check product stability, use milder workup. sm_consumed->side_rxn Yes incomplete_rxn Cause: Incomplete Reaction Solution: Increase T/time, check reagent purity, use inert atmosphere, optimize catalyst. sm_consumed->incomplete_rxn No regioisomers Cause: Regioisomers Solution: Redesign substrate to direct cyclization. separable->regioisomers Yes tar Cause: Decomposition / Polymerization Solution: Use inert atmosphere, lower T, screen milder catalysts. separable->tar No (Tar formation)

Caption: A decision tree for troubleshooting benzotriazepine synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic planning and optimization of benzotriazepine synthesis.

1. Question: What are the most common and effective starting materials for constructing the benzotriazepine core?

Answer: The choice of starting material is fundamental and dictates the overall synthetic strategy. Several effective approaches exist:

  • o-Phenylenediamines: These are classic precursors, often reacted with dicarbonyl compounds or their equivalents. This method is versatile but can sometimes lead to mixtures of benzodiazepines or benzimidazoles.[5]

  • Isatoic Anhydrides: These serve as activated anthranilic acid equivalents. A modern and highly efficient method involves their reaction with nitrile imines (generated in situ from hydrazonoyl chlorides) in a hexafluoroisopropanol (HFIP)-promoted cascade reaction to form 1,3,4-benzotriazepinones. This approach offers excellent functional group tolerance.[9][11]

  • Pre-formed Hydrazones/Amidrazones: A common strategy for 1,3,4-benzotriazepines involves synthesizing an o-amino phenyl hydrazone or o-amino benzoyl hydrazide first, followed by cyclization with a "one-carbon linchpin" like phosgene, an orthoester, or an aldehyde.[1][9][12]

2. Question: How do I choose the right solvent for my reaction?

Answer: Solvent choice can dramatically influence reaction rate, selectivity, and yield.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are good general-purpose solvents for many condensation reactions as they effectively solvate ions and polar intermediates.

  • High-Boiling Aromatic Solvents (e.g., Toluene, Xylene): Often used for cyclization reactions that require high temperatures and/or the removal of water via a Dean-Stark trap.

  • Alcohols (e.g., Ethanol, n-Butanol): Can participate in reactions but are often used for condensations with hydrazides.[13]

  • Specialized Solvents (e.g., Hexafluoroisopropanol - HFIP): HFIP is a highly polar, non-nucleophilic solvent that can promote unique cascade reactions, such as the synthesis of benzotriazepinones from isatoic anhydrides, by stabilizing cationic intermediates.[9][11]

  • Solvent-Free Conditions: For some reactions, particularly those using solid acid catalysts, solvent-free conditions can offer a greener, more efficient alternative, often involving heating a neat mixture of reactants.[14][15][16]

3. Question: What is the role of a catalyst in benzotriazepine synthesis, and how do I select one?

Answer: Catalysts are typically used to accelerate the key condensation and cyclization steps. The choice depends on the specific reaction mechanism.

  • Acid Catalysts: Used to activate carbonyl groups toward nucleophilic attack. This is common in syntheses involving the condensation of diamines with ketones or aldehydes.[6] A wide range of acids can be used, from simple organic acids (acetic acid) to Lewis acids (Yb(OTf)₃) and solid acids (zeolites, sulfated zirconia), which offer easier workup.[6][7]

  • Base Catalysts: Used to deprotonate a nucleophile, increasing its reactivity. For example, a base is used to dehydrochlorinate hydrazonoyl chlorides to generate the reactive nitrile imine intermediate in situ.[9] Common bases include organic amines like triethylamine or inorganic bases like potassium carbonate.

  • No Catalyst Required: Some modern methods, particularly those promoted by specialized solvents like HFIP, may not require an additional catalyst as the solvent itself facilitates the key steps.[11]

Optimization of Reaction Parameters

The following table provides a general guide for optimizing key reaction parameters. This should be treated as a starting point, with specific values determined empirically for your unique substrate.

ParameterTypical RangeRationale & Key Considerations
Temperature 0 °C to 150 °CLower temperatures can improve selectivity and reduce side reactions.[4] Higher temperatures are often needed for cyclization/dehydration steps.
Reaction Time 1 h to 48 hMonitor by TLC or LC-MS to determine the point of maximum product formation and avoid subsequent degradation.[3]
Concentration 0.1 M to 1.0 MHigher concentrations can favor bimolecular reactions, but may also increase polymerization. Intramolecular cyclizations are often favored by lower concentrations.
Catalyst Loading 1 mol% to 20 mol%Use the lowest effective loading to minimize cost and potential side reactions. Start with ~10 mol% and titrate down.[14]

Experimental Protocols

To provide a practical, self-validating system, a detailed protocol for a modern and efficient synthesis is provided below.

Protocol: One-Pot Synthesis of 4-Aryl-1,3,4-benzotriazepin-5-ones

This protocol is adapted from a hexafluoroisopropanol (HFIP)-promoted decarboxylative cascade reaction between isatoic anhydrides and hydrazonoyl chlorides.[9][11]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions IsatoicAnhydride Isatoic Anhydride Conditions Base (e.g., Et3N) Solvent (HFIP) Room Temp. HydrazonoylChloride Hydrazonoyl Chloride Product 1,3,4-Benzotriazepin-5-one Conditions->Product [4+3] Annulation Cascade

Caption: General workflow for the HFIP-promoted synthesis of benzotriazepinones.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substituted isatoic anhydride (1.0 eq).

    • Add the corresponding hydrazonoyl chloride (1.1 eq).

  • Reaction Setup:

    • Place the vessel under an inert atmosphere (Nitrogen or Argon).

    • Add hexafluoroisopropanol (HFIP) as the solvent to achieve a concentration of approximately 0.2 M.

    • Begin stirring the suspension at room temperature.

  • Initiation:

    • Slowly add a base, such as triethylamine (Et₃N) (2.0 eq), to the stirring mixture via syringe over 5 minutes. The reaction is often exothermic.

  • Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting materials. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture in vacuo to remove the HFIP and triethylamine hydrochloride.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final 4-aryl-1,3,4-benzotriazepin-5-one derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

Validation & Comparative

A Comparative Guide to the Target Validation of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as a Novel PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, comparative framework for validating the biological target of a novel investigational compound, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (hereafter referred to as Compound A ). Based on the chemical scaffold's prevalence in kinase inhibitor discovery, we hypothesize that Compound A's primary target is the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα), a frequently mutated oncogene in various cancers.[1][2]

This guide will objectively compare the performance of Compound A with a well-established, FDA-approved PI3Kα-selective inhibitor, Alpelisib (Piqray®) , which will serve as our benchmark comparator.[3][4][5][6][7] We will navigate through a multi-tiered validation process, from direct biochemical engagement to cellular pathway modulation and in vivo efficacy, providing the experimental rationale and detailed protocols necessary for a comprehensive assessment.

The Central Role of PI3Kα in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[8][9][10] The Class I PI3K family, particularly the PI3Kα isoform encoded by the PIK3CA gene, is one of the most frequently activated signaling pathways in human cancers.[1][11][12] Gain-of-function mutations in PIK3CA lead to constitutive activation of the pathway, driving oncogenesis and making PI3Kα a highly attractive therapeutic target.[4][6]

Diagram: The PI3Kα Signaling Pathway

Validation_Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy Biochem Biochemical Assay (In Vitro) CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Confirms cellular target binding Western Western Blot (p-AKT Modulation) CETSA->Western Links binding to pathway inhibition CellV Cell Viability Assay Western->CellV Correlates pathway inhibition to phenotype Xenograft Tumor Xenograft Model CellV->Xenograft Translates cellular activity to in vivo model Decision_Framework Start Start Validation Biochem_Q Potent in Biochemical Assay? Start->Biochem_Q CETSA_Q Shows Target Engagement in Cells (CETSA)? Biochem_Q->CETSA_Q Yes Stop_Biochem Stop/Redesign: Lack of Potency Biochem_Q->Stop_Biochem No Western_Q Inhibits p-AKT in Cells? CETSA_Q->Western_Q Yes Stop_CETSA Stop/Redesign: Poor Cell Permeability or Off-Target Effects CETSA_Q->Stop_CETSA No Viability_Q Inhibits Cancer Cell Growth? Western_Q->Viability_Q Yes Stop_Western Stop/Redesign: Target binding does not translate to inhibition Western_Q->Stop_Western No Xenograft_Q Shows In Vivo Efficacy? Viability_Q->Xenograft_Q Yes Stop_Viability Stop/Redesign: Pathway inhibition is not linked to phenotype Viability_Q->Stop_Viability No Validated Target Validated Proceed to IND-enabling studies Xenograft_Q->Validated Yes Stop_Xenograft Stop/Redesign: Poor PK/PD or In Vivo Toxicity Xenograft_Q->Stop_Xenograft No

References

A Comparative Analysis of Imidazo[4,5-d]benzazepine-based Vasopressin Antagonists and Other Benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutics targeting G-protein coupled receptors (GPCRs), benzazepine derivatives have emerged as a versatile scaffold, yielding compounds with a wide array of pharmacological activities. This guide provides a detailed comparative analysis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, the core structure of the vasopressin antagonist Conivaptan, with other notable benzazepine-based vasopressin receptor antagonists, namely Lixivaptan and Tolvaptan. This analysis is grounded in experimental data, focusing on the synthesis, mechanism of action, pharmacological properties, and structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Introduction: The Benzazepine Scaffold in Vasopressin Antagonism

The dysregulation of the arginine vasopressin (AVP) system is implicated in various pathological conditions, including hyponatremia, congestive heart failure, and polycystic kidney disease.[1][2] The development of non-peptide antagonists for the vasopressin V1a and V2 receptors has been a significant focus of medicinal chemistry. The benzazepine core has proven to be a privileged structure in this endeavor, leading to the development of several clinically relevant compounds. This guide will focus on a comparative analysis of three such agents:

  • Conivaptan (YM087): A dual V1a/V2 receptor antagonist, with 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine as its foundational tricyclic core.[3][4]

  • Lixivaptan (VPA-985): A selective V2 receptor antagonist.[5][6]

  • Tolvaptan: Another selective V2 receptor antagonist.[7]

Mechanism of Action: Structural Insights into Receptor Antagonism

The therapeutic effects of these benzazepine derivatives stem from their ability to block the action of AVP at its receptors. The V2 receptor, primarily located in the renal collecting ducts, is a key regulator of water reabsorption.[2] Antagonism of the V2 receptor leads to aquaresis, the excretion of free water, which is beneficial in treating hyponatremia.[5]

Recent structural studies have provided unprecedented insight into how these antagonists interact with the V2 receptor. Cryo-electron microscopy structures of the V2R in complex with Tolvaptan and Conivaptan reveal distinct binding modes.[8] Tolvaptan inserts itself deeply into the binding pocket, while Conivaptan adopts a shallower binding pose, extending towards the extracellular loop 1.[8] Despite these different poses, the benzazepine-derived pharmacophores of both antagonists occupy a spatially similar region crucial for their antagonistic activity.[8] This highlights the importance of the benzazepine scaffold in orienting the key interacting moieties within the receptor's binding site.

dot graph "Vasopressin V2 Receptor Signaling and Antagonist Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Vasopressin V2 Receptor Signaling and Antagonist Action"

Comparative Pharmacological Profile

The subtle structural differences between Conivaptan, Lixivaptan, and Tolvaptan translate into distinct pharmacological profiles, particularly in their receptor selectivity and affinity.

CompoundTarget(s)V1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)V2 Receptor Functional Antagonism (IC50, nM)
Conivaptan V1a and V2~1.3[3]~0.85[3]5.9 x 10⁻⁷ M (Antagonist IC50)[9]
Lixivaptan Selective V2-High-
Tolvaptan Selective V2~37.7[8]~1.3[8]-
Compound 18 *Selective V2---

*Note: Compound 18 is a novel benzodiazepine derivative with a significantly longer residence time at the V2 receptor compared to Tolvaptan, leading to enhanced in vivo efficacy.[10] Ki and IC50 values can vary between studies depending on the specific assay conditions.

Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][10]benzazepine Monohydrate

A scalable and efficient synthesis of the core structure of Conivaptan has been developed, which is crucial for large-scale production.[11] The following is a summary of a key step in a published synthesis.

Experimental Protocol: Synthesis of a Key Intermediate

dot graph "Synthesis Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} caption: "Generalized Synthetic Workflow"

A detailed, multi-step synthesis has been described for the multikilogram production of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][10]benzazepine monohydrate.[11][12] One of the key transformations involves the cyclization to form the imidazole ring. For instance, a precursor molecule is reacted to yield 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][10]benzazepine Monohydrochloride.[11] The final target compound is then obtained through subsequent reaction steps. The overall yield of the improved synthesis process for Conivaptan was reported to be 56%, a significant increase from the original 13%.[11]

Experimental Protocols for Pharmacological Evaluation

The characterization of benzazepine-based vasopressin antagonists relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Vasopressin Receptors

This assay is fundamental for determining the binding affinity (Ki) of a compound for the V1a and V2 receptors.[13]

Materials:

  • Cell membranes expressing the human vasopressin receptor of interest (V1a or V2).

  • Radiolabeled ligand (e.g., [³H]-(Arg⁸)-Vasopressin).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.3% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4).

  • Unlabeled test compounds and reference compounds.

  • 96-well filter plates (e.g., Unifilter-96 GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: In separate wells, add a high concentration of an unlabeled reference antagonist to determine non-specific binding.

  • Initiation and Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for V2 Receptor Antagonism

This assay measures the ability of a compound to inhibit the AVP-induced increase in intracellular cyclic AMP (cAMP), providing a measure of its functional antagonism at the V2 receptor.[9][14]

Materials:

  • Cells expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4).[15]

  • Arginine vasopressin (AVP) or a selective V2 agonist.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).[16]

  • 384-well assay plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted test compounds to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of AVP (typically at its EC80) to all wells except the basal control. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[14]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition). Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot graph "Pharmacological Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} caption: "Workflow for Key Pharmacological Assays"

Structure-Activity Relationship (SAR) of Benzazepine Vasopressin Antagonists

The development of potent and selective vasopressin antagonists has been guided by extensive SAR studies.[10] For the imidazo[4,5-d]benzazepine and related series, several key structural features have been identified:

  • Tricyclic Core: The rigid tricyclic benzazepine scaffold is fundamental for correctly positioning the other pharmacophoric elements for optimal interaction with the receptor.[3]

  • 2-Methyl Group: The methyl group on the imidazole ring of Conivaptan is considered important for its activity.[3]

  • N-Acyl Linker: The carbonyl group of the N-acyl linker acts as a crucial hydrogen bond acceptor within the receptor's binding pocket.[3]

  • Biphenylcarboxamide Moiety: This large, lipophilic group is essential for achieving high-affinity binding. The ortho-substitution on the terminal phenyl ring is a key determinant of the dual V1a/V2 activity seen in Conivaptan.[3]

Recent studies have also highlighted the importance of the binding kinetics, particularly the antagonist's residence time at the receptor.[10] Subtle structural modifications to the benzazepine scaffold can dramatically alter the binding kinetics without significantly affecting the affinity. For example, a novel benzodiazepine derivative (compound 18) was shown to have a 7.7-fold longer residence time at the V2 receptor compared to Tolvaptan, which correlated with a higher in vivo efficacy.[10] This underscores the importance of considering not just affinity but also the kinetics of receptor binding in the design of new benzazepine-based therapeutics.

Conclusion

The 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine scaffold, as exemplified by Conivaptan, represents a highly successful platform for the development of potent vasopressin receptor antagonists. A comparative analysis with other benzazepine derivatives like Lixivaptan and Tolvaptan reveals that while they share a common mechanism of action at the V2 receptor, their receptor selectivity, binding modes, and pharmacological profiles are distinct. Future drug design efforts in this area should leverage the detailed structural and SAR information now available, with a particular focus on optimizing binding kinetics to enhance in vivo efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and development of this important class of therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and identifying potential safety liabilities. This guide provides an in-depth technical comparison of the cross-reactivity profile of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, a key intermediate in the synthesis of the vasopressin antagonist, Conivaptan. By synthesizing established pharmacological principles with detailed experimental workflows, this document serves as a comprehensive resource for designing and interpreting cross-reactivity studies for this and structurally related compounds.

Introduction: The Imperative of Selectivity Profiling

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine belongs to the benzazepine class of compounds, a scaffold known for its interaction with a variety of G-protein coupled receptors (GPCRs). As an intermediate in the synthesis of Conivaptan, a dual antagonist of the vasopressin V1A and V2 receptors, its primary pharmacological activity is expected to be centered on these targets.[1][2][3][4][5] However, the inherent promiscuity of the benzazepine scaffold necessitates a thorough investigation of its off-target interactions to build a comprehensive safety and efficacy profile. Undesired cross-reactivity can lead to unforeseen side effects, complicating clinical development and potentially limiting the therapeutic window of a drug candidate.

This guide outlines a systematic approach to characterizing the cross-reactivity of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. We will explore the rationale for target selection, provide detailed experimental protocols for key in vitro assays, and present a comparative analysis of hypothetical data to illustrate the interpretation of selectivity profiling.

Rationale for Target Selection: A Focused and Broad Approach

A comprehensive cross-reactivity assessment balances a focused investigation of likely off-targets with a broader screen against a panel of receptors, enzymes, and ion channels known to be involved in adverse drug reactions.

Primary and Related Targets:

Given its structural relationship to Conivaptan, the primary targets for investigation are the vasopressin V1A and V2 receptors .[1][2][3][4][5]

Predicted Off-Target Families:

The benzazepine scaffold is known to interact with several key GPCR families. Therefore, a focused panel should include representatives from:

  • Adrenergic Receptors (α1, α2, β): Structural similarities to adrenergic ligands suggest a potential for interaction.

  • Dopamine Receptors (D1, D2, D3, D4, D5): Benzazepine derivatives have been developed as dopamine receptor antagonists.[6][7]

  • Serotonin (5-HT) Receptors: Numerous 5-HT receptor subtypes are common off-targets for CNS-active compounds.

Broad Screening Panels:

To ensure a comprehensive safety assessment, screening against a broad panel of targets is recommended. Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer a cost-effective way to assess a compound against a wide array of receptors, ion channels, transporters, and enzymes implicated in adverse drug events.

Experimental Design and Methodologies

A tiered approach to in vitro cross-reactivity profiling provides a systematic and resource-efficient strategy.

Tier 1: Primary Target and Key Off-Target Binding Affinity

The initial step is to determine the binding affinity of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine at the primary vasopressin receptors and the predicted off-target families using competitive radioligand binding assays.

Tier 2: Functional Activity at "Hits"

For any targets where significant binding affinity is observed in Tier 1 (typically defined as a Ki < 1 µM), functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Tier 3: Broad Panel Screening

Finally, screening against a broad safety panel at a single high concentration (e.g., 10 µM) can identify any unexpected off-target interactions that warrant further investigation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a GPCR target. Specific radioligands and cell lines for vasopressin, adrenergic, dopaminergic, and serotonergic receptors are provided as examples.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines overexpressing the target receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific salt concentrations as required for the receptor.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Example Radioligands and Cell Lines:

Target ReceptorRadioligandCell Line for Membrane Preparation
Vasopressin V1A[³H]-Arginine VasopressinHEK293 cells expressing human V1A receptor
Vasopressin V2[³H]-Arginine VasopressinCHO-K1 cells expressing human V2 receptor
Adrenergic α1A[³H]-PrazosinHEK293 cells expressing human α1A receptor
Dopamine D2[³H]-SpiperoneCHO-K1 cells expressing human D2 receptor[8]
Serotonin 5-HT1A[³H]-8-OH-DPATCHO-K1 cells expressing human 5-HT1A receptor

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, grow cells to high confluency, harvest, and prepare a crude membrane fraction by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membrane preparation.

    • Test Compound: Assay buffer, radioligand, serial dilutions of the test compound, and cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_1 cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of Test Compound A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand Solution P2->A1 P3 Prepare Receptor Membrane Suspension P3->A1 A2 Incubate to Reach Equilibrium A1->A2 D1 Filtration to Separate Bound & Free Ligand A2->D1 D2 Wash Filters D1->D2 D3 Add Scintillation Cocktail & Count Radioactivity D2->D3 D4 Calculate IC50 & Ki Values D3->D4

Figure 1: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay for Gs and Gi-Coupled Receptors

This protocol is used to determine if a compound acts as an agonist or antagonist at Gs-coupled (stimulatory) or Gi-coupled (inhibitory) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • Reference Agonist and Antagonist.

  • Forskolin (for Gi-coupled receptors): A direct activator of adenylyl cyclase.

  • cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assay.

  • Assay Buffer.

  • 384-well white, opaque microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.

  • Assay:

    • Agonist Mode:

      • Remove the culture medium and add assay buffer.

      • Add the test compound or reference agonist to the wells.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Antagonist Mode (for Gi-coupled receptors):

      • Pre-incubate the cells with the test compound or reference antagonist.

      • Add a fixed concentration of a known agonist (typically the EC₈₀) to all wells except the basal control.

      • Incubate for a specified time.

    • Antagonist Mode (for Gs-coupled receptors):

      • Pre-incubate the cells with the test compound or reference antagonist.

      • Add a fixed concentration of forskolin to stimulate cAMP production.

      • Incubate for a specified time.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[10][11][12][13]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

G_2 cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection & Analysis C1 Seed Cells in 384-well Plate C2 Incubate Overnight C1->C2 A1 Add Test Compound C2->A1 B1 Pre-incubate with Test Compound C2->B1 A2 Incubate A1->A2 D1 Lyse Cells & Add cAMP Detection Reagents A2->D1 B2 Add Agonist or Forskolin B1->B2 B3 Incubate B2->B3 B3->D1 D2 Read Plate D1->D2 D3 Calculate EC50 or IC50 D2->D3

Figure 2: General workflow for a cAMP functional assay.

Protocol 3: Calcium Flux Functional Assay for Gq-Coupled Receptors

This assay is used to assess the activity of compounds at Gq-coupled receptors, which signal through the release of intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • Reference Agonist and Antagonist.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional): To prevent dye leakage from cells.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.[14]

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Agonist Mode: Inject the test compound or reference agonist and immediately begin kinetic reading of fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist before placing the plate in the reader. Then, inject a fixed concentration of a known agonist (typically the EC₈₀) and measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

    • Agonist Mode: Plot the peak ΔRFU against the log concentration of the test compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced calcium flux against the log concentration of the test compound to determine the IC₅₀.

G_3 cluster_prep Preparation cluster_assay Assay & Detection cluster_analysis Data Analysis P1 Seed Cells in Microplate P2 Load Cells with Calcium-sensitive Dye P1->P2 A1 Establish Baseline Fluorescence P2->A1 A2 Inject Compound(s) & Measure Kinetic Response A1->A2 D1 Calculate Change in Fluorescence (ΔRFU) A2->D1 D2 Determine EC50 or IC50 D1->D2

Figure 3: Workflow for a calcium flux functional assay.

Comparative Analysis of Cross-Reactivity Data

The following tables present hypothetical data for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, comparing its activity to a reference compound (Conivaptan). This data is for illustrative purposes to demonstrate how to present and interpret cross-reactivity findings.

Table 1: Comparative Binding Affinities (Ki, nM) at Vasopressin and Key Off-Targets
Target Receptor2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (Ki, nM)Conivaptan (Reference) (Ki, nM)Selectivity Ratio (Off-target Ki / Primary Target Ki)
Vasopressin V1A 15 0.4 -
Vasopressin V2 8 0.2 -
Adrenergic α1A25015031.25
Adrenergic α2A>10,000>10,000>1250
Adrenergic β11,200800150
Dopamine D1850500106.25
Dopamine D245020056.25
Serotonin 5-HT1A980600122.5
Serotonin 5-HT2A1,5001,100187.5

Primary target Ki for selectivity ratio calculation is the V2 receptor.

Interpretation: The hypothetical data in Table 1 suggests that 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine exhibits high affinity for its primary targets, the vasopressin V1A and V2 receptors, albeit with lower potency than Conivaptan. The compound shows moderate affinity for adrenergic α1A and dopamine D2 receptors, with significantly lower affinity for other screened targets. The selectivity ratios indicate a favorable profile, with over 50-fold selectivity for the primary target over the most potent off-targets.

Table 2: Comparative Functional Activity (IC₅₀, nM) at Off-Target "Hits"
Target ReceptorAssay Type2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine (IC₅₀, nM)Conivaptan (Reference) (IC₅₀, nM)
Adrenergic α1ACalcium Flux (Antagonist Mode)480280
Dopamine D2cAMP Inhibition (Antagonist Mode)720350

Interpretation: The functional data in Table 2 confirms that the binding of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine to the adrenergic α1A and dopamine D2 receptors translates to antagonist activity. The higher IC₅₀ values compared to the Ki values are expected and further support the selectivity of the compound for its primary targets.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the cross-reactivity profile of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine. The proposed experimental strategy, combining focused binding and functional assays with broad panel screening, allows for a thorough characterization of its selectivity.

The hypothetical data presented herein illustrates a compound with a promising selectivity profile, exhibiting high affinity for its intended vasopressin receptor targets and significantly lower affinity for a range of common off-targets. For a real-world drug development program, the next steps would involve:

  • In vivo studies: To confirm the in vitro findings and assess the physiological consequences of the observed off-target activities.

  • Structure-Activity Relationship (SAR) studies: To guide the chemical modification of the scaffold to further improve selectivity and potency.

  • Comprehensive Safety Pharmacology Profiling: To meet regulatory requirements for preclinical drug development.

By employing a rigorous and systematic approach to cross-reactivity profiling, researchers can gain crucial insights into the pharmacological properties of novel compounds, ultimately facilitating the development of safer and more effective medicines.

References

A Comparative Guide to the Efficacy of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and Established α2-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine" is not a widely documented agent in publicly available scientific literature. However, its core chemical scaffold, a substituted tetrahydro-imidazo-benzazepine, bears a strong structural resemblance to known modulators of adrenergic receptors. The imidazole moiety, in particular, is a key pharmacophore in many potent α-adrenergic ligands. This guide, therefore, proceeds on the scientifically-grounded hypothesis that 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine functions as an α2-adrenergic receptor modulator. We will objectively compare its theoretical profile with established agonists and antagonists of this receptor class, supported by experimental data from analogous compounds.

Introduction to the α2-Adrenergic Receptor

The α2-adrenergic receptor (α2-AR) is a member of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine, and play a pivotal role in regulating sympathetic nervous system outflow.[1] There are three main subtypes of the α2-AR: α2A, α2B, and α2C, all of which are coupled to inhibitory G proteins (Gi/o).[1][2]

Activation of α2-ARs, particularly the α2A and α2C subtypes in the central nervous system, leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces neuronal firing and inhibits the release of norepinephrine from presynaptic terminals.[1][2] This sympatholytic action is responsible for the sedative, analgesic, and antihypertensive effects of α2-AR agonists.[1] Consequently, these receptors are a critical target for therapeutic intervention in conditions such as hypertension, chronic pain, and for providing sedation in clinical settings.

This guide will focus on a comparative analysis of the hypothetical compound, 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, against two well-established α2-AR agonists, Clonidine and Dexmedetomidine , and two potent α2-AR antagonists, Yohimbine and Atipamezole .

Mechanism of Action: α2-Adrenergic Receptor Signaling

The canonical signaling pathway for α2-adrenergic receptors begins with the binding of an agonist, which induces a conformational change in the receptor. This change facilitates the coupling of the receptor to its associated heterotrimeric Gi protein. Upon activation, the G protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi subunit from the Gβγ dimer.

The dissociated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[2] Lowered cAMP levels decrease the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream cellular proteins. This cascade ultimately results in the physiological effects characteristic of α2-AR activation, such as reduced neuronal excitability and neurotransmitter release.

Alpha2-Adrenergic Receptor Signaling Pathway α2-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist α2-Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing Reduced Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy Analysis

The efficacy of a compound at a given receptor is determined by its binding affinity (how strongly it binds) and its functional activity (whether it activates or blocks the receptor). These parameters are quantified by values such as the inhibition constant (Ki) and the half-maximal effective or inhibitory concentration (EC50/IC50). The selectivity of a compound refers to its preference for binding to a specific receptor subtype over others.

The following table summarizes the binding affinities (Ki) of established α2-AR agonists and antagonists for the human α2A, α2B, and α2C subtypes, as well as the α1A and α1B subtypes for selectivity comparison. Functional potency (pEC50) is also included where available.

CompoundTypeα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α1A Ki (nM)α1B Ki (nM)α2A/α1A Selectivity RatioFunctional Potency (pEC50) at α2A
Clonidine Agonist39.863.167.6>10,000>10,000~251:18.5
Dexmedetomidine Agonist1.3184.921005000~1615:1N/A
Yohimbine Antagonist1.47.10.88400500~285:1N/A
Atipamezole Antagonist1.11.00.8913006500~1181:1N/A

Data compiled from various sources.[1][3][4][5] Note: Ki values can vary between studies depending on the experimental conditions. The selectivity ratio is calculated as Ki(α1A) / Ki(α2A).

From this data, several key insights emerge:

  • Dexmedetomidine exhibits the highest selectivity for α2-receptors over α1-receptors, with a ratio of approximately 1620:1, which is significantly higher than that of clonidine (around 220:1 to 251:1).[1][5] This high selectivity is thought to contribute to its more favorable side-effect profile, with less risk of the paradoxical hypertension that can be seen with less selective agonists.

  • Atipamezole is a highly potent and selective α2-antagonist, with Ki values in the low nanomolar range across all three α2 subtypes and significantly weaker affinity for α1 subtypes.[3] Its high affinity and selectivity make it an effective reversal agent for α2-agonist-induced sedation.[1]

  • Yohimbine , while a potent α2-antagonist, shows somewhat lower selectivity compared to atipamezole, particularly with respect to the α2C subtype for which it has the highest affinity.[4]

  • Clonidine , the prototypical α2-agonist, is less selective than dexmedetomidine and acts as a partial agonist at α2-receptors.[1]

For a novel compound like 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine , the goal of initial characterization would be to determine its Ki and EC50/IC50 values across these receptor subtypes to establish its potency and selectivity profile in comparison to these benchmarks.

Experimental Protocols

To determine the efficacy and selectivity of a novel compound hypothesized to be an α2-adrenergic modulator, a series of standardized in vitro assays are employed. These protocols form a self-validating system, where binding affinity is correlated with functional activity.

Experimental Workflow for α2-AR Modulator Characterization Workflow for α2-AR Modulator Characterization start Start: Novel Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay_g GTPγS Binding Assay start->functional_assay_g functional_assay_c cAMP Accumulation Assay start->functional_assay_c data_analysis Data Analysis: Determine Ki, EC50/IC50, Emax binding_assay->data_analysis Affinity Data (Ki) functional_assay_g->data_analysis Functional Data (EC50, Emax) functional_assay_c->data_analysis Functional Data (IC50) conclusion Conclusion: Potency & Selectivity Profile data_analysis->conclusion

Caption: Workflow for characterizing novel α2-AR modulators.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity (Ki) of a test compound for the α2-AR by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine for α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human recombinant α2A, α2B, or α2C receptors.

  • Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (for antagonists).

  • Test Compound: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Protocol:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Incubation: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • The diluted cell membrane preparation to initiate the reaction.

    • For determining non-specific binding, a high concentration of an unlabeled established ligand (e.g., phentolamine) is used instead of the test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of α2-AR activation (or inhibition) by quantifying the change in intracellular cAMP levels. Since α2-ARs are Gi-coupled, agonist activation will decrease cAMP levels.

Objective: To determine if 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine acts as an agonist or antagonist at α2-ARs and to quantify its functional potency (EC50 or IC50).

Materials:

  • Whole cells expressing the α2-AR subtype of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).

  • Test Compound: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor).

Step-by-Step Protocol (Agonist Mode):

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.

  • Pre-treatment: Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and a fixed concentration of forskolin. Incubate to raise intracellular cAMP to a measurable level.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP level against the log concentration of the test compound. An agonist will show a dose-dependent decrease in cAMP. Fit the data to determine the EC50 (potency) and the maximum inhibition (efficacy).

Protocol Modification (Antagonist Mode):

  • In step 3, add varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known α2-AR agonist (like dexmedetomidine). An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. This allows for the calculation of an IC50 value.

Conclusion

While direct experimental data for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine is not available, its chemical structure strongly suggests potential activity as an α2-adrenergic receptor modulator. By applying the standardized experimental workflows detailed in this guide, researchers can systematically characterize its pharmacological profile. Comparing its binding affinity (Ki) and functional potency (EC50/IC50) against established benchmarks like the highly selective agonist dexmedetomidine and the potent antagonist atipamezole will be crucial. Such a comparative analysis will elucidate its potential therapeutic utility and place it within the broader landscape of α2-adrenergic pharmacology, guiding future drug development efforts.

References

A Comparative Guide to the Reproducible Synthesis of Vasopressin Receptor Antagonist Precursors: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine vs. Tolvaptan Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the experimental reproducibility for the synthesis of key heterocyclic precursors to vasopressin receptor antagonists. We will focus on the scalable synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine, a pivotal intermediate in the production of the dual AVP antagonist Conivaptan Hydrochloride.[1][2] Its performance will be objectively compared with the synthetic route for the core of Tolvaptan, a selective V2 receptor antagonist.

This document is intended for researchers, medicinal chemists, and process development scientists. The content is structured to provide not just procedural steps, but also the underlying chemical rationale and field-proven insights to enhance experimental reproducibility and troubleshoot common challenges.

Introduction: The Significance of Vasopressin Antagonist Precursors

Vasopressin, the antidiuretic hormone (ADH), plays a critical role in regulating water and electrolyte balance. Its dysregulation is implicated in conditions like hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[3][4][5] Consequently, antagonists of the vasopressin receptors (V1a, V1b, and V2) have emerged as a significant class of therapeutics.[6][7][8][9]

The reproducible synthesis of the complex heterocyclic cores of these antagonists is a cornerstone of their development and manufacturing. Minor variations in reaction conditions can lead to significant deviations in yield, purity, and the formation of challenging-to-remove impurities. This guide aims to provide a framework for achieving consistent results in the synthesis of two such important precursors.

Signaling Pathway Context: The Vasopressin V2 Receptor Cascade

To appreciate the pharmacological context, it is essential to understand the signaling pathway targeted by the final drug products derived from these intermediates. The V2 receptor, a G protein-coupled receptor (GPCR), is primarily located on the basolateral membrane of the collecting duct principal cells in the kidney.[10]

Vasopressin_Signaling AVP Arginine Vasopressin (AVP) V2R V2 Receptor (GPCR) AVP->V2R Binds to G_protein Gs Protein Activation V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Membrane_insertion Translocation to Apical Membrane AQP2_vesicles->Membrane_insertion Promotes Water_reabsorption Increased Water Reabsorption Membrane_insertion->Water_reabsorption Leads to

Caption: Vasopressin V2 Receptor Signaling Pathway in Renal Collecting Duct Cells.

Experimental Protocols and Reproducibility Analysis

Part 1: Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][12]benzazepine Monohydrate

This protocol is adapted from a scalable process designed for multikilogram synthesis, emphasizing operational simplicity and reproducibility.[1][2]

Synthesis_Workflow_1 cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Imidazole Ring Formation cluster_stage3 Stage 3: Deprotection and Crystallization start1 Starting Material: 2-Methyl-6-[(4-methylphenyl)sulfonyl]- 1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine step1 Bromine in Acetic Acid with HBr (cat.) 25-35 °C, 1h start1->step1 step2 Intermediate after Work-up step1->step2 step3 Reaction with Acetamidine HCl in Ethanol with NaOEt step2->step3 step4 Sulfonamide Intermediate step3->step4 step5 Sulfuric Acid Deprotection step4->step5 step6 Crystallization from Ethanol/Water step5->step6 product Final Product: 2-Methyl-1,4,5,6-tetrahydroimidazo [4,5-d][1]benzazepine Monohydrate step6->product

Caption: Synthetic workflow for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine.

  • Bromination:

    • To a solution of 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][11]benzazepine (1.0 eq) in acetic acid, add 48% hydrobromic acid (0.1 eq).

    • Slowly add a solution of bromine (1.0 eq) in acetic acid over 1 hour, maintaining the temperature between 25-35 °C.

    • Stir for an additional hour at the same temperature.

    • Causality: The slow addition of bromine and temperature control are critical to prevent over-bromination and the formation of impurities. The catalytic HBr facilitates the electrophilic substitution.

    • Self-Validation: Monitor the reaction by HPLC until the starting material is consumed. The crude product can be precipitated by adding water and toluene.

  • Imidazole Ring Formation:

    • The crude bromo-intermediate is reacted with acetamidine hydrochloride (1.5 eq) in ethanol in the presence of sodium ethoxide (3.0 eq).

    • The reaction is typically refluxed for 4-6 hours.

    • Causality: Sodium ethoxide acts as a base to deprotonate acetamidine, which then acts as the nucleophile for the cyclization, forming the imidazole ring. Ethanol is a suitable solvent for this reaction.

    • Self-Validation: The reaction progress can be monitored by TLC or HPLC. The product is typically isolated by filtration after cooling.

  • Deprotection and Crystallization:

    • The resulting sulfonamide is deprotected using concentrated sulfuric acid.

    • The reaction mixture is heated to 50-60 °C for 2-4 hours.

    • Causality: The strong acid cleaves the tosyl protecting group. Careful temperature control is necessary to prevent degradation of the product.

    • The final product is isolated by basification followed by crystallization from an ethanol/water mixture.[1]

    • Self-Validation: The final product should be a crystalline solid. Purity should be assessed by HPLC (>98% area is achievable). Characterization by ¹H NMR and Mass Spectrometry should confirm the structure.

TestExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 2.16 (m, 1H), 2.42 (s, 3H), 2.66 (m, 1H), 3.70 (m, 1H), 4.36 (m, 1H), 4.58 (q, 1H), 7.25−7.59 (m, 8H).[1]
Mass Spec (m/z) 394 (M⁺ + 1) for a related intermediate, final product will show corresponding mass.[1]
HPLC Purity >98.0%
Melting Point 128-130 °C for a related intermediate.[1]
Part 2: Synthesis of Tolvaptan Core Intermediate

The synthesis of Tolvaptan is a multi-step process. Here, we focus on the key amide bond formation and subsequent reduction to form the core benzazepine structure, which presents its own set of reproducibility challenges.

Synthesis_Workflow_2 cluster_stage1 Stage 1: Amide Coupling cluster_stage2 Stage 2: Ketone Reduction start1 7-chloro-5-oxo-2,3,4,5-tetrahydro- 1H-1-benzazepine step1 Reaction in Dichloromethane with Triethylamine Room Temperature start1->step1 start2 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride start2->step1 step2 Coupled Intermediate step3 Sodium Borohydride in Methanol Room Temperature step2->step3 product Final Product: Tolvaptan step3->product

Caption: Key steps in the synthesis of the Tolvaptan core structure.

  • Amide Coupling:

    • Dissolve 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Slowly add a solution of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride (1.1 eq) in dichloromethane.

    • Stir at room temperature for 1-2 hours.

    • Causality: Triethylamine acts as a base to neutralize the HCl formed during the acylation. Dichloromethane is a common solvent for this type of reaction. The purity of the acid chloride is critical for a clean reaction.

    • Self-Validation: Monitor the reaction by TLC or HPLC. The product can be isolated by washing the organic layer with dilute acid and then water, followed by evaporation of the solvent.

  • Ketone Reduction:

    • Dissolve the coupled intermediate in methanol.

    • Add sodium borohydride (1.5 eq) portion-wise at room temperature.

    • Stir for 1 hour.

    • Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a hydroxyl group without affecting the amide bonds.

    • Self-Validation: The reaction is monitored by TLC or HPLC. The product is typically isolated by adjusting the pH to 6.0-7.0 with dilute HCl, which precipitates the product.

TestExpected Result
Appearance White to off-white crystalline powder
¹H NMR (DMSO-d₆, 400 MHz) Characteristic peaks for the aromatic and aliphatic protons. Specific shifts can be found in literature.[2]
¹³C NMR (DMSO-d₆, 100 MHz) Characteristic peaks for the carbonyls and aromatic carbons.[2]
HPLC Purity >99.0%
Melting Point Approximately 224 °C

Comparative Analysis of Reproducibility and Performance

Parameter2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepineTolvaptan Core SynthesisSenior Scientist's Insights
Overall Yield Reported as high in scalable process.[1]Can be variable depending on the purity of intermediates.The convergent synthesis approach for the conivaptan intermediate offers advantages in overall yield by allowing for the separate, optimized synthesis of two key fragments.[1]
Key Challenges to Reproducibility - Control of bromination to avoid side products. - Ensuring complete cyclization in the imidazole ring formation. - Efficient deprotection without product degradation.- Purity of the acid chloride is crucial for clean coupling. - Potential for over-reduction if stronger reducing agents are used. - Crystallization of the final product can be sensitive to solvent composition and cooling rate.In both syntheses, the quality of starting materials is paramount. Impurities in early steps can carry through and complicate purification of the final product.[8]
Common Side Products - Di-brominated species. - Incompletely cyclized intermediates. - Products of degradation during deprotection.- Unreacted starting materials from the coupling step. - Diastereomers if the reduction is not stereoselective (for chiral versions). - Impurities from the synthesis of the acid chloride.[2]For heterocyclic syntheses, incomplete cyclization is a common issue. This can often be addressed by optimizing the reaction temperature and ensuring the removal of water or other small molecule byproducts.[12]
Analytical Control Points - HPLC monitoring of each step is essential. - In-process control of temperature and reaction time.- HPLC and TLC for monitoring reaction completion. - NMR of intermediates to confirm structure before proceeding.Real-time process analytics, where feasible, can provide much tighter control over multi-step syntheses and improve batch-to-batch consistency.[13]
Scalability A scalable process has been explicitly developed and published.[1][2]The synthesis has been scaled for commercial production, but published details on the challenges of scale-up are less available.Scaling up exothermic reactions or those with heterogeneous mixtures requires careful consideration of heat transfer and mixing efficiency to maintain the same selectivity and impurity profile as the lab scale.[14][15][16][17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Imidazole Ring Formation - Incomplete reaction. - Sub-optimal base or temperature. - Water present in the reaction.- Increase reaction time and/or temperature. - Screen alternative bases (e.g., potassium tert-butoxide). - Ensure anhydrous conditions.
Formation of Multiple Regioisomers during Alkylation (if applicable) - Multiple nucleophilic nitrogen atoms in the heterocyclic core.- Modify reaction conditions (solvent, base, temperature) to favor alkylation at the desired position. - Consider using a protecting group strategy.
Impure Product after Amide Coupling - Impure acid chloride. - Side reactions due to excess base or temperature.- Re-purify the acid chloride before use. - Use a non-nucleophilic base and control the reaction temperature.
Inconsistent Crystal Form - Variations in solvent composition, cooling rate, or seeding.- Develop a robust crystallization protocol with defined parameters. - Use seeding to control crystal growth.

Conclusion

Both the synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and the core of Tolvaptan are multi-step processes that require careful control of reaction parameters to ensure reproducibility. The published scalable synthesis of the conivaptan intermediate provides a robust and well-documented procedure. The synthesis of the tolvaptan core, while also established, highlights the critical importance of intermediate purity, particularly the acid chloride used in the key coupling step.

For researchers and drug development professionals, the key to reproducible success lies in a deep understanding of the reaction mechanisms, diligent in-process monitoring, and a proactive approach to troubleshooting. By implementing the self-validating protocols and considering the potential pitfalls outlined in this guide, scientists can improve the consistency and efficiency of their synthetic efforts in the vital area of vasopressin antagonist development.

References

A Comparative Guide to the Synergistic Inhibition of HIV-1 by TIBO Derivatives and 2',3'-Dideoxynucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Combination Therapy in HIV-1

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by antiretroviral therapy. However, the virus's high mutation rate poses a significant challenge, frequently leading to the emergence of drug-resistant strains.[1] This clinical reality underscores the necessity of combination therapy, a strategy that aims to achieve synergistic effects, reduce drug dosages and associated toxicities, and delay or prevent the development of resistance.[2][3] This guide focuses on a particularly effective combination: the co-administration of two distinct classes of Reverse Transcriptase (RT) inhibitors—TIBO (tetrahydro-imidazo[4,5,1-jk][2][4]-benzodiazepine-2(1H)-one and -thione) derivatives and 2',3'-dideoxynucleoside analogs. By targeting the same critical viral enzyme through different mechanisms, these compounds exhibit a powerful synergistic relationship.[5]

Pillar 1: Differentiated Mechanisms of Action on HIV-1 Reverse Transcriptase

The foundation of the observed synergy lies in the distinct and complementary ways these two drug classes inhibit the HIV-1 RT enzyme, which is essential for converting the viral RNA genome into DNA for integration into the host cell.[6][7]

TIBO Derivatives: Allosteric Non-Nucleoside Inhibition

TIBO derivatives are a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8][9] Their mechanism is highly specific; they do not bind at the enzyme's active site. Instead, they insert into a hydrophobic, allosteric pocket located near the catalytic domain of the RT.[10][11][12][13]

  • Causality of Inhibition: This binding induces a conformational change in the enzyme.[10] This structural alteration distorts the active site, specifically impacting the mobility of key residues required for catalysis. The result is a non-competitive inhibition where the enzyme's ability to perform the chemical reaction of DNA polymerization is blocked, even though the natural nucleotide substrates can still bind.[11][14]

2',3'-Dideoxynucleoside Analogs: Competitive Chain Termination

Analogs such as Zidovudine (AZT), Didanosine (ddI), and Zalcitabine (ddC) are Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][8][15] They are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases into their active triphosphate form.[10][16]

  • Causality of Inhibition: The activated NRTI triphosphates mimic natural deoxynucleotides (the building blocks of DNA). They compete with these natural substrates for incorporation into the growing viral DNA chain by the RT enzyme.[16][17] Because these analogs lack the critical 3'-hydroxyl group, no further phosphodiester bond can be formed once they are incorporated. This immediately halts DNA chain elongation, a process known as chain termination.[1][10][17]

The following diagram illustrates this dual-inhibition mechanism targeting the same enzyme.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (RT) Enzyme RT_Enzyme Catalytic Site NNRTI Binding Pocket DNA_Chain Growing Viral DNA RT_Enzyme:f0->DNA_Chain Polymerization TIBO TIBO Derivative (NNRTI) TIBO->RT_Enzyme:f1 Binds allosterically, induces conformational change NRTI Dideoxynucleoside Analog (NRTI-TP) NRTI->RT_Enzyme:f0 Competes with dNTP for binding Termination Chain Termination NRTI->Termination Incorporation leads to dNTP Natural dNTP (Substrate) dNTP->RT_Enzyme:f0 Binds to active site

Caption: Dual mechanisms of HIV-1 RT inhibition by NNRTIs and NRTIs.

Pillar 2: Experimental Data and Synergy Quantification

The synergistic interaction between TIBO derivatives and dideoxynucleoside analogs is not merely theoretical; it has been quantitatively demonstrated in vitro. The most common and robust method for this analysis is the median-effect principle developed by Chou and Talalay.[2][18][19] This method calculates a Combination Index (CI), which provides a quantitative definition of the interaction:[18][20]

  • CI < 1: Synergy (the combined effect is greater than the sum of individual effects)

  • CI = 1: Additive effect

  • CI > 1: Antagonism (the combined effect is less than the sum of individual effects)

While specific CI values for TIBO derivatives combined with all dideoxynucleosides are spread across numerous historical studies, the principle has been well-established with various NNRTI/NRTI combinations. For instance, studies combining the NNRTI Delavirdine with Zidovudine (AZT) and Didanosine (ddI) demonstrated clear synergy, with CI values significantly less than 1 at 50-99% inhibition levels.[21] The combination of AZT with ddI or ddC has also been shown to have additive or synergistic activities, leading to delayed disease progression.[15][22]

NNRTI Class NRTI Analog Cell System Result (Interaction Type) Supporting Evidence
TIBO DerivativesZidovudine (AZT)CEM, MT-4SynergisticTIBO compounds are highly potent against HIV-1[8][23], and combinations of NNRTIs with NRTIs like AZT are known to have a synergistic effect.[5][24]
TIBO DerivativesDidanosine (ddI)PBMCSynergisticThe principle of combining NNRTIs and NRTIs to delay resistance and enhance efficacy is well-documented.[21][22]
TIBO DerivativesZalcitabine (ddC)LymphocytesSynergisticThe distinct mechanisms of action targeting the same enzyme strongly support a synergistic outcome.[5][22]

Pillar 3: A Validated Protocol for In Vitro Synergy Assessment

To ensure trustworthy and reproducible results, a rigorous, self-validating experimental protocol is essential. The following workflow outlines the steps for a cell-based assay to determine the Combination Index for two anti-HIV-1 compounds.

Step-by-Step Experimental Workflow
  • Cell Line and Virus Preparation:

    • Causality: A highly susceptible cell line, such as MT-4 or CEM, is chosen to ensure robust viral replication and clear cytopathic effects (CPE).

    • Protocol:

      • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

      • Prepare and titrate a high-titer stock of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) to determine the appropriate multiplicity of infection (MOI) for subsequent assays.

  • Drug Dilution and Checkerboard Setup:

    • Causality: A checkerboard (matrix) dilution format is critical for testing a wide range of concentration ratios between the two drugs, which is necessary for the Chou-Talalay analysis.[25]

    • Protocol:

      • Prepare serial dilutions of the TIBO derivative (Drug A) and the dideoxynucleoside analog (Drug B) individually.

      • In a 96-well plate, dispense Drug A in serial dilutions along the rows and Drug B in serial dilutions along the columns. This creates a matrix where wells contain single drugs at various concentrations, as well as combinations at many different ratios.

      • Include control wells: cells only (no virus, no drug), and cells with virus (no drug).

  • Infection and Incubation:

    • Protocol:

      • Add MT-4 cells to each well of the drug-containing plate.

      • Add the pre-titered HIV-1 stock to all wells except the "cells only" controls.

      • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, allowing for multiple rounds of viral replication.

  • Quantification of Viral Inhibition:

    • Causality: An objective, quantifiable endpoint is needed to measure the extent of viral replication and the protective effect of the drugs. The MTT assay, which measures cell viability, is a common and reliable method.[26]

    • Protocol:

      • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

      • Incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol).

      • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis and CI Calculation:

    • Causality: Specialized software is used to apply the median-effect equation to the dose-response data, which provides a quantitative measure of synergy.

    • Protocol:

      • Calculate the percentage of protection (cell viability) for each drug concentration and combination relative to the virus and cell controls.

      • Input the dose-response data into a program like CalcuSyn or CompuSyn.

      • The software will generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI) values at different effect levels (e.g., 50%, 75%, 90% inhibition).

      • Generate a CI plot (Fa-CI plot) to visualize whether the drug interaction is synergistic, additive, or antagonistic across the entire range of effects.[2][20]

The diagram below visualizes this experimental workflow.

Synergy_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup & Execution cluster_analysis 3. Data Acquisition & Analysis cluster_result 4. Interpretation A Culture MT-4 Cells C Prepare Serial Drug Dilutions (TIBO & NRTI) A->C B Prepare & Titrate HIV-1 Stock B->C D Create Checkerboard Plate (Drugs A, B, and A+B) C->D E Add Cells & HIV-1 Virus D->E F Incubate for 4-5 Days E->F G Perform MTT Assay (Measure Cell Viability) F->G H Calculate Dose-Response Curves G->H I Calculate Combination Index (CI) using Median-Effect Analysis H->I J Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) I->J

References

A Guide to the Selectivity of Fluorinated Tetrahydroisoquinolines as PNMT Inhibitors Versus α2-Adrenoceptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Selectivity in Targeting PNMT

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[1] As a key player in the body's "fight-or-flight" response, epinephrine modulates numerous physiological processes, and dysregulation of its levels has been implicated in conditions such as hypertension and stress-related disorders.[2] This makes PNMT an attractive therapeutic target. However, the development of PNMT inhibitors is often complicated by off-target activity at α2-adrenoceptors.

The α2-adrenoceptors are a family of G protein-coupled receptors that are also activated by norepinephrine and epinephrine.[3] They are involved in a wide range of physiological functions, including the regulation of blood pressure, sedation, and analgesia.[3] Many early PNMT inhibitors, such as SK&F 64139, were found to have high affinity for α2-adrenoceptors, confounding the interpretation of their biological effects and leading to undesirable side effects.[1][4] Therefore, achieving high selectivity for PNMT over α2-adrenoceptors is a critical hurdle in the development of clinically viable PNMT inhibitors.

While specific data for "4-fluoro-tetrahydroberberine analogs (THBAs)" is not extensively available in peer-reviewed literature, this guide will provide a comprehensive comparison of a closely related and well-studied class of compounds: 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs) . The principles of selectivity and the experimental methodologies discussed herein are directly applicable to the evaluation of novel PNMT inhibitors, including any newly synthesized fluorinated THBAs.

Comparative Analysis of 3-Fluoromethyl-THIQ Analogs

The following table summarizes the in vitro potency of a series of 3-fluoromethyl-THIQ analogs as PNMT inhibitors and their affinity for the α2-adrenoceptor. The selectivity index, a crucial parameter in drug development, is calculated as the ratio of α2-adrenoceptor Kᵢ to PNMT Kᵢ. A higher selectivity index indicates a greater preference for PNMT.

CompoundSubstitution (R)PNMT Kᵢ (nM)α2-Adrenoceptor Kᵢ (nM)Selectivity Index (α2 Kᵢ / PNMT Kᵢ)
1 H130>100,000>769
2 7-SO₂NH₂2.51,200480
3 7-SO₂NH(4-Cl-Ph)1.8370206
4 7-CN4.5>100,000>22,222
5 7-CF₃80>100,000>1,250

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[5][6]

From this data, a clear structure-activity relationship (SAR) emerges. The introduction of a sulfonamide group at the 7-position (compounds 2 and 3 ) significantly enhances PNMT inhibitory potency. However, these substitutions also confer a notable affinity for the α2-adrenoceptor, thereby limiting their selectivity. In contrast, compounds with a cyano (4 ) or trifluoromethyl (5 ) group at the 7-position exhibit excellent PNMT inhibition with virtually no affinity for the α2-adrenoceptor, resulting in outstanding selectivity.[5][6] This highlights the profound impact of substituent choice on achieving the desired target profile.

Experimental Methodologies

The determination of inhibitor selectivity is reliant on robust and reproducible in vitro assays. The following are detailed protocols for assessing the activity of compounds at both PNMT and α2-adrenoceptors.

In Vitro PNMT Inhibition Assay

This assay quantifies the enzymatic activity of PNMT in the presence of an inhibitor by measuring the formation of the product, epinephrine, from the substrate, norepinephrine.[2]

Principle: The assay measures the amount of radiolabeled epinephrine produced from radiolabeled norepinephrine and the co-factor S-adenosyl-L-methionine (SAM). The inhibitory effect of a test compound is determined by the reduction in product formation.

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Homogenize bovine adrenal glands in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.9) and perform differential centrifugation to obtain a partially purified PNMT enzyme preparation.

    • Determine the protein concentration of the enzyme preparation using a standard method such as the Bradford assay.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the following components in a final volume of 100 µL:

      • PNMT enzyme preparation (optimized for linear product formation)

      • Norepinephrine (substrate)

      • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled co-factor)

      • Test compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle control.

  • Enzymatic Reaction:

    • Pre-incubate the enzyme with the test compound for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the norepinephrine and radiolabeled SAM.

    • Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of a cold stopping solution (e.g., 0.4 M perchloric acid).

    • Separate the radiolabeled epinephrine product from the unreacted radiolabeled SAM using a cation-exchange column.

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled epinephrine by liquid scintillation counting.

    • Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[7]

α2-Adrenoceptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the α2-adrenoceptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.[8][9]

Principle: The assay is a competitive binding experiment where the test compound competes with a fixed concentration of a high-affinity radioligand for binding to the α2-adrenoceptor in a membrane preparation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a tissue or cell line known to express α2-adrenoceptors (e.g., rat cerebral cortex or CHO cells stably expressing the human α2A-adrenoceptor).

    • Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the binding reaction in a final volume of 250 µL per well, containing:

      • Membrane preparation (3-20 µg protein for cells; 50-120 µg for tissue).

      • Radioligand (e.g., [³H]-rauwolscine or [³H]-clonidine) at a concentration close to its Kₑ.

      • Test compound at a range of concentrations.

      • For non-specific binding determination, a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine) is used.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and measure the radioactivity trapped on them using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Visualizing the Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams illustrate the epinephrine biosynthesis pathway and the workflow for determining inhibitor selectivity.

PNMT_Pathway Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Methylation SAH SAH PNMT->SAH SAM SAM SAM->PNMT Inhibitor 4-fluoro-THBA (or analog) Inhibitor->PNMT Inhibition Selectivity_Workflow cluster_PNMT PNMT Inhibition Assay cluster_Alpha2 α2-Adrenoceptor Binding Assay PNMT_assay Incubate PNMT enzyme, norepinephrine, [¹⁴C]SAM, and test compound PNMT_product Separate and quantify [¹⁴C]epinephrine PNMT_assay->PNMT_product PNMT_Ki Calculate PNMT Ki PNMT_product->PNMT_Ki Selectivity Calculate Selectivity Index (α2 Ki / PNMT Ki) PNMT_Ki->Selectivity Alpha2_assay Incubate α2-adrenoceptor membranes, [³H]radioligand, and test compound Alpha2_bound Filter and quantify bound [³H]radioligand Alpha2_assay->Alpha2_bound Alpha2_Ki Calculate α2 Ki Alpha2_bound->Alpha2_Ki Alpha2_Ki->Selectivity Start Test Compound (e.g., 4-fluoro-THBA) Start->PNMT_assay Start->Alpha2_assay

References

A Comparative Guide to In Silico vs. In Vitro Evaluation of 1,5-Benzothiazepine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," demonstrate a remarkable ability to bind to multiple biological targets, making them fertile ground for drug discovery. The 1,5-benzothiazepine nucleus is one such scaffold.[1][2] Historically recognized for clinically significant cardiovascular and central nervous system agents like Diltiazem and Quetiapine, this seven-membered heterocyclic system is now gaining considerable attention for its potent anticancer properties.[2] The development of novel anticancer drugs is a complex, time-consuming, and resource-intensive endeavor. To streamline this process, modern drug discovery employs a powerful synergy between computational (in silico) and laboratory-based (in vitro) evaluation methods.

This guide provides a comprehensive comparison of these two fundamental approaches, offering insights into their respective methodologies, strengths, and limitations in the context of identifying and validating 1,5-benzothiazepine derivatives as the next generation of cancer therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how integrating these techniques creates a robust, iterative cycle of discovery.

Part 1: In Silico Evaluation – The Predictive Power of Computation

The journey of a drug candidate often begins not in a test tube, but in the circuits of a computer. In silico evaluation serves as a critical first pass, allowing researchers to rapidly screen vast virtual libraries of compounds, predict their biological activity, and prioritize the most promising candidates for synthesis and further testing. This computational pre-screening is invaluable for conserving resources and focusing laboratory efforts where they are most likely to yield success.

Key In Silico Techniques

1. Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our 1,5-benzothiazepine derivative) when bound to a second (the receptor, a cancer-related target protein).[3][4] The primary goal is to identify derivatives that can fit snugly and interact strongly with the active site of a protein crucial for cancer cell survival or proliferation, thereby inhibiting its function.

  • Causality and Target Selection: The choice of a protein target is paramount. For 1,5-benzothiazepines, research has identified several key cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in breast and colon cancers, and other enzymes like human adenosine kinase and glycogen synthase kinase-3β.[1][5][6] By targeting these specific proteins, we hypothesize a direct mechanism for the compounds' anticancer effects.

  • Interpreting the Data: The output of a docking simulation is typically a "docking score" or "binding energy," a numerical value representing the predicted affinity between the ligand and the protein. A lower binding energy (more negative score) generally suggests a more stable and potent interaction. These simulations also reveal the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding, providing crucial insights for future structural modifications.[1]

in_silico_workflow cluster_start Virtual Screening Phase cluster_analysis Computational Analysis cluster_end Prioritization Virtual_Library Virtual Library of 1,5-Benzothiazepine Derivatives Target_Selection Cancer Target Protein Selection (e.g., EGFR, kinases) Virtual_Library->Target_Selection Molecular_Docking Molecular Docking (Predict Binding Affinity) Target_Selection->Molecular_Docking Pharmacophore Pharmacophore Modeling (Identify Key Features) Molecular_Docking->Pharmacophore ADMET ADMET Prediction (Assess Drug-likeness) Pharmacophore->ADMET Hit_Candidates Prioritized 'Hit' Candidates for Synthesis ADMET->Hit_Candidates

Caption: A typical workflow for the in silico evaluation of drug candidates.

2. Pharmacophore Modeling & ADMET Prediction

Beyond simple binding, other computational models help refine our selection.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific target. For certain 1,5-benzothiazepines, a five-point pharmacophore model (AHHRR) has been identified, providing a template for designing new derivatives with enhanced activity.[5]

  • ADMET Prediction: A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties. This step filters out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving immense time and expense.[7]

Generalized Protocol: Molecular Docking Simulation
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structures of the 1,5-benzothiazepine derivatives and convert them to 3D structures. Minimize their energy to obtain a stable conformation.

  • Grid Generation: Define the binding site on the receptor. This is typically a cubic box encompassing the active site where the natural substrate or a known inhibitor binds.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Schrödinger's GLIDE). The software will systematically place the ligand in the defined grid box in multiple orientations and conformations, scoring each "pose."

  • Analysis: Analyze the results, focusing on the top-ranked poses. Examine the binding energy scores and visualize the specific molecular interactions (hydrogen bonds, etc.) between the highest-affinity derivatives and the protein's active site residues.

Part 2: In Vitro Evaluation – The Experimental Validation

While in silico methods provide powerful predictions, they are ultimately simulations. In vitro ("in glass") evaluation is the essential next step to validate these predictions in a controlled biological environment using living cells or isolated proteins.

Key In Vitro Techniques

1. Chemical Synthesis

Before any biological testing can occur, the prioritized compounds must be physically created. Novel 1,5-benzothiazepine derivatives are often synthesized via the condensation of substituted chalcones with 2-aminothiophenol.[5][8] The purity and structural integrity of the synthesized compounds are confirmed using analytical techniques like NMR and mass spectrometry.

2. Anti-Proliferative Activity (Cytotoxicity Assays)

The most fundamental question is whether the compounds can kill or inhibit the growth of cancer cells. The MTT assay is a widely used, reliable method for this purpose.[4][5]

  • Principle of Self-Validation: The MTT assay is a colorimetric assay where a yellow tetrazolium salt (MTT) is reduced to a purple formazan product by metabolically active (i.e., living) cells. The amount of purple color produced is directly proportional to the number of viable cells. By comparing the color intensity of treated cells to untreated controls, we can quantify the compound's cytotoxic effect.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, HepG2 for liver cancer) into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.[1][5][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,5-benzothiazepine derivatives in the appropriate cell culture medium. Add these dilutions to the wells containing the cancer cells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Methotrexate or Doxorubicin (positive control).[1]

  • Incubation: Incubate the plates for a set period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, living cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ (Inhibitory Concentration 50%) value is determined from this curve and represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates greater potency.

3. Mechanism of Action (MoA) Studies

Once a compound shows potent cytotoxicity, the next question is how it works. MoA studies provide this crucial insight.

  • Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division. Some drugs work by arresting the cell cycle at a specific phase, preventing cells from dividing. This is often analyzed using flow cytometry to determine if treated cells accumulate in the G1, S, or G2/M phases of the cell cycle.[9][10]

  • Apoptosis Assays: A key goal of cancer therapy is to induce apoptosis, or programmed cell death. Assays can measure the activation of key apoptotic proteins like Caspase 3 or changes in the expression of regulatory proteins like the pro-apoptotic BAX and the anti-apoptotic Bcl-2.[9][10] An increase in the BAX/Bcl-2 ratio is a hallmark of apoptosis induction.

in_vitro_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_moa Mechanism of Action (MoA) cluster_end Outcome Synthesis Chemical Synthesis of Prioritized Derivatives MTT_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 MoA_Studies MoA Studies IC50->MoA_Studies If Potent Apoptosis Apoptosis Assay (Caspase, BAX/Bcl-2) MoA_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis MoA_Studies->Cell_Cycle Target_Validation Target Validation Assay (e.g., Kinase Inhibition) MoA_Studies->Target_Validation Validated_Hit Validated Hit Compound Apoptosis->Validated_Hit Cell_Cycle->Validated_Hit Target_Validation->Validated_Hit

Caption: The experimental workflow for in vitro anticancer evaluation.

Part 3: Synergy, Comparison, and Data Integration

Neither in silico nor in vitro methods are sufficient on their own. Their true power lies in their integration, creating an iterative cycle that refines and accelerates the drug discovery process.

Head-to-Head Comparison
FeatureIn Silico EvaluationIn Vitro Evaluation
Cost Low (computational resources)High (reagents, cell lines, equipment)
Time Fast (hours to days)Slow (weeks to months)
Throughput Very High (millions of compounds)Low to Medium (dozens to hundreds)
Biological Relevance Predictive, theoreticalDirect, experimental evidence
Resource Requirement High-performance computingSkilled personnel, specialized labs
Primary Output Predicted binding affinity, ADMETIC₅₀ values, mechanism of action
The Iterative Cycle of Discovery

The relationship between these methods is not linear but cyclical.

  • Predict: In silico tools predict active compounds.

  • Synthesize & Test: The top candidates are synthesized and tested in vitro.

  • Analyze & Correlate: The in vitro results (e.g., IC₅₀ values) are correlated with the in silico predictions (e.g., docking scores). A strong correlation validates the computational model.

  • Refine: If discrepancies arise, the experimental data is used to refine the computational model. For example, if a derivative predicted to be active shows poor results, its structural features can be flagged as undesirable in the next round of in silico screening. This feedback loop is the essence of modern Structure-Activity Relationship (SAR) studies.[3][11]

iterative_cycle InSilico In Silico Design & Prediction Synthesis Chemical Synthesis InSilico->Synthesis Prioritized Candidates InVitro In Vitro Testing Synthesis->InVitro Pure Compounds SAR SAR Analysis & Model Refinement InVitro->SAR Experimental Data (IC50) SAR->InSilico Feedback to Improve Model

Caption: The iterative cycle of computational and experimental drug discovery.

Data in Action: A Case Study from the Literature

Multiple studies demonstrate this powerful synergy. For instance, a series of novel 1,5-benzothiazepine derivatives were subjected to both in silico screening and in vitro cytotoxicity testing.[1][3] One compound, designated '2c', featuring a halogenated phenyl group, was predicted through molecular docking to have favorable binding interactions with key cancer targets.[1][3] Subsequent in vitro evaluation confirmed this prediction, as compound 2c exhibited potent cytotoxic activity against the Hep G-2 liver cancer cell line with an IC₅₀ value of 3.29 µM, which was superior to the standard drug Methotrexate (IC₅₀ of 4.68 µM).[1][3] This excellent correlation between a strong computational prediction and a potent experimental result validates the approach and marks compound 2c as a promising lead for further development.

Summary of Representative Data
Derivative ExampleKey SubstituentCancer Cell LineIn Vitro IC₅₀ (µM)[1]Notes
2c Halogenated PhenylHep G-2 (Liver)3.29 ± 0.15More potent than standard drug Methotrexate (4.68 µM).
2f Halogenated PhenylHep G-2 (Liver)4.38 ± 0.11Activity comparable to the standard drug.
2j Halogenated PhenylDU-145 (Prostate)15.42 ± 0.16More potent than standard drug Methotrexate (21.96 µM).
BT20 DifluorophenylHT-29 (Colon)> Standard Drug[5]Exhibited promising activity greater than Methotrexate.[5]

Note: Direct comparison of docking scores across different studies can be misleading due to variations in software and parameters. The key is the correlation within a single study.

Conclusion and Future Outlook

The evaluation of 1,5-benzothiazepine derivatives as anticancer agents provides a clear illustration of the state-of-the-art in drug discovery. The dichotomy between in silico and in vitro approaches is a false one; they are not competitors but indispensable partners. In silico methods offer the breadth and speed necessary to navigate the vast chemical space, while in vitro assays provide the essential, real-world biological validation.

By intelligently combining computational prediction with experimental confirmation, researchers can identify potent and selective 1,5-benzothiazepine-based anticancer candidates more efficiently than ever before. The validated hits emerging from this synergistic workflow are the most promising candidates to advance into the next critical phases of preclinical and clinical development, bringing us one step closer to novel cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine

A Comprehensive Guide to the Proper Disposal of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, a heterocyclic compound noted as an impurity of the pharmaceutical agent Conivaptan[2]. Due to its potential pharmacological activity, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes best practices from leading research institutions and regulatory bodies to ensure a self-validating and compliant disposal workflow.

Part 1: Hazard Assessment and Waste Classification

Given the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, a precautionary approach to its hazard classification is essential. As an analogue of a pharmacologically active substance, it should be treated as a hazardous chemical waste. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, and research institutions must adhere to these guidelines to ensure compliance and safety[3].

Key Considerations:

  • Pharmacological Activity: Compounds with potential biological effects must be handled with care to prevent unintended environmental exposure or human contact.

  • Regulatory Compliance: Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory[4][5].

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols that must be followed[1][6].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine.

Step 1: Waste Minimization

Before beginning any experimental work, consider strategies to minimize the generation of hazardous waste. This is not only environmentally responsible but also cost-effective.

  • Careful Planning: Accurately calculate the required quantities of reagents to avoid excess.

  • Small-Scale Experiments: Whenever possible, conduct experiments on the smallest scale that will yield the desired results.

  • Stock Solution Management: Prepare only the necessary volume of stock solutions for your immediate experimental needs.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.

  • Designated Waste Containers: Collect all waste containing 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine in a dedicated, properly labeled, and chemically compatible container[1][4].

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and pipette tips in a clearly labeled, sealed plastic bag within a secondary container[4].

    • Liquid Waste: Collect liquid waste in a sealed, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department[1].

  • Avoid Mixing: Never mix incompatible wastes. For instance, acidic and basic solutions should be kept separate[1][7].

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added[5].

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Secure Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[5]. The SAA should be a secondary containment tray to prevent the spread of spills[1][5].

cluster_generationWaste Generationcluster_collectionWaste Collection & Segregationcluster_storageLabeling & StoragegenExperimentation with2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepinesolidSolid Waste(gloves, wipes)in labeled baggen->solidSegregateliquidLiquid Waste(solutions)in sealed containergen->liquidSegregatelabelingAffix Hazardous Waste Label- Full Chemical Name- Date & PI Informationsolid->labelingliquid->labelingsaaStore in Secondary Containmentwithin Satellite Accumulation Area (SAA)labeling->saa

Caption: Waste Generation and Collection Workflow.

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste vendor[3][5].

  • Request Pickup: Once the waste container is full, or if it has been in storage for a specified period (often no more than six months), request a pickup from your EHS department[4].

  • Incineration: Due to its potential pharmacological activity, the recommended final disposal method for this compound is high-temperature incineration by a licensed facility[6][8][9]. This method is designed to render the compound "non-retrievable," ensuring its complete destruction[10].

  • Documentation: Maintain all records of waste disposal as required by your institution and regulatory agencies.

cluster_pickupDisposal Arrangementcluster_disposalFinal Dispositionfull_containerWaste Container is Fullor Reaches Storage Time Limitrequest_pickupSubmit Waste Pickup Requestto Environmental Health & Safety (EHS)full_container->request_pickupehs_pickupEHS or Licensed VendorCollects Wasterequest_pickup->ehs_pickupincinerationHigh-Temperature Incinerationat a Licensed Facilityehs_pickup->incinerationdocumentationReceive and FileCertificate of Destructionincineration->documentation

Caption: Waste Disposal and Documentation Workflow.

Part 3: Handling Spills and Empty Containers

Accidents can happen, and proper preparation is key to a safe response.

Spill Management
  • Minor Spills: For small spills, use a chemical spill kit to absorb the material. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Collect the contaminated absorbent material and place it in the solid hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS department immediately[1].

Disposal of Empty Containers
  • Thorough Rinsing: An "empty" container that held a hazardous chemical must be properly managed. Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste[1].

  • Defacing Labels: Before disposing of the rinsed container in the regular trash or glass disposal, all labels must be completely removed or defaced to prevent confusion[1][4].

Part 4: Summary of Best Practices

Action Rationale Citation
Classify as Hazardous Precautionary principle due to potential pharmacological activity.[2]
Segregate Waste Prevents dangerous chemical reactions and ensures proper disposal pathways.[1][7]
Use Labeled Containers Regulatory compliance and safety for all laboratory personnel.[4][5]
Store in Secondary Containment Mitigates the impact of spills and leaks.[1][5]
Arrange Professional Disposal Ensures waste is handled and destroyed in a compliant and environmentally sound manner.[3][6][8]
Incinerate Pharmaceutical Waste Renders active compounds "non-retrievable" to prevent environmental contamination.[9][10]
Manage Empty Containers Prevents accidental exposure from residual chemicals.[1][4]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.

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2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.